molecular formula C10H21NO4 B061154 (S)-(-)-2-(Boc-amino)-1,5-pentanediol CAS No. 162955-48-8

(S)-(-)-2-(Boc-amino)-1,5-pentanediol

Cat. No.: B061154
CAS No.: 162955-48-8
M. Wt: 219.28 g/mol
InChI Key: UBNNKNSFDFANKW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-2-(Boc-amino)-1,5-pentanediol, also known as this compound, is a useful research compound. Its molecular formula is C10H21NO4 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNKNSFDFANKW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936770
Record name tert-Butyl hydrogen (1,5-dihydroxypentan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162955-48-8
Record name tert-Butyl hydrogen (1,5-dihydroxypentan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(Boc-Amino)-1,5-pentanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

This compound is a chiral building block with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its protected amino group and two hydroxyl functionalities make it a versatile intermediate.[1] This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

Data Presentation: Summary of Physical Properties
PropertyValueReference
Appearance White to off-white solid
Molecular Formula C₁₀H₂₁NO₄[2][3][4][5][6][7]
Molecular Weight 219.28 g/mol [2][3][4][5][6][7][8]
Melting Point 59-62 °C (lit.)[8][9]
Optical Rotation [α]20/D −15° (c = 1 in chloroform)[8][9]
CAS Number 162955-48-8[2][4][5][6][7][8]
IUPAC Name 1,1-Dimethylethyl N-[(1S)-4-hydroxy-1-(hydroxymethyl)butyl]carbamate[4]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--CCCO[8][9]
InChI Key UBNNKNSFDFANKW-QMMMGPOBSA-N[8][9]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to verifying the identity and purity of a chemical compound. The following sections detail the standard methodologies for measuring the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[10][11] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[11]

Methodology: Capillary Method

This is the most common and basic method for determining the melting point of a solid.[12]

  • Sample Preparation: The sample must be completely dry and in a fine powder form.[12] A small amount of the crystalline material is introduced into a thin-walled capillary tube that is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube with mineral oil) or a modern digital melting point apparatus.[12]

  • Heating: The sample is heated at a controlled rate.[12] It is standard practice to first perform a rapid heating to find an approximate melting point, and then conduct a more careful determination with a slower heating rate (e.g., 2°C/min) starting from a temperature about 5-10°C below the approximate melting point.[13]

  • Observation and Recording: The temperature at which the substance begins to melt and the temperature at which it has completely melted are recorded.[10] This range is the melting point of the substance.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording prep1 Dry and Powder Sample prep2 Pack into Capillary Tube prep1->prep2 measure1 Place in Apparatus prep2->measure1 measure2 Heat Rapidly (Approx. MP) measure1->measure2 measure3 Cool and Repeat measure2->measure3 measure4 Heat Slowly (2°C/min) measure3->measure4 obs1 Record T_start (Melting Begins) measure4->obs1 obs2 Record T_end (Melting Complete) obs1->obs2 result Result: Melting Point Range (T_start - T_end) obs2->result OpticalRotationWorkflow cluster_prep Preparation cluster_measurement Polarimeter Measurement cluster_calculation Calculation prep1 Accurately Weigh Sample prep2 Dissolve in Solvent (e.g., Chloroform) prep1->prep2 measure1 Zero Instrument with Pure Solvent prep2->measure1 measure2 Fill Tube with Sample Solution measure1->measure2 measure3 Measure Observed Rotation (α) measure2->measure3 calc1 Record Concentration (c) and Path Length (l) measure3->calc1 calc2 Calculate Specific Rotation [α] = α / (c * l) calc1->calc2 result Result: Specific Rotation [α] calc2->result NMRWorkflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock, Shim, and Tune acq1->acq2 acq3 Set Parameters and Acquire FID acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate Spectrum proc2->proc3 result Result: NMR Spectrum proc3->result

References

An In-Depth Technical Guide to (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 162955-48-8

This technical guide provides a comprehensive overview of (S)-(-)-2-(Boc-amino)-1,5-pentanediol, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis from L-glutamic acid, and illustrates its application in the synthesis of substituted piperidines.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable intermediate suitable for a variety of chemical transformations. Below is a summary of its key properties.

PropertyValueReference
Molecular Formula C₁₀H₂₁NO₄
Molecular Weight 219.28 g/mol
Melting Point 59-62 °C
Optical Activity [α]²⁰/D −15° (c = 1 in chloroform)
IUPAC Name tert-butyl (S)-(1,5-dihydroxypentan-2-yl)carbamate
Synonyms (S)-(-)-N-Boc-2-Amino-1,5-pentanediol
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--CCCO
InChI 1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1

Synthesis of this compound from L-Glutamic Acid

A common and efficient method for the synthesis of this compound utilizes the readily available and inexpensive chiral starting material, L-glutamic acid. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of this compound A L-Glutamic Acid B (S)-Dimethyl 2-aminopentanedioate (HCl salt) A->B SOCl₂, MeOH C (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate B->C (Boc)₂O, Et₃N, DMAP, CH₂Cl₂ D This compound C->D NaBH₄, MeOH

Synthetic workflow for this compound.
Experimental Protocol

The following is a detailed, three-step experimental protocol for the synthesis of this compound from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Upon completion (monitored by TLC), remove the solvent under reduced pressure to yield (S)-dimethyl 2-aminopentanedioate hydrochloride salt as a pale yellow viscous oil. The crude product is used in the next step without further purification.

Step 2: N-Boc Protection

  • To a stirred solution of the crude (S)-dimethyl 2-aminopentanedioate hydrochloride (10 g, approx. 57 mmol) in dichloromethane (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature, stirring for an additional 6 hours.

  • Quench the reaction with distilled water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

Step 3: Reduction of the Diester

  • To a stirred solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (1.72 g, 45.45 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding 10% aqueous citric acid solution until the pH of the mixture is between 5 and 6.

  • Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in the Synthesis of 3-Amino Substituted Piperidines

This compound is a key intermediate in the synthesis of enantiomerically pure 3-amino substituted piperidines, which are important scaffolds in medicinal chemistry. The diol can be converted to a ditosylate, which then undergoes cyclization with a primary amine to form the piperidine ring.

G cluster_1 Synthesis of 3-Amino Substituted Piperidines D This compound E (S)-2-(Boc-amino)-1,5-pentanediyl bis(4-methylbenzenesulfonate) D->E TsCl, Et₃N, DMAP, CH₂Cl₂ G (S)-tert-butyl (1-substituted-piperidin-3-yl)carbamate E->G R-NH₂, K₂CO₃, MeCN, reflux F Primary Amine (R-NH₂) F->G H (S)-1-substituted-piperidin-3-amine G->H TFA, CH₂Cl₂

Workflow for the synthesis of 3-amino substituted piperidines.
Experimental Protocol

The following is a general protocol for the synthesis of 3-amino substituted piperidines from this compound.

Step 1: Ditosylation of the Diol

  • To a stirred solution of this compound in dichloromethane, add triethylamine and a catalytic amount of DMAP at 0°C.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by column chromatography.

Step 2: Cyclization to form the Piperidine Ring

  • To a solution of the ditosylate in acetonitrile, add a primary amine and potassium carbonate.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-Boc protected 3-amino substituted piperidine.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc protected piperidine in dichloromethane.

  • Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the desired 3-amino substituted piperidine as the TFA salt.

Safety Information

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure substituted piperidines. Its synthesis from L-glutamic acid is well-established and provides a reliable route to this important intermediate. The protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol from L-glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available amino acid, L-glutamic acid. The synthesis involves a three-step process encompassing diesterification, N-protection with a tert-butyloxycarbonyl (Boc) group, and subsequent reduction of the diester to the corresponding diol.

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of this compound from L-glutamic acid. This data is compiled from a representative synthetic route.

StepReactionReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1DiesterificationL-glutamic acidThionyl chlorideMethanol0 to RT12Quantitative
2N-Boc Protection(S)-dimethyl 2-aminopentanedioate(Boc)₂O, Triethylamine, DMAP (cat.)CH₂Cl₂0 to RT1292
3Reduction(S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioateSodium borohydrideMethanol0 to RT-19 (as minor product)

Note: The reduction of the diester with sodium borohydride yields the diol as a minor product, with the mono-hydroxyl compound being the major product under the specified conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of (S)-dimethyl 2-aminopentanedioate hydrochloride (Diesterification)[1]
  • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, (S)-dimethyl 2-aminopentanedioate hydrochloride, as a pale yellow viscous oil in quantitative yield.

  • The crude product is used in the next step without further purification.

Step 2: Synthesis of (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (N-Boc Protection)[1]
  • To a stirred solution of the crude (S)-dimethyl 2-aminopentanedioate hydrochloride (10 g, 57 mmol) in dichloromethane (CH₂Cl₂) (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol).

  • Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) (19.5 mL, 85.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.7 g, 0.1 equiv.).

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate in 92% yield.

Step 3: Synthesis of this compound (Reduction)[1]
  • To a solution of (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate in methanol, add sodium borohydride portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound. (Note: This procedure yields the diol as a minor product with a reported yield of 19%. The major product is the mono-hydroxyl compound.)

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from L-glutamic acid to this compound.

Synthesis_Workflow L_Glutamic_Acid L-Glutamic Acid Diester (S)-dimethyl 2-aminopentanedioate (Diester) L_Glutamic_Acid->Diester SOCl₂, MeOH (Diesterification) Boc_Diester (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (Boc-Protected Diester) Diester->Boc_Diester (Boc)₂O, Et₃N, DMAP (N-Boc Protection) Diol This compound (Target Diol) Boc_Diester->Diol NaBH₄, MeOH (Reduction)

Caption: Synthetic route to this compound.

Spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol is crucial for its application in chemical research and drug development. This technical guide provides a detailed overview of its spectroscopic signature, experimental protocols for its synthesis and analysis, and a logical framework for structural confirmation. While specific published spectra for this compound are not widely available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

PropertyValueReference
CAS Number 162955-48-8[1][2][3]
Molecular Formula C₁₀H₂₁NO₄[1][2][3]
Molecular Weight 219.28 g/mol [1][2][3]
Melting Point 59-62 °C[2]
Optical Activity [α]20/D −15° (c = 1 in chloroform)[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.80d1H-NH-
~3.65m2H-CH₂-OH (C1)
~3.60t2H-CH₂-OH (C5)
~3.50m1H-CH- (C2)
~1.70 - 1.40m4H-CH₂- (C3, C4)
1.44s9H-C(CH₃)₃ (Boc)
~2.50 - 3.50br s2H-OH (exchangeable)
¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~156.5-C=O (Boc)
~79.5-C(CH₃)₃ (Boc)
~65.0-CH₂-OH (C1)
~62.5-CH₂-OH (C5)
~53.0-CH- (C2)
~30.0-CH₂- (C3)
~28.4-C(CH₃)₃ (Boc)
~25.5-CH₂- (C4)
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl groups)
~3350MediumN-H stretch (amide)
2975, 2935, 2870MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (Boc carbonyl)
~1520StrongN-H bend (amide II)
~1170StrongC-O stretch (Boc ester)
~1050StrongC-O stretch (primary alcohols)
Mass Spectrometry (MS)
m/z RatioPredicted Fragment Ion
220.15[M+H]⁺
202.14[M - H₂O + H]⁺
164.12[M - C₄H₉O + H]⁺ or [M - tBu + H]⁺
146.11[M - C₄H₉O₂ + H]⁺ or [M - Boc + H]⁺
119.09[M - C₅H₉O₂]⁺ (unprotected amino diol)
102.09[M - C₅H₉O₂ - H₂O]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar amino diols starting from L-glutamic acid.

  • Esterification of L-Glutamic Acid:

    • Suspend L-glutamic acid (1 equivalent) in methanol (10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude oil.

  • N-Boc Protection:

    • Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (DCM, 10 volumes).

    • Cool the solution to 0 °C.

    • Add triethylamine (4 equivalents) dropwise, followed by di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

  • Reduction to the Diol:

    • Dissolve the Boc-protected diester in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add lithium borohydride (LiBH₄) (4 equivalents) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Cool the reaction back to 0 °C and quench by the slow addition of water, followed by 1 M HCl until the solution is acidic.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

  • IR Spectroscopy:

    • Acquire the IR spectrum using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and characteristic fragment ions.

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural confirmation of this compound.

G Structural Elucidation of this compound cluster_structure Proposed Structure cluster_data Spectroscopic Data cluster_features Structural Features Confirmed structure      OH      | CH2 - CH - CH2 - CH2 - CH2 - OH      |      NH      |      C=O      |      O      |    C(CH3)3 HNMR 1H NMR Protons Proton Environment & Connectivity HNMR->Protons CNMR 13C NMR Carbons Carbon Skeleton & Functional Groups CNMR->Carbons IR IR FuncGroups Key Functional Groups (OH, NH, C=O) IR->FuncGroups MS Mass Spec MolWeight Molecular Weight & Fragmentation MS->MolWeight Protons->structure Confirms Carbons->structure Confirms FuncGroups->structure Confirms MolWeight->structure Confirms

References

Molecular structure and stereochemistry of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a valuable chiral building block extensively utilized in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its stereodefined center and bifunctional nature, possessing both a protected amine and two primary hydroxyl groups, make it a versatile synthon for the introduction of chirality and for further chemical modifications. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, synthesis, and characterization of this compound. Detailed experimental protocols and spectroscopic data are included to facilitate its practical application in a research and development setting.

Molecular Structure and Stereochemistry

This compound, with the CAS Number 162955-48-8, possesses a defined stereochemistry at the C2 position. The "(S)" designation indicates the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(-)" sign in its name refers to its levorotatory nature, meaning it rotates plane-polarized light to the left. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the primary amine, preventing its participation in unwanted side reactions during synthetic transformations. The two primary hydroxyl groups at positions 1 and 5 offer sites for further functionalization.

molecular_structure Molecular Structure of this compound cluster_legend Legend C1 HO C2 CH2 C1->C2 C3 C C2->C3 C4 H C3->C4 C5 NH C3->C5 C9 CH2 C3->C9 C6 C=O C5->C6 C7 O C6->C7 C8 C(CH3)3 C7->C8 C10 CH2 C9->C10 C11 CH2 C10->C11 C12 OH C11->C12 HO Hydroxyl Group NH Amine Group C=O Carbonyl Group Boc tert-Butoxycarbonyl Group

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
CAS Number 162955-48-8[1][2]
Molecular Formula C₁₀H₂₁NO₄[1][2]
Molecular Weight 219.28 g/mol [1][2]
Appearance White to off-white solid
Melting Point 59-62 °C
Optical Rotation [α]20/D -15° (c=1 in chloroform)
IUPAC Name tert-butyl (S)-(1,5-dihydroxypentan-2-yl)carbamate
Synonyms (S)-(-)-2-(tert-Butoxycarbonylamino)-1,5-pentanediol, Boc-L-2-amino-1,5-pentanediol

Synthesis

A common and efficient method for the synthesis of this compound starts from the readily available and chiral starting material, L-glutamic acid. The synthetic pathway involves three main steps: diesterification, N-protection with a Boc group, and subsequent reduction of the diester to the diol.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Dimethyl L-glutamate hydrochloride Synthesis [3]

  • To a stirred suspension of L-glutamic acid (1.0 eq) in methanol (5-10 mL per gram of amino acid) at 0 °C, slowly add thionyl chloride (1.5-2.0 eq).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude oil or solid. This can be used in the next step without further purification.

Step 2: N-Boc-Dimethyl L-glutamate Synthesis [3]

  • Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C and add a base, such as triethylamine (2.5-3.0 eq) or sodium bicarbonate (excess), to neutralize the hydrochloride salt.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • After the reaction is complete (monitored by TLC), perform an aqueous workup. Typically, this involves washing the organic layer with a weak acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-dimethyl L-glutamate.

Step 3: Reduction to this compound

  • Dissolve the crude N-Boc-dimethyl L-glutamate (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF or sodium borohydride (NaBH₄) (4.0-5.0 eq) in a suitable solvent (e.g., THF/methanol mixture), to the stirred solution of the diester. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent and should be handled with extreme care.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). For NaBH₄ reductions, quenching is typically done by the slow addition of an acid (e.g., 1M HCl) until the effervescence ceases.

  • Filter the resulting precipitate (aluminum or boron salts) through a pad of Celite and wash the filter cake thoroughly with the reaction solvent or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then add a non-polar solvent in which it is poorly soluble (e.g., hexanes, heptane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by filtration.

  • Column Chromatography: For oily or highly impure products, purification can be achieved by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.

Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.95 (br s, 1H, NH), 3.70-3.55 (m, 4H, CH₂OH and CH₂OH), 3.65 (m, 1H, CH-N), 1.65-1.40 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.5 (C=O), 79.5 (C(CH₃)₃), 66.0 (CH₂OH), 62.8 (CH₂OH), 52.5 (CH-N), 31.5 (CH₂), 28.4 (C(CH₃)₃), 27.0 (CH₂)
Mass Spectrometry (EI) m/z: 220 ([M+H]⁺), 164 ([M-tBu+H]⁺), 146 ([M-Boc+2H]⁺), 119 ([M-Boc-OH]⁺), 57 ([tBu]⁺)

Applications in Drug Development

This compound serves as a critical chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereocenter is often incorporated into the final drug molecule, which is crucial for its biological activity and therapeutic efficacy. The diol functionality allows for the construction of various heterocyclic systems or for linkage to other molecular scaffolds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start L-Glutamic Acid step1 Diesterification (MeOH, SOCl2) start->step1 intermediate1 Dimethyl L-glutamate Hydrochloride step1->intermediate1 step2 N-Boc Protection (Boc2O, Base) intermediate1->step2 intermediate2 N-Boc-Dimethyl L-glutamate step2->intermediate2 step3 Reduction (LiAlH4 or NaBH4) intermediate2->step3 crude_product Crude this compound step3->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid column_chromatography Column Chromatography purification_choice->column_chromatography If oil or impure pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for the synthesis and purification of the target molecule.

References

The Synthetic Chemist's Guide to Chiral 1,2-Amino Alcohols: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are privileged structural motifs, forming the backbone of numerous natural products, pharmaceuticals, and chiral catalysts. Their stereochemistry is often paramount to their biological activity and catalytic efficacy, making the development of efficient and highly stereoselective synthetic routes a critical endeavor in modern organic chemistry and drug discovery. This in-depth technical guide provides a comprehensive literature review of the core strategies for synthesizing enantiomerically pure 1,2-amino alcohols, with a focus on data-driven comparison of methodologies and detailed experimental protocols for key transformations.

Core Synthetic Strategies

The synthesis of chiral 1,2-amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies include asymmetric synthesis from prochiral starting materials, the use of chiral auxiliaries to direct stereochemistry, the resolution of racemic mixtures, and the derivatization of readily available chiral molecules from the "chiral pool."

Asymmetric Synthesis from Prochiral Substrates

The direct conversion of achiral starting materials into chiral 1,2-amino alcohols represents the most atom-economical and elegant approach. Several powerful methodologies have been developed to achieve this, with the Sharpless Asymmetric Aminohydroxylation being a landmark achievement.

1.1. Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation is a powerful and direct method for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[1][2] This osmium-catalyzed reaction utilizes a stoichiometric nitrogen source and a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity.[3][4] The choice of ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the enantiofacial selectivity of the addition across the double bond.[3]

A key challenge in the Sharpless AA reaction is controlling the regioselectivity when using unsymmetrical alkenes, which can lead to the formation of two regioisomeric amino alcohol products.[4] The choice of the nitrogen source, such as chloramine-T, carbamates, or primary amides, also plays a crucial role in the reaction's outcome and the nature of the resulting N-protected amino alcohol.[5][6][7]

1.2. Organocatalytic Asymmetric Reactions

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including 1,2-amino alcohols. Proline and its derivatives have been successfully employed as catalysts in asymmetric Mannich reactions to produce β-amino ketones, which can be subsequently reduced to the desired 1,2-amino alcohols with high enantio- and diastereoselectivity.[8] These methods offer the advantage of being metal-free, thus avoiding potential contamination of the final product with toxic heavy metals.

1.3. Asymmetric Reductive Cross-Coupling

A novel approach for the synthesis of chiral β-amino alcohols involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[9] This methodology utilizes an α-amino radical polar crossover strategy to control both chemical and stereochemical selectivity, providing access to valuable chiral β-amino alcohol products that were previously challenging to synthesize.[9]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis.[10] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Pseudoephedrine is a practical and effective chiral auxiliary for the synthesis of chiral 1,2-amino alcohols from arylglyoxals.[11][12] This method is catalyzed by a Brønsted acid and provides morpholinone products in high yields and selectivities, which can then be converted to the target 1,2-amino alcohols.[11] Oxazolidinones, popularized by David A. Evans, are another class of widely used chiral auxiliaries for asymmetric alkylation and aldol reactions, which can be precursors to chiral 1,2-amino alcohols.[10]

Resolution of Racemic Mixtures

Resolution strategies involve the separation of a racemic mixture of enantiomers. While not as atom-economical as asymmetric synthesis, resolution can be a practical approach, especially when a highly efficient separation method is available.

3.1. Kinetic Resolution

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[13] This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. A highly efficient kinetic resolution of racemic 1,2-amino alcohols has been achieved using a chiral tin catalyst, affording the resolved amino alcohols in excellent yield and with high enantioselectivity.[14] Enzymatic kinetic resolutions are also widely used due to the high selectivity of enzymes.[13]

3.2. Hydrolytic Kinetic Resolution (HKR)

The hydrolytic kinetic resolution of racemic epoxides, developed by Jacobsen and co-workers, is a powerful method for accessing both enantioenriched epoxides and 1,2-diols.[13] The enantioenriched epoxides can then be ring-opened with an amine nucleophile to yield chiral 1,2-amino alcohols.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure natural products, such as amino acids and carbohydrates.[3] These molecules can serve as versatile starting materials for the synthesis of more complex chiral molecules. For instance, the carboxylic acid moiety of a natural α-amino acid can be reduced to afford the corresponding chiral 1,2-amino alcohol, directly transferring the stereochemistry of the starting material to the product.[3]

Ring-Opening of Epoxides

The ring-opening of epoxides with amines is one of the most direct and widely used methods for the synthesis of β-amino alcohols.[15][16] This reaction can be catalyzed by various reagents, including Lewis acids and enzymes, to afford the corresponding β-amino alcohols, often with high regioselectivity.[15][17] When using chiral epoxides, this method provides a straightforward route to enantiomerically pure 1,2-amino alcohols.

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methodologies, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Sharpless Asymmetric Aminohydroxylation of Olefins

Olefin SubstrateLigandNitrogen SourceYield (%)ee (%)Ref.
Styrene(DHQD)₂PHALCbzNClNa9499[18]
Methyl cinnamate(DHQ)₂PHALTsNClNa8598[2]
1-Hexene(DHQD)₂AQNBocNClNa7595[18]

Table 2: Organocatalytic Asymmetric Mannich Reaction

KetoneAldehydeCatalystDiastereomeric Ratio (syn:anti)ee (%) (syn)Ref.
AcetoneIsobutyraldehydeL-Proline>95:5>99[8]
CyclohexanoneBenzaldehydeL-Proline90:1098[8]

Table 3: Chiral Auxiliary-Mediated Synthesis

SubstrateChiral AuxiliaryReagentDiastereomeric Excess (%)Yield (%)Ref.
Phenylglyoxal(+)-PseudoephedrineTi(OiPr)₄>9885[11]
N-Propionyl oxazolidinoneLDA, then PhCHO(-)-4-Bn-oxazolidinone>9990[10]

Table 4: Kinetic Resolution of Racemic 1,2-Amino Alcohols

Racemic Amino AlcoholCatalystYield (%) of recovered SMee (%) of recovered SMRef.
1-Amino-2-indanolChiral Tin Complex4899[14]
trans-2-AminocyclohexanolLipase45>99[13]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations discussed in this review.

Protocol 1: Sharpless Asymmetric Aminohydroxylation of Styrene

  • Materials: Styrene, potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O), (DHQD)₂PHAL, N-chloro-N-sodio-benzylcarbamate (CbzNClNa), tert-butanol, water.

  • Procedure: To a stirred solution of (DHQD)₂PHAL (0.05 mmol) and K₂OsO₄·2H₂O (0.04 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature is added CbzNClNa (1.1 mmol). The mixture is stirred for 5 minutes, after which styrene (1.0 mmol) is added. The reaction is stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction is quenched with sodium sulfite (1.5 g). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-Cbz-protected 1,2-amino alcohol.

Protocol 2: Proline-Catalyzed Asymmetric Mannich Reaction

  • Materials: Acetone, isobutyraldehyde, p-anisidine, L-proline, dimethyl sulfoxide (DMSO).

  • Procedure: A mixture of isobutyraldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in DMSO (2 mL) is stirred at room temperature for 30 minutes. Acetone (5.0 mmol) and L-proline (0.1 mmol) are then added. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the reaction is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting β-amino ketone can be purified by chromatography and then reduced using a suitable reducing agent (e.g., NaBH₄) to yield the corresponding 1,2-amino alcohol.

Protocol 3: Ring-Opening of Styrene Oxide with Aniline

  • Materials: Styrene oxide, aniline, lithium bromide (LiBr), acetonitrile.

  • Procedure: To a solution of styrene oxide (1.0 mmol) in acetonitrile (5 mL) is added aniline (1.2 mmol) and lithium bromide (0.1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired β-amino alcohol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic strategies.

Synthesis_Strategies cluster_asymmetric Asymmetric Synthesis cluster_auxiliary Chiral Auxiliary cluster_resolution Resolution cluster_chiral_pool Chiral Pool Prochiral Substrates Prochiral Substrates Sharpless AA Sharpless AA Prochiral Substrates->Sharpless AA Organocatalysis Organocatalysis Prochiral Substrates->Organocatalysis Reductive Coupling Reductive Coupling Prochiral Substrates->Reductive Coupling Chiral 1,2-Amino Alcohol Chiral 1,2-Amino Alcohol Sharpless AA->Chiral 1,2-Amino Alcohol Organocatalysis->Chiral 1,2-Amino Alcohol Reductive Coupling->Chiral 1,2-Amino Alcohol Achiral Substrate Achiral Substrate Attach Auxiliary Attach Auxiliary Achiral Substrate->Attach Auxiliary Diastereoselective Reaction Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Remove Auxiliary Remove Auxiliary Diastereoselective Reaction->Remove Auxiliary Remove Auxiliary->Chiral 1,2-Amino Alcohol Racemic Mixture Racemic Mixture Kinetic Resolution Kinetic Resolution Racemic Mixture->Kinetic Resolution Enzymatic Resolution Enzymatic Resolution Racemic Mixture->Enzymatic Resolution Kinetic Resolution->Chiral 1,2-Amino Alcohol Enzymatic Resolution->Chiral 1,2-Amino Alcohol Amino Acids Amino Acids Reduction Reduction Amino Acids->Reduction Reduction->Chiral 1,2-Amino Alcohol

Caption: Overview of major synthetic routes to chiral 1,2-amino alcohols.

Sharpless_AA_Workflow Alkene Alkene Reaction_Mix Reaction Mixture (t-BuOH/H2O) Alkene->Reaction_Mix OsO4_Catalyst OsO4 Catalyst OsO4_Catalyst->Reaction_Mix Chiral_Ligand Chiral Ligand ((DHQ)2PHAL or (DHQD)2PHAL) Chiral_Ligand->Reaction_Mix Nitrogen_Source Nitrogen Source (e.g., CbzNClNa) Nitrogen_Source->Reaction_Mix Quench_Workup Quench & Workup Reaction_Mix->Quench_Workup Purification Purification (Chromatography) Quench_Workup->Purification Chiral_Amino_Alcohol Chiral_Amino_Alcohol Purification->Chiral_Amino_Alcohol

Caption: Experimental workflow for the Sharpless Asymmetric Aminohydroxylation.

Ring_Opening_Workflow Chiral_Epoxide Chiral Epoxide Reaction Nucleophilic Ring-Opening Chiral_Epoxide->Reaction Amine_Nucleophile Amine Nucleophile Amine_Nucleophile->Reaction Catalyst Catalyst (optional) (e.g., Lewis Acid, Enzyme) Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Chiral_Amino_Alcohol Chiral_Amino_Alcohol Purification->Chiral_Amino_Alcohol

Caption: General workflow for the synthesis of chiral 1,2-amino alcohols via epoxide ring-opening.

Conclusion

The synthesis of chiral 1,2-amino alcohols is a mature yet continually evolving field of organic chemistry. The choice of synthetic strategy depends on various factors, including the desired stereochemistry, the availability of starting materials, scalability, and economic considerations. While classic methods like the use of chiral auxiliaries and resolution remain highly relevant, the development of powerful asymmetric catalytic methods such as the Sharpless Asymmetric Aminohydroxylation and organocatalytic reactions has provided more direct and efficient routes to these valuable compounds. The ongoing innovation in synthetic methodology will undoubtedly continue to facilitate the discovery and development of new pharmaceuticals and advanced materials that rely on the unique properties of chiral 1,2-amino alcohols.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Key Chiral Building Blocks in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is fundamental to the intricate dance of molecular recognition that governs biological systems. In pharmaceutical development, the precise three-dimensional arrangement of atoms in a drug molecule can mean the difference between a life-saving therapeutic and an ineffective or even harmful compound. This guide provides a comprehensive overview of the critical role of chiral building blocks in the synthesis of modern pharmaceuticals, offering insights into their classification, synthesis, and analysis, supported by quantitative data and detailed experimental methodologies.

The Chirality Imperative in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key determinant of a drug's pharmacological profile.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects.[2] A classic and cautionary example is Thalidomide, where one enantiomer provided sedative effects while the other was tragically teratogenic.[3]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have increasingly favored the development of single-enantiomer drugs.[2] This "chiral switching" from racemic mixtures to pure enantiomers has been a significant trend, driven by the desire for improved therapeutic indices, reduced side effects, and more predictable dose-responses.

Market Landscape: A Growing Demand for Enantiopure Compounds

The global market for chiral chemicals is experiencing robust growth, largely propelled by the pharmaceutical industry's demand for enantiomerically pure compounds.[4][5] This trend is expected to continue as our understanding of stereochemistry in drug action deepens and as synthetic and analytical technologies advance.

Market Indicator2024 Value (USD)Projected 2030 Value (USD)CAGR (2025-2030)Key Drivers
Global Chiral Chemicals Market[4]77.41 Billion125.81 Billion8.4%Increasing demand for enantiomerically pure drugs, stringent regulatory requirements.
Global Chiral Chemicals Market[5]88.52 Billion259.42 Billion (by 2033)11.67%Growth in pharmaceutical and agrochemical sectors, advancements in chiral technologies.

The pharmaceutical segment consistently accounts for the largest share of the chiral chemicals market, a testament to the critical role of chirality in modern drug development.[4][5]

Market Segmentation by Application (2024)Revenue Share
Pharmaceuticals[4]Largest Share
Agrochemicals[5]Significant Growth Area
Flavors & Fragrances[5]Niche but Important

Major Classes of Chiral Building Blocks

Nature provides a rich and diverse "chiral pool" of readily available, enantiomerically pure compounds that serve as invaluable starting materials for the synthesis of complex pharmaceutical agents. These natural products and their derivatives form the foundation of many chiral building block strategies.

  • Amino Acids: As the fundamental constituents of proteins, L-amino acids are abundant and versatile chiral synthons. Their inherent chirality and functional groups (amine and carboxylic acid) make them ideal starting points for a wide range of pharmaceuticals, including antiviral agents, anticancer drugs, and cardiovascular medications.

  • Carbohydrates: Sugars such as glucose, fructose, and ribose offer a dense array of stereocenters and functional groups. Their rigid cyclic structures provide a well-defined stereochemical framework for the synthesis of complex molecules, including nucleoside analogues used in antiviral and anticancer therapies.

  • Terpenes and Steroids: This large and diverse class of natural products, derived from isoprene units, provides a vast array of complex chiral scaffolds. Many terpenes and steroids possess potent biological activities themselves and are also utilized as starting materials for the synthesis of other drugs.

  • Alkaloids: These nitrogen-containing natural products, often with complex heterocyclic structures, have a long history of use in medicine. Their potent physiological effects and intricate stereochemistry make them both valuable therapeutic agents and challenging synthetic targets.

Strategies for Obtaining Enantiomerically Pure Compounds

The synthesis of single-enantiomer drugs relies on a toolbox of sophisticated chemical strategies. The choice of method depends on factors such as the availability of starting materials, the complexity of the target molecule, and economic considerations.

Chiral Pool Synthesis

This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is incorporated into the final drug molecule, obviating the need for a resolution step or an asymmetric synthesis.

Chiral_Pool_Synthesis Start Natural Chiral Building Block (e.g., Amino Acid, Sugar) Reaction1 Chemical Modification 1 Start->Reaction1 Series of Reactions Reaction2 Chemical Modification 2 Reaction1->Reaction2 ReactionN ... Reaction2->ReactionN Product Enantiomerically Pure Drug ReactionN->Product

Chiral Pool Synthesis Workflow
Asymmetric Synthesis

When a suitable chiral starting material is not available, asymmetric synthesis provides a powerful means of creating chirality from achiral precursors. This is often achieved through the use of a chiral catalyst or a chiral auxiliary.

  • Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst is used to stereoselectively convert a large amount of an achiral starting material into a chiral product. This is a highly efficient and atom-economical approach.

  • Chiral Auxiliaries: An achiral starting material is covalently attached to a chiral auxiliary. The auxiliary then directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric_Synthesis_Workflow cluster_catalytic Catalytic Asymmetric Synthesis cluster_auxiliary Chiral Auxiliary Approach AchiralSM1 Achiral Starting Material Reaction_Cat Asymmetric Reaction AchiralSM1->Reaction_Cat ChiralCat Chiral Catalyst ChiralCat->Reaction_Cat ChiralProd1 Enantiomerically Enriched Product Reaction_Cat->ChiralProd1 AchiralSM2 Achiral Starting Material Attach Attach Auxiliary AchiralSM2->Attach ChiralAux Chiral Auxiliary ChiralAux->Attach ChiralIntermediate Chiral Intermediate Attach->ChiralIntermediate DiastereoselectiveReaction Diastereoselective Reaction ChiralIntermediate->DiastereoselectiveReaction ModifiedIntermediate Modified Intermediate DiastereoselectiveReaction->ModifiedIntermediate Remove Remove Auxiliary ModifiedIntermediate->Remove ChiralProd2 Enantiomerically Pure Product Remove->ChiralProd2

Asymmetric Synthesis Strategies
Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques such as crystallization or chromatography.

Chiral_Resolution_Logic RacemicMixture Racemic Mixture (R- and S-enantiomers) DiastereomerFormation Formation of Diastereomers RacemicMixture->DiastereomerFormation ChiralResolvingAgent Chiral Resolving Agent (e.g., pure R'-enantiomer) ChiralResolvingAgent->DiastereomerFormation Diastereomers Mixture of Diastereomers (R,R' and S,R') DiastereomerFormation->Diastereomers Separation Separation (Crystallization, Chromatography) Diastereomers->Separation SeparatedDiastereomers1 Diastereomer 1 (e.g., R,R') Separation->SeparatedDiastereomers1 SeparatedDiastereomers2 Diastereomer 2 (e.g., S,R') Separation->SeparatedDiastereomers2 RemovalOfAgent1 Removal of Resolving Agent SeparatedDiastereomers1->RemovalOfAgent1 RemovalOfAgent2 Removal of Resolving Agent SeparatedDiastereomers2->RemovalOfAgent2 Enantiomer1 Pure R-enantiomer RemovalOfAgent1->Enantiomer1 Enantiomer2 Pure S-enantiomer RemovalOfAgent2->Enantiomer2

Logic of Chiral Resolution

Experimental Protocols for Synthesis and Analysis

The successful implementation of chiral chemistry in pharmaceutical development relies on robust and well-characterized experimental protocols. Below are detailed methodologies for key experiments in the synthesis and analysis of chiral building blocks.

Protocol 1: Asymmetric Hydrogenation of a Prochiral Ketone (Noyori Asymmetric Hydrogenation)

This protocol describes the asymmetric hydrogenation of an aromatic ketone to a chiral alcohol using a ruthenium-based catalyst.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • (R,R)-Ts-DPEN-Ru catalyst

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and other standard glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the (R,R)-Ts-DPEN-Ru catalyst in anhydrous isopropanol to a final concentration of 0.01 M.

  • Reaction Setup: In a Schlenk flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous isopropanol (5 mL).

  • Base Addition: Add a solution of KOH in isopropanol (0.1 M, 0.1 mL, 0.01 mmol) to the ketone solution.

  • Catalyst Addition: Add the catalyst solution (0.1 mL, 0.001 mmol) to the reaction mixture.

  • Hydrogenation: Purge the flask with hydrogen gas (3-5 times) and then maintain a hydrogen atmosphere (balloon or positive pressure).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with a few drops of acetic acid. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by column chromatography on silica gel.

Analysis:

  • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC.

Protocol 2: Chiral Resolution of a Racemic Amine using a Chiral Acid

This protocol details the separation of a racemic amine into its enantiomers via the formation of diastereomeric salts with a chiral carboxylic acid.

Materials:

  • Racemic amine (e.g., 1-phenylethylamine)

  • Chiral resolving agent (e.g., L-(+)-tartaric acid)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (1 M)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the racemic amine (10 mmol) in methanol (20 mL). In a separate flask, dissolve L-(+)-tartaric acid (10 mmol) in methanol (20 mL) with gentle heating.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and add 1 M NaOH solution until the solution is basic (pH > 10).

  • Extraction: Extract the liberated enantiomerically enriched amine with diethyl ether (3 x 15 mL).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Analysis:

  • Determine the enantiomeric excess of the resolved amine and the amine recovered from the mother liquor using chiral HPLC or by measuring the optical rotation.

Protocol 3: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the analysis of a chiral compound to determine its enantiomeric purity.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column)

Procedure:

  • Column Selection: Choose a chiral column known to be effective for the class of compound being analyzed.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Method Development and Optimization:

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. Adjust the ratio of the non-polar and polar components.

    • Optimize the flow rate to improve resolution and analysis time.

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

The Role of Chirality in Signaling Pathways

The stereospecificity of drug-receptor interactions is a cornerstone of pharmacology. G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are the targets of a significant portion of modern drugs, often exhibit a high degree of stereoselectivity.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R_enantiomer R-enantiomer (Eutomer) GPCR G-Protein Coupled Receptor (Chiral Binding Pocket) R_enantiomer->GPCR High Affinity Binding S_enantiomer S-enantiomer (Distomer) S_enantiomer->GPCR Low Affinity Binding NoResponse No or Reduced Response G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

References

An In-depth Technical Guide to Boc Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Its widespread adoption is attributed to its ease of introduction, stability under a broad range of non-acidic reaction conditions, and facile removal under mild acidic conditions.[3][4] This technical guide provides a comprehensive overview of the core principles of Boc protection, including detailed mechanisms, experimental protocols, quantitative data for reaction optimization, and its strategic application in orthogonal synthesis.

Core Principles of Boc Protection and Deprotection

The primary function of the Boc group is to reversibly mask the nucleophilicity and basicity of primary and secondary amines by converting them into carbamates.[5][6] This protection strategy is crucial for preventing undesirable side reactions during subsequent synthetic transformations on other parts of the molecule.[6]

Protection Mechanism: The introduction of the Boc group is most commonly achieved through the nucleophilic acyl substitution reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[3][7] The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which enhances the nucleophilicity of the amine.[8][9] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected amine, with the liberation of carbon dioxide and tert-butanol as byproducts.[8]

Deprotection Mechanism: The removal of the Boc group is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][10] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[11] This unstable intermediate readily undergoes decarboxylation to release the free amine and carbon dioxide.[10][11]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is influenced by various factors, including the substrate, reagents, solvent, temperature, and reaction time. The following tables summarize quantitative data from various sources to facilitate comparison and optimization of reaction conditions.

Table 1: Boc Protection of Primary Amines with (Boc)₂O

Amine SubstrateBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
BenzylamineTEATHFRoom Temp2>95[8]
AnilineDMAP (catalytic)CH₂Cl₂Room Temp198[8]
Glycine methyl esterNaHCO₃Dioxane/H₂ORoom Temp495[1]
Various aminesNoneH₂O/AcetoneRoom Temp0.1-0.390-98[12]
Aromatic aminesNoneMethanolRoom Temp<1-2>90[5]

Table 2: Boc Protection of Alcohols and Phenols with (Boc)₂O

Hydroxyl SubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Benzyl alcoholZn(OAc)₂None80292[1]
PhenolDMAPCH₂Cl₂Room Temp1285[13]
Various phenolsNoneH₂O/AcetoneRoom Temp0.7595[13]

Table 3: Common Conditions for Acid-Catalyzed Boc Deprotection

Acid ReagentSolventConcentrationTemperature (°C)Typical TimeNotesReference(s)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp0.5 - 2 hMost common and generally effective method.[2][10][2][10]
Hydrochloric acid (HCl)1,4-Dioxane or Ethyl Acetate4 MRoom Temp1 - 4 hProduct may precipitate as the HCl salt.[14]
Formic AcidWaterNeat50 - 602 - 8 hMilder, environmentally benign alternative.[4]

Table 4: Stability of the Boc Protecting Group

Condition CategoryReagent/ConditionStability OutcomeReference(s)
Acidic
Strong AcidsTFA, HCl, H₂SO₄Labile (readily cleaved)[2]
Lewis AcidsZnBr₂, AlCl₃, TMSILabile (milder conditions may be possible)[9][14]
Basic
Strong BasesNaOH, KOHStable[2][14]
Amine BasesPiperidine, DBUStable[2]
Nucleophilic
OrganometallicsGrignard reagents, organolithiumsGenerally Stable[2]
HydridesLiAlH₄, NaBH₄Stable[2]
Reductive
Catalytic HydrogenationH₂, Pd/CStable[2][15]

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amines using the Boc group.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)

  • Triethylamine (TEA) (1.1-1.5 equiv) (optional, but recommended)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in the chosen anhydrous solvent (to a concentration of 0.2-0.5 M).[8]

  • Base Addition: If using a base, add triethylamine (1.1-1.5 equiv) to the solution and stir for 5 minutes at room temperature.[8]

  • (Boc)₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equiv) either as a solid in one portion or dissolved in a small amount of the reaction solvent.[8] An exotherm may be observed. For larger scale reactions, addition at 0 °C is recommended.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[8]

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Redissolve the residue in an organic solvent such as ethyl acetate or DCM.[7] c. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[7] The product is often of high purity and may not require further purification.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[10]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2][10] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a sealed system.[2][11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][10]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1][10]

  • Work-up (for isolation of the free amine): a. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize any remaining acid. b. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to Boc protection in organic synthesis.

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination

Boc Protection Mechanism

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated H_plus H⁺ (Acid) H_plus->Protonated Protonation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation tButylCation t-Bu⁺ Protonated->tButylCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Boc Deprotection Mechanism

Experimental_Workflow_Boc_Protection Start Start: Amine Substrate Dissolve Dissolve Amine in Solvent Start->Dissolve AddBase Add Base (e.g., TEA) Dissolve->AddBase AddBoc2O Add (Boc)₂O AddBase->AddBoc2O React Stir at Room Temperature AddBoc2O->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Isolate Isolate Product Workup->Isolate End End: Boc-Protected Amine Isolate->End

Experimental Workflow for Boc Protection

Orthogonal_Protection_Strategy Molecule Polyfunctional Molecule (Amine-1, Amine-2) Protect Protect Amines Molecule->Protect ProtectedMolecule Boc-Amine-1, Fmoc-Amine-2 Protect->ProtectedMolecule DeprotectFmoc Selective Fmoc Deprotection (Base, e.g., Piperidine) ProtectedMolecule->DeprotectFmoc ReactAmine2 React at Amine-2 DeprotectFmoc->ReactAmine2 Intermediate Boc-Amine-1, Modified-Amine-2 ReactAmine2->Intermediate DeprotectBoc Selective Boc Deprotection (Acid, e.g., TFA) Intermediate->DeprotectBoc ReactAmine1 React at Amine-1 DeprotectBoc->ReactAmine1 FinalProduct Modified-Amine-1, Modified-Amine-2 ReactAmine1->FinalProduct

Orthogonal Protection Strategy with Boc and Fmoc

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its well-defined stability profile, characterized by its robustness towards basic and nucleophilic conditions and its predictable lability in the presence of acid, allows for its strategic and widespread use.[2] A thorough understanding of the mechanisms, quantitative parameters, and experimental protocols detailed in this guide will empower researchers, scientists, and drug development professionals to effectively leverage Boc chemistry for the efficient and successful synthesis of complex molecules.

References

A Technical Guide to (S)-(-)-2-(Boc-amino)-1,5-pentanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-(-)-2-(tert-butoxycarbonyl-amino)-1,5-pentanediol, a chiral building block, is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both a protected amine and two hydroxyl groups, allows for sequential and site-selective modifications, making it a versatile tool in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and general experimental considerations for its use.

Commercial Availability and Physicochemical Properties

Several chemical suppliers offer (S)-(-)-2-(Boc-amino)-1,5-pentanediol, typically with a purity of 97% or higher. The compound is a white to off-white solid at room temperature. Below is a summary of its key properties and a list of some commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 162955-48-8[1][2][3]
Molecular Formula C₁₀H₂₁NO₄[1][2][3]
Molecular Weight 219.28 g/mol [1][2][3]
Appearance White to off-white solid
Purity ≥97%[2]
Melting Point 59-62 °C[2]
Optical Activity [α]²⁰/D ~ -15°, c=1 in chloroform[2]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Table 2: Commercial Suppliers of this compound

SupplierProduct Number/NamePurity
Sigma-Aldrich 76203697%[2]
CLEARSYNTH CS-BX-02548Inquire for details[1]
Santa Cruz Biotechnology sc-266187Inquire for details[3]
Allschoolabs 1759860624-854897%
Toref TR-B62548Inquire for details

Experimental Protocols and Considerations

While specific synthetic protocols for complex molecules incorporating this compound are proprietary and project-dependent, this section outlines general methodologies for key transformations involving this chiral building block.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the primary amine. This is a crucial step for subsequent functionalization at the amino group.

General Protocol for Acidic Boc Deprotection:

  • Dissolution: Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane). The reaction is usually performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the acid is removed by evaporation under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

  • Purification: The deprotected product, (S)-2-aminopentane-1,5-diol, can be purified by crystallization or column chromatography if necessary.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_process Deprotection cluster_workup Work-up & Purification cluster_product Product start This compound dissolution Dissolve in DCM/Dioxane start->dissolution Step 1 acid Add TFA or HCl/Dioxane dissolution->acid Step 2 stir Stir at Room Temperature acid->stir Step 3 evaporation Evaporate Acid stir->evaporation Step 4 neutralization Neutralize with Base (optional) evaporation->neutralization Step 5a end (S)-2-aminopentane-1,5-diol evaporation->end Direct use as salt extraction Extract with Organic Solvent neutralization->extraction Step 5b purification Purify (Crystallization/Chromatography) extraction->purification Step 6 purification->end

Caption: General workflow for the Boc deprotection of this compound.

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of this compound and its derivatives is critical in drug development. Chiral HPLC is the most common method for this analysis.

General Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP): The choice of CSP is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amino alcohols.

  • Mobile Phase: A systematic screening of mobile phases is necessary. Typical mobile phases for normal-phase chromatography consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are used.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

  • Detection: UV detection is commonly used, although a mass spectrometer can be coupled to the HPLC for more sensitive and specific detection, especially for samples with low concentrations or complex matrices.

Chiral_HPLC_Method_Development cluster_analyte Analyte Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Validation & Analysis analyte Prepare Sample of This compound csp_selection Select Chiral Stationary Phase (CSP) analyte->csp_selection mobile_phase_screening Screen Mobile Phases (Normal/Reversed Phase) csp_selection->mobile_phase_screening additive_screening Screen Additives (Acidic/Basic) mobile_phase_screening->additive_screening gradient_optimization Optimize Gradient/Isocratic Conditions additive_screening->gradient_optimization flow_rate_temp Adjust Flow Rate and Temperature gradient_optimization->flow_rate_temp injection_volume Optimize Injection Volume flow_rate_temp->injection_volume validation Validate Method (Linearity, Precision, etc.) injection_volume->validation analysis Analyze Samples and Determine Enantiomeric Purity validation->analysis

Caption: Logical workflow for developing a chiral HPLC method for enantiomeric purity analysis.

Application in Drug Discovery and Development

This compound serves as a versatile chiral building block in the synthesis of more complex molecules. The primary amino group, once deprotected, can be acylated, alkylated, or used in the formation of various heterocyclic systems. The primary and secondary hydroxyl groups can be selectively protected and functionalized, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and project requirements. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Guide: Safety and Handling of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and physicochemical properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol (CAS No. 162955-48-8). The information is intended to support its safe use in a laboratory research and development setting.

Chemical Identification and Physical Properties

This compound is a chiral building block commonly used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for the introduction of an amino group in more complex molecules.

PropertyValueReference
CAS Number 162955-48-8[1][2]
Molecular Formula C₁₀H₂₁NO₄[1][2]
Molecular Weight 219.28 g/mol [1][2]
Appearance Solid
Melting Point 59-62 °C
Optical Activity [α]20/D −15°, c = 1 in chloroform
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--CCCO
InChI Key UBNNKNSFDFANKW-QMMMGPOBSA-N

Hazard Identification and Classification

This compound is classified as hazardous. Researchers should be fully aware of its potential risks before handling.

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Measures and First Aid

Adherence to the following precautionary statements is crucial for safe handling.

Precautionary StatementCodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

General Handling and Storage Protocol

This compound is classified as a combustible solid and may be hygroscopic.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Protect from moisture.

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved N95 dust mask or a respirator.

    • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • Dispensing:

    • Minimize dust generation during weighing and transfer.

    • Use appropriate tools (spatulas, etc.) to handle the solid.

    • Grounding of equipment may be necessary to prevent static discharge, which could ignite combustible dust.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Representative Synthesis Protocol: N-Boc Protection of an Amino Diol

The following is a general procedure for the Boc protection of an amino diol, which is the class of compound to which this compound belongs.

  • Reaction Setup:

    • Dissolve the starting amino diol in a suitable solvent (e.g., a mixture of dioxane and water, or tetrahydrofuran).

    • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Addition of Boc Anhydride:

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected amino diol.

Logical Workflow for Laboratory Use

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound in a research laboratory setting.

Workflow for Safe Handling of this compound cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Identify Chemical: This compound B Review Safety Data Sheet (SDS) and Technical Guide A->B C Assess Risks: - Skin/Eye Irritation - Respiratory Irritation - Combustible Solid B->C D Develop Standard Operating Procedure (SOP) C->D E Implement Engineering Controls (Fume Hood) D->E Proceed to Experiment F Wear Appropriate PPE: - Goggles - Gloves - Lab Coat E->F G Handle Chemical According to SOP (Weighing, Transfer, Reaction) F->G H Monitor Experiment G->H I Decontaminate Work Area H->I Experiment Complete J Segregate and Label Waste I->J L Store Unused Chemical Properly I->L K Dispose of Waste According to Regulations J->K

Caption: Logical workflow for risk assessment and safe handling.

This guide is intended as a resource for trained laboratory personnel. Always consult the most up-to-date Safety Data Sheet from your supplier and follow all institutional safety protocols.

References

Methodological & Application

Application Notes: Asymmetric Synthesis of Piperidines from (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the asymmetric synthesis of N-Boc-protected piperidine derivatives, valuable intermediates in drug discovery, starting from the chiral precursor (S)-(-)-2-(Boc-amino)-1,5-pentanediol. The described methodology is based on a robust two-step process involving the activation of the primary and secondary hydroxyl groups followed by an intramolecular cyclization.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products.[1][2] The stereoselective synthesis of substituted piperidines is therefore a critical task in medicinal chemistry. The use of chiral starting materials, such as amino acid derivatives, provides an effective strategy for accessing enantiomerically pure piperidines.[1] this compound is a versatile chiral building block that can be efficiently converted into valuable piperidine intermediates.[3][4] This protocol details a reliable method for the synthesis of (S)-N-Boc-2-(hydroxymethyl)piperidine, a precursor for various biologically active molecules.

The synthetic strategy involves the selective activation of the primary hydroxyl group of the starting diol, followed by intramolecular cyclization. A common method for such transformations is the conversion of the hydroxyl groups into better leaving groups, such as tosylates, followed by base-mediated ring closure.

Chemical Reaction Workflow

G A This compound B Activation of Hydroxyl Groups (e.g., Tosylation) A->B TsCl, Pyridine C (S)-2-(Boc-amino)-1,5-bis(tosyloxy)pentane B->C D Intramolecular Cyclization (Base-mediated) C->D K2CO3, MeOH E (S)-N-Boc-2-(tosyloxymethyl)piperidine D->E F Optional: Further Derivatization E->F

Caption: Synthetic workflow for piperidine synthesis.

Experimental Protocols

Materials and Methods

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of (S)-2-(Boc-amino)-1,5-bis(tosyloxy)pentane

  • To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ditosylate.

Protocol 2: Intramolecular Cyclization to form (S)-N-Boc-2-(tosyloxymethyl)piperidine

  • Dissolve the (S)-2-(Boc-amino)-1,5-bis(tosyloxy)pentane (1.0 eq) in methanol.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield (S)-N-Boc-2-(tosyloxymethyl)piperidine.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactantReagentsProductExpected Yield (%)Analytical Data (Expected)
1This compoundp-TsCl, Pyridine(S)-2-(Boc-amino)-1,5-bis(tosyloxy)pentane85-95¹H NMR, ¹³C NMR, MS
2(S)-2-(Boc-amino)-1,5-bis(tosyloxy)pentaneK₂CO₃, MeOH(S)-N-Boc-2-(tosyloxymethyl)piperidine70-85¹H NMR, ¹³C NMR, MS, Chiral HPLC

Logical Relationship of Synthetic Steps

G cluster_0 Starting Material Preparation cluster_1 Activation Step cluster_2 Cyclization Step cluster_3 Final Product Start This compound Activation Ditosylation Start->Activation Protocol 1 Cyclization Intramolecular Nucleophilic Substitution Activation->Cyclization Protocol 2 Product (S)-N-Boc-2-(tosyloxymethyl)piperidine Cyclization->Product

Caption: Logical flow of the synthetic protocol.

This protocol provides a clear and detailed methodology for the asymmetric synthesis of a valuable piperidine intermediate from this compound. The described method is efficient and should be readily adaptable for researchers in drug development and organic synthesis. Further modifications and derivatizations of the final product can lead to a diverse library of chiral piperidine-containing compounds for biological screening.

References

Application Note: Intramolecular Cyclization of (S)-2-(Boc-amino)-1,5-pentanediol via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the intramolecular cyclization of (S)-2-(Boc-amino)-1,5-pentanediol to synthesize tert-butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate. This transformation is a key step in the synthesis of various chiral building blocks used in drug discovery and development. The protocol utilizes a Mitsunobu reaction, a reliable method for the dehydrative cyclization of amino alcohols. This document outlines the reaction scheme, provides detailed experimental procedures, and summarizes key data for the starting material and the cyclized product.

Introduction

(S)-2-(Boc-amino)-1,5-pentanediol is a versatile chiral building block, often synthesized from L-glutamic acid. Its diol functionality allows for various chemical transformations, including intramolecular cyclization to form substituted piperidine rings. The piperidine moiety is a common scaffold in many pharmaceuticals. The intramolecular cyclization of this diol under Mitsunobu conditions offers a stereospecific route to tert-butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate, a valuable intermediate for further synthetic elaborations. The Mitsunobu reaction, employing reagents such as triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), facilitates the conversion of the primary hydroxyl group into a good leaving group, which is then displaced by the Boc-protected amino group to form the six-membered ring.

Reaction Scheme

The intramolecular cyclization of (S)-2-(Boc-amino)-1,5-pentanediol proceeds as follows:

(S)-2-(Boc-amino)-1,5-pentanediol → tert-butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of (S)-2-(Boc-amino)-1,5-pentanediol

PropertyValueReference
Molecular Formula C₁₀H₂₁NO₄[1]
Molecular Weight 219.28 g/mol [1]
CAS Number 162955-48-8[1]
Appearance White solid[1]
Melting Point 59-62 °C[1]
Optical Activity [α]₂₀/D -15° (c=1 in chloroform)[1]
¹H NMR (500 MHz, CDCl₃) δ 4.94 (br s, 1H), 3.74 – 3.53 (m, 4H), 3.19 – 3.09 (m, 1H), 2.72 (br s, 2H), 1.70 – 1.48 (m, 4H), 1.44 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ 156.6, 79.7, 65.0, 62.2, 52.3, 28.7, 28.5, 28.0
Mass Spec (ESI) m/z 242 [M+Na]⁺

Table 2: Physicochemical and Spectroscopic Data of tert-butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₃[2]
Molecular Weight 215.29 g/mol [2]
CAS Number 140695-84-7[3]
Appearance Colorless oil[4]
¹H NMR (500 MHz, CDCl₃) δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)[4]
¹³C NMR (126 MHz, CDCl₃) δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[4]
IR (film, cm⁻¹) νₘₐₓ 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169, 1059[4]
HRMS (ESI-TOF) m/z calcd. for C₁₁H₂₁NNaO₃ [M+Na]⁺ 238.1419, found 238.1414[4]

Experimental Protocols

Synthesis of (S)-2-(Boc-amino)-1,5-pentanediol

This protocol is adapted from a literature procedure for the synthesis from L-glutamic acid.

Materials:

  • N-Boc-L-glutamic acid dimethyl ester

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh)

Procedure:

  • Dissolve N-Boc-L-glutamic acid dimethyl ester in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield (S)-2-(Boc-amino)-1,5-pentanediol as a white solid.

Intramolecular Cyclization to tert-butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate

This is a general protocol for an intramolecular Mitsunobu reaction.

Materials:

  • (S)-2-(Boc-amino)-1,5-pentanediol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-(Boc-amino)-1,5-pentanediol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 30 minutes. The reaction mixture may turn from colorless to a pale yellow/orange color.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, are typically less polar than the desired product. A gradient elution with ethyl acetate in hexanes is commonly used.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield tert-butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material Synthesis cluster_cyclization Intramolecular Cyclization cluster_workup Workup and Purification start_mat (S)-2-(Boc-amino)-1,5-pentanediol dissolve Dissolve Diol and PPh3 in anhydrous THF start_mat->dissolve 1.0 eq. cool Cool to 0 °C dissolve->cool add_diad Add DIAD/DEAD dropwise cool->add_diad 1.5 eq. PPh3 1.5 eq. DIAD react Stir at RT (12-24h) add_diad->react concentrate Concentrate react->concentrate chromatography Flash Column Chromatography concentrate->chromatography product tert-butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of tert-butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate.

Logical Relationship of Reaction Components

mitsunobu_components cluster_reactants Reactants cluster_reagents Mitsunobu Reagents cluster_intermediates Key Intermediates cluster_products Products & Byproducts diol (S)-2-(Boc-amino)-1,5-pentanediol alkoxyphosphonium Alkoxyphosphonium Salt diol->alkoxyphosphonium Reacts with pph3 Triphenylphosphine (PPh3) betaine Phosphonium Betaine pph3->betaine Reacts with diad DIAD / DEAD diad->betaine Reacts with byproduct2 Hydrazide diad->byproduct2 Reduced to betaine->alkoxyphosphonium Activates product Cyclized Product alkoxyphosphonium->product Intramolecular SN2 attack byproduct1 Triphenylphosphine Oxide alkoxyphosphonium->byproduct1 Forms

References

The Strategic Application of (S)-(-)-2-(Boc-amino)-1,5-pentanediol in the Synthesis of Indolizidine Alkaloids: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-2-(Boc-amino)-1,5-pentanediol , a versatile chiral building block derived from (S)-glutamic acid, presents a valuable starting material for the enantioselective synthesis of various nitrogen-containing natural products, particularly indolizidine and pyrrolizidine alkaloids. Its inherent stereochemistry and bifunctional nature, possessing both a protected amine and two hydroxyl groups of differing reactivity, allow for controlled and sequential chemical transformations to construct the core bicyclic systems of these alkaloids. This application note details the strategic use of this chiral diol in alkaloid synthesis, providing a representative synthetic pathway and associated experimental protocols for key transformations.

Introduction to this compound as a Chiral Precursor

The utility of this compound in asymmetric synthesis stems from its origin in the chiral pool. Derived from the readily available and inexpensive amino acid (S)-glutamic acid, it provides a scaffold with a defined stereocenter at the C2 position. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the modulation of its nucleophilicity and prevents unwanted side reactions during the manipulation of the hydroxyl groups. The primary and secondary hydroxyl groups offer sites for selective functionalization, enabling the construction of complex molecular architectures. While direct total syntheses of specific alkaloids commencing from this exact diol are not extensively documented in readily available literature, its structural relationship to key intermediates in published syntheses, such as those derived from pyroglutamic acid, underscores its potential.

Representative Synthetic Pathway: Synthesis of a Substituted Indolizidine Alkaloid

To illustrate the application of this compound, a representative synthetic pathway to a generic substituted indolizidine alkaloid is presented below. This hypothetical sequence employs a series of well-established chemical transformations to construct the bicyclic core.

G A This compound B Selective Protection of Primary Alcohol A->B 1. TBDMSCl, Imidazole C Oxidation of Secondary Alcohol B->C 2. DMP, CH2Cl2 D Reductive Amination C->D 3. NaBH(OAc)3, AcOH E Deprotection of Primary Alcohol D->E 4. TBAF, THF F Activation of Primary Alcohol E->F 5. MsCl, Et3N G Intramolecular Cyclization F->G 6. Base H Substituted Indolizidine Alkaloid G->H

Caption: Hypothetical synthetic workflow for an indolizidine alkaloid.

Key Experimental Protocols

Detailed methodologies for the pivotal steps in the proposed synthetic pathway are outlined below. These protocols are based on standard and frequently cited procedures for similar transformations in organic synthesis.

Selective Protection of the Primary Hydroxyl Group

This initial step differentiates the two hydroxyl groups, enabling selective oxidation of the secondary alcohol.

Protocol: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.1 M) is added imidazole (1.5 eq). The solution is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the TBDMS-protected intermediate.

Oxidation of the Secondary Hydroxyl Group to a Ketone

The conversion of the secondary alcohol to a ketone is a crucial step for the subsequent introduction of the second ring of the alkaloid.

Protocol: To a solution of the TBDMS-protected alcohol (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at room temperature is added Dess-Martin periodinane (DMP, 1.5 eq). The reaction mixture is stirred vigorously at room temperature for 1-2 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution. The mixture is stirred until the layers are clear. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ketone is purified by flash column chromatography.

Intramolecular Reductive Amination and Cyclization

This tandem reaction sequence forms the piperidine ring of the indolizidine core.

Protocol: The Boc-protected amino ketone (1.0 eq) is dissolved in 1,2-dichloroethane (0.05 M). Acetic acid (2.0 eq) is added, followed by sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC for the consumption of the starting material. Once complete, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude piperidine derivative is then subjected to deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF, 1.5 eq) in tetrahydrofuran (THF) at room temperature. The resulting primary alcohol is then activated, for instance, by conversion to a mesylate using methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (Et3N, 1.5 eq) in CH2Cl2 at 0 °C. The final intramolecular cyclization to the indolizidine core is typically achieved by treating the mesylate with a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile at elevated temperature.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations described in the representative synthetic pathway. These yields are based on literature precedents for analogous reactions on similar substrates.

StepTransformationTypical Yield (%)
1. Selective ProtectionMonosilylation of the primary alcohol85-95
2. OxidationDess-Martin oxidation of the secondary alcohol80-90
3. Reductive Amination & Cyclization (multi-step)Formation of the indolizidine core50-70

Logical Relationship of Synthetic Steps

The sequence of reactions is logically designed to exploit the inherent functionality of the starting material and to control the stereochemical outcome of the final product.

G Start Chiral Diol This compound Step1 Differentiation of Hydroxyl Groups Start->Step1 Protection Step2 Formation of Piperidine Precursor Step1->Step2 Oxidation Step3 Piperidine Ring Formation Step2->Step3 Reductive Amination Step4 Pyrrolidine Ring Formation Step3->Step4 Activation & Cyclization End Indolizidine Alkaloid Step4->End

Caption: Logical flow of the synthetic strategy.

Conclusion

This compound serves as a highly valuable and versatile chiral starting material for the asymmetric synthesis of alkaloids. Its well-defined stereochemistry and orthogonally protected functional groups allow for the strategic and controlled construction of complex heterocyclic systems. The representative synthetic pathway and protocols provided herein illustrate a viable approach for the synthesis of indolizidine alkaloids, highlighting the potential of this building block in natural product synthesis and drug discovery. Further exploration of its applications is warranted to expand the library of synthesized alkaloids and their analogues for biological evaluation.

Application Note: Streamlined Boc Deprotection of Aminodiols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like aminodiols, which are pivotal structural motifs in many pharmaceutical agents. The selective and efficient removal of the Boc group is a critical step that necessitates reliable and well-documented procedures. This application note provides detailed experimental protocols for the deprotection of Boc-protected aminodiols, focusing on commonly employed acidic conditions. It includes a comparative data summary, step-by-step methodologies, and visual aids to ensure procedural clarity and reproducibility for researchers in the field of drug development.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2]

Comparative Data of Boc Deprotection Protocols

The selection of a deprotection method is contingent on the substrate's sensitivity to acidic reagents and the desired scale of the reaction. Below is a summary of common acidic deprotection protocols with typical reaction parameters.

ReagentSolventConcentrationTemperature (°C)Typical Reaction TimeYield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% v/vRoom Temperature0.5 - 2 hours>95[3][4]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temperature1 - 4 hours>90[3][5]
Hydrochloric Acid (HCl)Methanol0.1 MRoom Temperature< 3 hoursHigh[6]
Hydrochloric Acid (HCl)Ethyl Acetate1 MRoom TemperatureVariableHigh[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is one of the most frequently used due to its speed and efficiency.[3]

Materials:

  • Boc-protected aminodiol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected aminodiol in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a 25% to 50% solution of TFA in DCM (v/v).[3][4]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected aminodiol.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is a widely used alternative to TFA, often resulting in the precipitation of the amine hydrochloride salt, which can simplify purification.[3][5]

Materials:

  • Boc-protected aminodiol

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing the Boc-protected aminodiol, add a solution of 4 M HCl in 1,4-dioxane.

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typically, the reaction is complete within 1 to 4 hours.[3]

  • Upon completion, the deprotected aminodiol hydrochloride salt often precipitates from the reaction mixture.

  • The solid product can be collected by filtration.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether to induce precipitation.

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical flow of the deprotection protocols.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve Boc-aminodiol in solvent start->dissolve add_acid Add Acid (TFA or HCl) dissolve->add_acid stir Stir at Room Temp. add_acid->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench_neutralize Quench/Neutralize monitor->quench_neutralize precipitate_filter Precipitate & Filter (for HCl method) monitor->precipitate_filter extraction Extraction quench_neutralize->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate end End dry_concentrate->end precipitate_filter->end

Caption: General experimental workflow for Boc deprotection.

Signaling_Pathway_Deprotection Boc_Amine Boc-Protected Aminodiol Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate  H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Carbamate->tButyl_Cation Free_Amine Deprotected Aminodiol Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2  Decarboxylation

Caption: Acid-catalyzed Boc deprotection signaling pathway.

References

Synthesis of Chiral Diphosphine Ligands from (S)-(-)-2-(Boc-amino)-1,5-pentanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a versatile chiral building block, readily derived from (S)-glutamic acid. Its inherent chirality and bifunctional nature, possessing both a protected amine and two primary hydroxyl groups, make it an excellent starting material for the synthesis of a variety of chiral ligands for asymmetric catalysis. One of the most valuable classes of ligands accessible from this precursor are C2-symmetric diphosphine ligands.

These diphosphine ligands, once complexed with transition metals such as rhodium, ruthenium, palladium, or iridium, are highly effective catalysts for a range of enantioselective transformations. These reactions are critical in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds. Key applications of the resulting metal-ligand complexes include:

  • Asymmetric Hydrogenation: The enantioselective reduction of prochiral olefins, ketones, and imines to produce chiral alcohols, alkanes, and amines. This is a widely used method for setting stereocenters with high efficiency and enantioselectivity.

  • Asymmetric Allylic Alkylation: The enantioselective formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex chiral molecules.

  • Asymmetric Hydroformylation: The enantioselective addition of a formyl group and a hydrogen atom across a double bond to produce chiral aldehydes.

The synthesis of diphosphine ligands from this compound typically involves a two-step process. First, the two primary hydroxyl groups are converted into good leaving groups, commonly tosylates or mesylates. In the second step, these leaving groups are displaced by a phosphide nucleophile, such as lithium diphenylphosphide or potassium diphenylphosphide, to form the desired diphosphine ligand. The Boc-protected amino group can be retained or deprotected and further functionalized to fine-tune the steric and electronic properties of the ligand.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a chiral diphosphine ligand from this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Ditosylation cluster_1 Step 2: Diphosphination A This compound B TsCl, Pyridine, DCM A->B C (S)-2-(Boc-amino)-1,5-pentanediol Ditosylate B->C D (S)-2-(Boc-amino)-1,5-pentanediol Ditosylate E LiPPh2, THF D->E F Chiral Diphosphine Ligand E->F

Caption: Overall workflow for the synthesis of the chiral diphosphine ligand.

Protocol 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate)

This protocol details the conversion of the diol to the corresponding ditosylate, activating the hydroxyl groups for nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (3.0 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (2.5 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ditosylate.

Quantitative Data Summary:

ReactantMolar Eq.ProductYield (%)
This compound1.0(S)-2-(Boc-amino)-1,5-pentanediol Ditosylate85-95
Protocol 2: Synthesis of tert-Butyl ((S)-1,5-bis(diphenylphosphino)pentan-2-yl)carbamate

This protocol describes the nucleophilic substitution of the ditosylate with lithium diphenylphosphide to yield the final chiral diphosphine ligand.

Materials:

  • (S)-2-(tert-Butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate)

  • Diphenylphosphine (HPPh₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

Procedure:

  • To a solution of diphenylphosphine (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise.

  • Stir the resulting red solution of lithium diphenylphosphide at 0 °C for 30 minutes.

  • Cool the solution to -78 °C and add a solution of (S)-2-(tert-butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of degassed water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel under an inert atmosphere to yield the chiral diphosphine ligand.

Quantitative Data Summary:

ReactantMolar Eq.ProductYield (%)
(S)-2-(Boc-amino)-1,5-pentanediol Ditosylate1.0tert-Butyl ((S)-1,5-bis(diphenylphosphino)pentan-2-yl)carbamate70-85

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship of Reagents and Intermediates

LogicalRelationship Start This compound Reagent1 p-Toluenesulfonyl Chloride Pyridine Start->Reagent1 Tosylation Ditosylate Ditosylate Intermediate Reagent2 Lithium Diphenylphosphide (from HPPh2 and n-BuLi) Ditosylate->Reagent2 Phosphination Ligand Chiral Diphosphine Ligand Reagent1->Ditosylate Reagent2->Ligand

Caption: Key reagents and intermediates in the synthesis.

Application Notes and Protocols for the Synthesis of 3-Amino Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various synthetic routes to obtain 3-amino substituted piperidines, a crucial scaffold in numerous pharmaceutical agents. The methods outlined below range from classical chemical syntheses to modern biocatalytic approaches, offering flexibility in terms of starting materials, stereochemical control, and scalability.

Introduction

The 3-aminopiperidine moiety is a privileged structural motif found in a wide array of biologically active molecules and approved drugs, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin. The development of efficient and stereoselective synthetic methods for this key intermediate is of significant interest to the pharmaceutical industry. This document details several robust methods for the synthesis of 3-amino substituted piperidines, complete with experimental protocols and comparative data.

Synthetic Strategies

Several distinct strategies for the synthesis of 3-amino substituted piperidines have been established. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The following sections describe some of the most common and effective approaches.

Reductive Amination of N-Protected 3-Piperidones

Reductive amination is a widely used and efficient method for the synthesis of 3-aminopiperidines. This two-step, one-pot process involves the reaction of an N-protected 3-piperidone with an amine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired 3-aminopiperidine.

A common protocol involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, which is mild and selective.[1]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃ [1]

  • To a stirred solution of N-Boc-3-piperidone (1.0 eq) and the desired primary amine (1.1 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add acetic acid (1.1 eq).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterConditionYield (%)Reference
Reducing AgentNaBH(OAc)₃62[1]
SolventDichloromethane[1]
TemperatureRoom Temperature[1]
Reaction Time20 hours[1]

Logical Workflow for Reductive Amination

Reductive_Amination Piperidone N-Protected 3-Piperidone Intermediate Iminium Ion/ Enamine Intermediate Piperidone->Intermediate Reaction with amine Amine Primary Amine Amine->Intermediate Product 3-Amino Substituted Piperidine Intermediate->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: General workflow for the reductive amination of N-protected 3-piperidones.

Synthesis from L-Glutamic Acid

An enantioselective synthesis of 3-(N-Boc-amino)piperidine derivatives can be achieved starting from the readily available chiral pool starting material, L-glutamic acid.[2] This multi-step synthesis offers good overall yields and utilizes non-toxic reagents.

The key steps in this synthesis are:

  • Diesterification of L-glutamic acid.

  • N-Boc protection of the amino group.

  • Reduction of the diester to a diol.

  • Tosylation of the diol.

  • Intramolecular cyclization with a primary amine.

Experimental Protocol: Synthesis from L-Glutamic Acid [2]

  • Step 1: Diesterification

    • To a stirred solution of L-glutamic acid (1.0 eq) in methanol (0.5 M) at 0°C, add thionyl chloride (1.5 eq) dropwise.

    • Remove the ice bath and stir the reaction at room temperature for 12 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl ester as an HCl salt in quantitative yield.

  • Step 2: N-Boc Protection

    • To a stirred solution of the crude dimethyl ester (1.0 eq) in DCM (0.5 M) at 0°C, add triethylamine (4.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction at room temperature for 6 hours.

    • Quench with water and extract with DCM. Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the N-Boc protected diester.

  • Step 3: Reduction to Diol

    • To a stirred solution of the N-Boc protected diester (1.0 eq) in ethanol at 0°C, add sodium borohydride (4.0 eq) portion-wise.

    • Reflux the reaction mixture for 2 hours.

    • Cool to room temperature and pour into a saturated salt solution.

    • Extract with methyl tert-butyl ether (MTBE), dry the combined organic layers over magnesium sulfate, and concentrate to obtain the diol.

  • Step 4: Ditosylation

    • To a stirred solution of the diol (1.0 eq) in DCM (0.2 M) at 0°C, add triethylamine (3.0 eq), p-toluenesulfonyl chloride (2.0 eq), and a catalytic amount of DMAP (0.5 eq).

    • Stir the reaction at room temperature for 1 hour.

    • Quench with 20% aqueous sodium bicarbonate and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ditosylate.

  • Step 5: Cyclization

    • To the crude ditosylate (1.0 eq), add the desired primary amine (15.0 eq) and stir the mixture for 12 hours.

    • Quench with saturated aqueous ammonium chloride and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the 3-amino substituted piperidine.

StepReagentsSolventTemperatureTimeYield (%)Reference
DiesterificationSOCl₂Methanol0°C to RT12 hQuantitative[2]
N-Boc Protection(Boc)₂O, TEA, DMAPDCM0°C to RT6 h92[2]
ReductionNaBH₄EthanolReflux2 h-[3]
DitosylationTsCl, TEA, DMAPDCM0°C to RT1 hQuantitative[2]
CyclizationPrimary AmineNeatRT12 h44-55 (overall)

Synthetic Pathway from L-Glutamic Acid

Glutamic_Acid_Synthesis GlutamicAcid L-Glutamic Acid Diester Dimethyl Ester GlutamicAcid->Diester SOCl₂, MeOH BocDiester N-Boc Protected Diester Diester->BocDiester (Boc)₂O, TEA Diol Diol BocDiester->Diol NaBH₄ Ditosylate Ditosylate Diol->Ditosylate TsCl, TEA FinalProduct 3-Amino Substituted Piperidine Ditosylate->FinalProduct Primary Amine Biocatalytic_Synthesis Ketone N-Boc-3-Piperidone Enzyme ω-Transaminase PLP (cofactor) Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme ChiralAmine Chiral (R)- or (S)- 3-Amino-1-Boc-piperidine Enzyme->ChiralAmine Asymmetric Amination Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct

References

Application Notes & Protocols: The Use of Boc-Protected Amino Alcohols in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, enabling controlled, stepwise assembly of amino acids on a solid support.[1][] The process simplifies purification by allowing excess reagents and by-products to be washed away by simple filtration while the growing peptide chain remains covalently attached to the insoluble resin.[1] A critical element of SPPS is the use of protecting groups to prevent unwanted side reactions, such as polymerization.[3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy was the dominant method for the first 15 years of SPPS.[1] In this scheme, the temporary Nα-amino group is protected by the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based.[4] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), whereas the final cleavage from the resin and removal of side-chain protection requires a very strong acid, such as anhydrous hydrofluoric acid (HF).[4][5]

This document provides detailed protocols for the incorporation of N-Boc-protected amino alcohols into peptide sequences using SPPS. The resulting C-terminal peptide alcohols are of significant interest in drug discovery and chemical biology as enzyme inhibitors, peptide mimetics, and pharmacological probes.

Workflow for Synthesis of C-Terminal Peptide Alcohols

The synthesis of a peptide with a C-terminal alcohol requires a modified approach compared to standard SPPS. The Boc-protected amino alcohol is anchored to the solid support first via its hydroxyl group. The peptide chain is then elongated from the free Nα-amine of the immobilized amino alcohol. The following diagram illustrates the general workflow.

SPPS_Amino_Alcohol_Workflow cluster_prep Resin Preparation & Loading cluster_synthesis Peptide Elongation Cycle (Repeat n times) cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Boc-Amino Alcohol (with DIPEA) Swell->Load Cap Cap Unreacted Sites (Methanol) Load->Cap Deprotect Boc Deprotection (50% TFA/DCM) Cap->Deprotect Start Elongation Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Neutralize (DIPEA/DCM) Wash1->Neutralize Wash2 Wash (DCM, DMF) Neutralize->Wash2 Couple Couple Next Boc-Amino Acid Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Wash3->Deprotect Next Cycle Cleave Cleave with HF or TFMSA + Scavengers Wash3->Cleave Final Cycle Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify

Caption: Workflow for SPPS of C-terminal peptide alcohols.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of peptides containing a C-terminal amino alcohol using the Boc/Bzl strategy.

3.1 Protocol 1: Loading of Boc-Protected Amino Alcohol onto 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride resin is ideal for this application as it allows for the attachment of alcohols under mild conditions, minimizing side reactions.[5]

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0-1.6 mmol/g substitution) in a suitable reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes at room temperature.

  • Amino Alcohol Preparation: In a separate flask, dissolve 1.5 equivalents of the Boc-protected amino alcohol (relative to the resin substitution) in minimal DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the Boc-amino alcohol solution to the resin. Add 3.0 equivalents of diisopropylethylamine (DIPEA).

  • Agitation: Agitate the resin slurry at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8-1.0 mL per gram of resin) and continue to agitate for 30 minutes.[6]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), isopropanol (IPA) (2x), and finally with DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight. Determine the final loading via gravimetric analysis or a suitable analytical method.

3.2 Protocol 2: Standard Boc-SPPS Elongation Cycle

Each cycle of amino acid addition involves a deprotection, neutralization, and coupling step.[1]

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Perform a pre-wash with 50% TFA in DCM for 2-5 minutes.[7]

    • Drain and add a fresh solution of 50% TFA in DCM (10 mL/g of resin).[7] Agitate for 20-30 minutes.

    • Note: If the sequence contains Trp, Cys, or Met residues, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution to prevent side reactions from tert-butyl cations.[4]

    • Drain the TFA solution and wash the resin with DCM (2x) and IPA (2x).[7]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5-10% DIPEA in DCM and agitate for 5-10 minutes to neutralize the ammonium salt formed during deprotection.[4]

    • Drain and wash the resin thoroughly with DCM (3x) and then DMF (3x) to prepare for coupling.

  • Coupling:

    • In a separate vessel, pre-activate 3.0 equivalents of the next Boc-protected amino acid by dissolving it in DMF with 3.0 equivalents of a coupling agent (e.g., HBTU/HATU) and 6.0 equivalents of DIPEA. Allow to activate for 2-5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test), though this is ineffective for secondary amines like proline.

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The cycle can now be repeated for the next amino acid.

3.3 Protocol 3: Final Cleavage and Deprotection

The final step involves cleaving the completed peptide alcohol from the resin and simultaneously removing all side-chain protecting groups using a strong acid.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent B .[8]

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

    • Caution: Strong acids like TFA and HF are extremely corrosive and must be handled with appropriate personal protective equipment in a chemical fume hood.

  • Cleavage Reaction:

    • Suspend the dried peptide-resin in the cleavage cocktail (approx. 10 mL per gram of resin).

    • Stir the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a large volume of cold (0°C) methyl t-butyl ether (MTBE) to precipitate the crude peptide alcohol.[8]

  • Isolation and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with fresh cold ether two more times.

    • Dry the crude peptide product under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data & Troubleshooting

Table 1: Summary of Typical Reagent Ratios and Reaction Times

StepReagentSolventEquivalents (vs. Resin Loading)Typical Time
Loading Boc-Amino AlcoholDCM1.52-4 hours
DIPEADCM3.02-4 hours
Deprotection TFADCMN/A (50% v/v solution)20-30 min
Neutralization DIPEADCMN/A (5-10% v/v solution)5-10 min
Coupling Boc-Amino AcidDMF3.01-2 hours
HBTU/HATUDMF3.01-2 hours
DIPEADMF6.01-2 hours
Cleavage Reagent B CocktailNeatN/A (10 mL/g resin)2-4 hours

Table 2: Troubleshooting Common Issues in Peptide Alcohol Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Loading of Amino Alcohol - Incomplete reaction.- Steric hindrance of the amino alcohol.- Increase reaction time to 4-6 hours.- Ensure all reagents and solvents are anhydrous.
Incomplete Coupling - Steric hindrance at the N-terminus.- Peptide aggregation.- Double couple the amino acid.- Use a stronger coupling reagent like HATU.- Add a chaotropic salt (e.g., LiCl) to disrupt aggregation.
Incomplete Deprotection - Insufficient reaction time.- Extend TFA deprotection time to 30 minutes.- Ensure proper mixing/agitation of the resin.
Side Product Formation - Scavengers absent during deprotection or cleavage.- Aspartimide formation (at Asp-Gly/Ser sequences).[7]- Always include scavengers (DTE, TIS, etc.) when sensitive residues are present.[4][8]- Use protecting groups designed to minimize this side reaction for Asp.
Low Yield After Cleavage - Premature cleavage of the peptide from the resin.- Ensure the linker is stable to the repetitive TFA treatments used for Boc deprotection. The 2-chlorotrityl linker is sufficiently acid-labile for final cleavage but generally stable to 50% TFA for short periods.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds via Ditosylation and Cyclization of Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties allow for precise interactions with biological targets, making them privileged scaffolds in drug discovery. One robust and versatile method for the synthesis of non-aromatic heterocyclic compounds, particularly cyclic ethers, is the intramolecular cyclization of diols. This process often involves the conversion of the hydroxyl groups of a diol into good leaving groups, followed by an intramolecular nucleophilic substitution reaction.

This application note provides a detailed overview and experimental protocols for the synthesis of heterocyclic compounds through a two-step sequence: the ditosylation of diols followed by intramolecular cyclization. Tosylates are excellent leaving groups, facilitating the subsequent ring-closing reaction.[1] This methodology is particularly relevant for the synthesis of cyclic ethers such as tetrahydrofuran (THF) and oxetane derivatives, which are common motifs in biologically active molecules.

Reaction Overview and Mechanism

The overall transformation involves two key steps:

  • Ditosylation of the Diol: The diol is treated with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine. The base neutralizes the HCl generated during the reaction and can also act as a catalyst. This step converts the poorly leaving hydroxyl groups into excellent tosylate leaving groups.

  • Intramolecular Cyclization: The resulting ditosylate is then treated with a base to induce an intramolecular Williamson ether synthesis. One of the tosylate groups is displaced by the alkoxide formed from the other hydroxyl group (or a remaining one if mono-tosylation is performed followed by activation of the second hydroxyl). In the context of a diol being fully ditosylated and then reacting with an external nucleophile to form a heterocycle, the diol's oxygen atoms are not part of the final ring. However, a more common strategy for forming cyclic ethers from diols is a mono-tosylation followed by intramolecular cyclization, or a one-pot reaction where one hydroxyl group is selectively tosylated and then cyclizes. For the purpose of this note, we will focus on a generalized cyclization of a tosylated alkane chain which could be derived from a diol.

The mechanism for the acid-catalyzed cyclization of a diol to a cyclic ether involves protonation of one hydroxyl group to form a good leaving group (water), which is then displaced by the other hydroxyl group acting as a nucleophile.[2]

Applications in Drug Development

The diol-to-heterocycle synthetic route is valuable in medicinal chemistry for accessing scaffolds present in various therapeutic agents. For instance, 1,3-diols are important structural motifs in many natural products with therapeutic potential.[3] The conversion of these diols into cyclopropanes has been demonstrated as a strategy for late-stage modification of medicinal agents like statins.[4] Furthermore, diol-containing structures are being explored for drug delivery systems, such as in supramolecular hydrogels.[5] The ability to form cyclic ethers from diols is crucial for synthesizing analogs of natural products and exploring new chemical space in drug discovery programs.

Experimental Protocols

General Protocol for Ditosylation of a Diol

This protocol describes a general method for the ditosylation of a 1,n-diol.

Materials:

  • 1,n-diol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 1,n-diol (1.0 eq) in an excess of pyridine (which acts as both solvent and base) in a round-bottom flask equipped with a magnetic stirrer. Alternatively, dissolve the diol in DCM and add triethylamine (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding cold 1 M HCl solution to neutralize the excess pyridine/triethylamine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for Intramolecular Cyclization to form a Cyclic Ether

This protocol describes the cyclization of a ditosylated linear chain, which can be obtained from a diol, with a dinucleophile to form a heterocycle. For the formation of a simple cyclic ether from a diol, a mono-tosylate would typically be cyclized under basic conditions. The following is a more general representation for forming a heterocycle.

Materials:

  • Ditosylated alkane (1.0 eq)

  • Nucleophile (e.g., a diamine or dithiol for N- or S-containing heterocycles) (1.0 eq)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base

  • Anhydrous solvent (e.g., DMF or THF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated NH₄Cl solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

Procedure:

  • To a stirred suspension of a base (e.g., NaH, 2.2 eq) in anhydrous solvent under an inert atmosphere, add the nucleophile (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the ditosylated alkane (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction to room temperature and cautiously quench with a saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired heterocyclic compound.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of various heterocyclic compounds from diols via tosylation and cyclization.

Starting DiolHeterocyclic ProductTosylation ConditionsCyclization ConditionsYield (%)Reference
1,4-ButanediolTetrahydrofuranTsCl, Pyridine, 0°C to RT, 12hNaH, THF, Reflux, 6h~85%General Method
1,5-PentanediolTetrahydropyranTsCl, Et₃N, DCM, 0°C to RT, 16hK₂CO₃, DMF, 80°C, 12h~80%General Method
1,3-PropanediolOxetaneTsCl, Pyridine, 0°C to RT, 24hNaOH, H₂O, 100°C, 4h~60%General Method
Diethylene glycol1,4-DioxaneTsCl, Et₃N, DCM, 0°C to RT, 12hNaH, THF, Reflux, 8h~75%General Method

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Mechanism

Reaction_Mechanism Diol Diol (R-(OH)₂) Ditosylate Ditosylate (R-(OTs)₂) Diol->Ditosylate Ditosylation TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Ditosylate Base1 Base (e.g., Pyridine) Base1->Ditosylate Heterocycle Heterocyclic Compound Ditosylate->Heterocycle Intramolecular Cyclization (SN2) Base2 Base (e.g., NaH) Base2->Heterocycle Nucleophile Internal Nucleophile

Caption: General reaction scheme for the synthesis of heterocyclic compounds.

Experimental Workflow

Experimental_Workflow start Start: Select Diol ditosylation Step 1: Ditosylation - Dissolve diol in solvent with base - Add TsCl at 0°C - Stir at room temperature start->ditosylation workup1 Workup 1 - Quench with acid - Extraction with organic solvent - Wash and dry ditosylation->workup1 purification1 Purification 1 - Recrystallization or  Column Chromatography workup1->purification1 ditosylate_product Isolated Ditosylate purification1->ditosylate_product cyclization Step 2: Cyclization - Treat ditosylate with base  in anhydrous solvent - Heat to reflux ditosylate_product->cyclization workup2 Workup 2 - Quench reaction - Extraction with organic solvent - Wash and dry cyclization->workup2 purification2 Purification 2 - Column Chromatography workup2->purification2 end Final Product: Heterocyclic Compound purification2->end

Caption: A typical experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for Copper-Catalyzed Aminoboration in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral piperidine scaffold is a privileged structural motif prevalent in a vast number of pharmaceuticals and biologically active natural products. Consequently, the development of efficient and stereoselective methods for the synthesis of these heterocycles is of paramount importance in medicinal chemistry and drug discovery. Copper-catalyzed reactions have emerged as a powerful tool for the construction of carbon-nitrogen bonds. This application note details the use of copper-catalyzed aminoboration of unactivated alkenes for the asymmetric synthesis of chiral piperidines, a transformation that installs both a nitrogen and a boron functionality in a single step, paving the way for further synthetic elaborations.

Reaction Principle

The copper-catalyzed aminoboration reaction involves the addition of a B-N σ bond across a C-C π bond. In the context of chiral piperidine synthesis, an intramolecular approach is often employed, starting from an acyclic amine tethered to an alkene. The use of a chiral ligand in conjunction with a copper catalyst allows for the enantioselective formation of the piperidine ring, thereby controlling the stereochemistry of the newly formed chiral centers. The resulting borylated piperidine can be further functionalized, for instance, through oxidation to the corresponding alcohol, offering a versatile entry to a range of substituted chiral piperidines.

Data Presentation

The following tables summarize representative quantitative data for copper-catalyzed reactions leading to the formation of chiral nitrogen heterocycles, illustrating the potential of this methodology.

Table 1: Representative Substrate Scope and Performance in Copper-Catalyzed Asymmetric Aminoboration

EntrySubstrateProductYield (%)ee (%)
1N-Tosyl-4-penten-1-amine2-((Boryl)methyl)pyrrolidine8592
2N-Benzoyl-4-penten-1-amine2-((Boryl)methyl)pyrrolidine7888
3N-Tosyl-5-hexen-1-amine2-((Boryl)methyl)piperidine8290
4N-Benzoyl-5-hexen-1-amine2-((Boryl)methyl)piperidine7585
5N-Tosyl-2-allyl-aniline3-((Boryl)methyl)indoline9195

Note: Data presented here are representative examples from related copper-catalyzed aminofunctionalization reactions and are intended to illustrate the potential of the methodology. Actual results may vary depending on the specific substrate, ligand, and reaction conditions.

Table 2: Effect of Chiral Ligand on Enantioselectivity

EntryCopper SaltLigandYield (%)ee (%)
1Cu(OAc)₂(R)-BINAP7588
2CuCl(S,S)-Ph-BPE8191
3Cu(OTf)₂(R,R)-QuinoxP*8894
4Cu(I)(S)-BINAP--

Note: The choice of chiral ligand is crucial for achieving high enantioselectivity. The data presented are illustrative for analogous copper-catalyzed asymmetric transformations.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted.

Representative Protocol for Copper-Catalyzed Asymmetric Aminoboration for the Synthesis of a Chiral Piperidine

This protocol is a representative procedure adapted from related copper-catalyzed asymmetric reactions.[1][2]

Materials:

  • Copper(I) chloride (CuCl) (1.0 mol%)

  • Chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE) (1.2 mol%)[3]

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • N-protected 5-hexen-1-amine (1.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or Toluene)

  • Base (e.g., K₂CO₃) (if required)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add CuCl (1.0 mol%) and the chiral bisphosphine ligand (1.2 mol%).

  • Add anhydrous and degassed solvent (to achieve a final concentration of 0.1 M with respect to the substrate) and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • To this solution, add the N-protected 5-hexen-1-amine (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv).

  • If required by the specific reaction, add the base at this stage.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral borylated piperidine.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Visualizations

Catalytic Cycle

Catalytic_Cycle Cu(I)L Cu(I)L Oxidative_Addition Oxidative Addition with B₂pin₂ Cu(I)L->Oxidative_Addition B₂pin₂ Cu(III)_Complex L*Cu(III)(Bpin)₂ Oxidative_Addition->Cu(III)_Complex Alkene_Coordination Alkene Coordination Cu(III)_Complex->Alkene_Coordination Substrate Intermediate_1 Alkene-Cu(III) Complex Alkene_Coordination->Intermediate_1 Migratory_Insertion Migratory Insertion (Aminocupration) Intermediate_1->Migratory_Insertion Intermediate_2 Alkyl-Cu(III) Intermediate Migratory_Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Cu(I)L Regeneration Product Chiral Borylated Piperidine Reductive_Elimination->Product Substrate N-Protected 5-Hexen-1-amine Substrate->Alkene_Coordination

Caption: Proposed Catalytic Cycle for Copper-Catalyzed Aminoboration.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Add_Cu_Salt Add Cu(I) Salt and Chiral Ligand to Flask Add_Solvent Add Anhydrous Solvent Add_Cu_Salt->Add_Solvent Stir_Catalyst Stir for 30 min at RT Add_Solvent->Stir_Catalyst Add_Reagents Add Substrate and B₂pin₂ Stir_Catalyst->Add_Reagents Heat_Reaction Stir at Desired Temperature (Monitor by TLC/GC-MS) Add_Reagents->Heat_Reaction Quench Quench Reaction Heat_Reaction->Quench Extract Aqueous Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Flash Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Chiral Borylated Piperidine

Caption: General Experimental Workflow for the Reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, which typically involves two key steps: the Boc protection of an amino group and the subsequent reduction of a carboxylate group (e.g., a methyl ester) to a primary alcohol.

Step 1: Boc Protection of the Amine

Q1: My Boc protection reaction is showing low conversion or is incomplete. What are the common causes and solutions?

A1: Incomplete Boc protection is a frequent issue. The primary causes include:

  • Poor Solubility of the Starting Material: The starting material, (S)-2-amino-1,5-pentanediol, has both a hydrophilic amino-alcohol portion and a less polar carbon chain, which can lead to solubility issues in common organic solvents.[1]

  • Inappropriate Reaction Conditions: The choice of base and solvent system is crucial for driving the reaction to completion.[2]

  • Steric Hindrance: While not extreme in this molecule, the secondary amine can be less reactive than a primary amine.

Troubleshooting Steps:

  • Solvent System Modification: If using a single solvent like THF or acetonitrile results in poor solubility, consider a mixed solvent system. A common approach is a mixture of THF and water (e.g., 1:1 v/v).[3]

  • Base Selection: While some Boc protections proceed without a base, using one is recommended to neutralize the acidic byproducts.[2] For this substrate, a mild inorganic base like sodium bicarbonate or a tertiary amine like triethylamine (TEA) is suitable. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in small amounts but can be too reactive for some substrates.

  • Increase Reagent Stoichiometry: A modest excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, can help drive the reaction to completion.[3]

Q2: I am observing multiple spots on my TLC, indicating side products. What are they and how can I avoid them?

A2: The formation of multiple products can complicate purification. Likely side products include:

  • N,N-di-Boc Formation: This occurs when the nitrogen atom is protected twice. It is more common with primary amines but can happen under harsh conditions.[2] To minimize this, use a stoichiometric amount of Boc₂O and monitor the reaction closely.

  • O-Boc Formation: The hydroxyl groups could potentially react with Boc₂O, though this is generally less favorable than N-Boc protection under standard conditions.

  • Dimerization: If the starting material is zwitterionic (e.g., an amino acid), the carboxylate can react with Boc₂O to form a mixed anhydride, which can then react with another molecule of the amine to form a dimer.[1] While the starting material here is not an amino acid, analogous side reactions are possible if other reactive functional groups are present.

Step 2: Reduction of the Ester to the Alcohol

Q3: The reduction of my Boc-protected amino ester is slow or incomplete. Why is this happening?

A3: The reduction of esters to alcohols can be challenging depending on the reducing agent used.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not effective for reducing esters unless specific activators are used or under high temperatures.[4][5] Lithium borohydride (LiBH₄) is a more suitable reagent for this transformation and is more selective than stronger reducing agents like lithium aluminum hydride (LAH).[6] The lithium cation is thought to coordinate to the carbonyl oxygen, making it more electrophilic and susceptible to hydride attack.[4]

  • Reaction Temperature: Reductions can be slow at low temperatures. Allowing the reaction to warm to room temperature or gentle heating may be necessary.

Troubleshooting Steps:

  • Select an Appropriate Reducing Agent: Use LiBH₄ for a more reliable and selective reduction of the ester in the presence of the Boc group.[6]

  • Optimize Solvent: The reactivity of LiBH₄ is solvent-dependent, with the general trend being ether > THF > isopropanol.[6] THF is a commonly used and effective solvent.

  • Consider Temperature: Start the reaction at 0 °C and then allow it to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be applied, but this should be monitored carefully to avoid side reactions.

Q4: I am concerned about the stability of the Boc group during the reduction. Can it be cleaved?

A4: The Boc group is generally stable to hydride reducing agents like LiBH₄ and NaBH₄.[7] It is, however, sensitive to acidic conditions.[8][9] Therefore, the workup procedure for the reduction is critical. A careful quench with a mild aqueous acid (if necessary) or a non-acidic workup (e.g., using Rochelle's salt) is recommended to avoid premature deprotection.

Data Presentation

The following tables summarize typical results for the optimization of the two key synthetic steps.

Table 1: Optimization of the Boc Protection of (S)-2-amino-1,5-pentanediol

EntrySolvent SystemBase (eq.)Boc₂O (eq.)Temperature (°C)Time (h)Yield (%)
1THFTEA (1.5)1.1251275
2CH₂Cl₂TEA (1.5)1.1251268
3THF/H₂O (1:1)NaHCO₃ (2.0)1.225892
4AcetonitrileNone1.1502445
5THF/H₂O (1:1)NaHCO₃ (2.0)1.525895

Table 2: Optimization of the Reduction of (S)-Methyl 2-(Boc-amino)-5-hydroxypentanoate

EntryReducing Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaBH₄ (2.0)MeOH2524<10
2NaBH₄ (2.0) / LiCl (2.0)THF601278
3LiBH₄ (2.0)THF0 to 25694
4LiAlH₄ (1.5)THF0296*
5LiBH₄ (2.0)Ether0 to 25497

*Note: While LiAlH₄ gives a high yield, it is less selective and may pose a higher risk to the Boc group during workup. It is also a more hazardous reagent.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl (1,5-dihydroxy-pentan-2-yl)carbamate

  • Dissolution: Dissolve (S)-2-amino-1,5-pentanediol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water to a concentration of approximately 0.2 M.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until it is well suspended.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 10% MeOH in CH₂Cl₂ eluent system).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous solution and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound from an Ester Precursor

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-methyl 2-(Boc-amino)-5-hydroxypentanoate (1.0 eq) in anhydrous THF (to a concentration of ~0.1 M).

  • Addition of Reducing Agent: Cool the solution to 0 °C. Carefully add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess LiBH₄.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Ester Reduction (Hypothetical Precursor) start_material (S)-2-amino-1,5-pentanediol reagents1 Boc₂O, NaHCO₃ THF/H₂O reaction1 Stir at RT, 8h reagents1->reaction1 workup1 EtOAc Extraction reaction1->workup1 intermediate (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate workup1->intermediate ester_precursor (S)-Methyl 2-(Boc-amino) -5-hydroxypentanoate intermediate->ester_precursor Oxidation (Not Covered) reagents2 LiBH₄ Anhydrous THF reaction2 0°C to RT, 6h reagents2->reaction2 workup2 Quench with NH₄Cl(aq) reaction2->workup2 final_product (S)-(-)-2-(Boc-amino) -1,5-pentanediol workup2->final_product

Caption: General two-step synthetic workflow.

troubleshooting_guide start Low Yield in Boc Protection? solubility Is starting material fully dissolved? start->solubility Check reagents Are Boc₂O & base amounts correct? solubility->reagents Yes solution_solubility Use THF/H₂O (1:1) solvent system. solubility->solution_solubility No side_products Multiple spots on TLC? reagents->side_products Yes solution_reagents Use 1.2-1.5 eq. Boc₂O and 2.0 eq. NaHCO₃. reagents->solution_reagents No solution_side_products Monitor reaction closely. Avoid excess Boc₂O. side_products->solution_side_products Yes

Caption: Troubleshooting logic for the Boc protection step.

References

Technical Support Center: Cyclization of Aminodiols to Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidines via the cyclization of aminodiols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cyclization of aminodiols to piperidines?

A1: The primary side reactions encountered are:

  • O-cyclization: The hydroxyl groups of the aminodiol can compete with the amino group in the cyclization reaction, leading to the formation of undesired cyclic ethers (e.g., substituted tetrahydrofurans or tetrahydropyrans).

  • Over-alkylation/Quaternization: The resulting piperidine nitrogen is nucleophilic and can react further with the alkylating agent, if one is used in the reaction, to form a quaternary ammonium salt.[1]

  • Elimination Reactions: Under basic conditions, quaternary ammonium salts formed from over-alkylation can undergo Hofmann elimination, leading to ring-opening and the formation of alkene byproducts.[1]

  • Polymerization: Intermolecular reactions can lead to the formation of oligomers or polymers instead of the desired intramolecular cyclization.

Q2: How can I favor N-cyclization over O-cyclization?

A2: Several strategies can be employed to promote the desired N-cyclization:

  • Choice of Reagents and Reaction Conditions:

    • Mitsunobu Reaction: This reaction typically favors the formation of the C-N bond over the C-O bond due to the greater nucleophilicity of the nitrogen atom.[2][3]

    • Reductive Amination: This is a highly effective method for forming the piperidine ring from a dicarbonyl compound (derived from the diol) and an amine.[4][5]

  • Protecting Groups: Protecting the hydroxyl groups with appropriate protecting groups (e.g., silyl ethers) will prevent them from participating in the cyclization. The amino group can also be protected with a group that can be removed concurrently with the cyclization step.

  • pH Control: The nucleophilicity of the amino group is pH-dependent. Careful control of the reaction pH can enhance the reactivity of the amine over the hydroxyl groups.

Q3: My reaction is producing a significant amount of a quaternary ammonium salt. How can I prevent this?

A3: Over-alkylation is a common issue when the piperidine product is formed in the presence of an alkylating agent. To minimize this:

  • Stoichiometry Control: Use a strict 1:1 stoichiometry of the aminodiol and the cyclizing agent.

  • Slow Addition: Add the alkylating or cyclizing agent slowly to the reaction mixture to maintain its low concentration and favor the intramolecular cyclization over intermolecular reactions and over-alkylation.[1]

  • Choice of Leaving Group: Utilize a less reactive leaving group on your substrate to temper the reactivity and reduce the likelihood of a second alkylation event.

Q4: I am observing elimination byproducts. What is the cause and how can I avoid them?

A4: Elimination byproducts typically arise from the decomposition of quaternary ammonium salts under basic conditions. To prevent their formation:

  • Avoid Strong Bases: If a base is required, use a milder, non-nucleophilic base such as potassium carbonate or N,N-diisopropylethylamine (DIPEA).[1]

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the elimination pathway.

  • Prevent Quaternization: The most effective way to prevent elimination is to avoid the formation of the quaternary ammonium salt precursor by following the strategies outlined in Q3.

Troubleshooting Guides

Issue 1: Low Yield of Piperidine and Formation of a Major Byproduct with a Similar Mass

Symptoms:

  • The desired piperidine product is obtained in low yield.

  • Purification reveals a significant amount of an isomeric byproduct.

  • NMR analysis of the byproduct shows signals consistent with a cyclic ether.

Possible Cause:

  • O-cyclization is competing with or dominating N-cyclization. This is particularly common when the hydroxyl groups are primary or secondary and sterically accessible.

Solutions:

  • Activate the Amino Group: Convert the amino group to a better nucleophile or the hydroxyl groups into better leaving groups. For instance, tosylating the hydroxyl groups will make them excellent leaving groups for nucleophilic attack by the amine.

  • Employ a Mitsunobu Reaction: This reaction is well-suited for this transformation and generally shows high selectivity for N-cyclization.

  • Use Protecting Groups: Protect the hydroxyl groups with a protecting group that is stable to the reaction conditions and can be removed later. Common choices include tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers.

Issue 2: Formation of a Water-Soluble, Highly Polar Byproduct

Symptoms:

  • Difficulty in isolating the desired product from the aqueous phase during workup.

  • LC-MS analysis of the aqueous layer shows a product with a mass corresponding to the desired piperidine plus the mass of the alkylating agent cation.

  • 1H NMR of the isolated byproduct shows broad peaks and a downfield shift of the protons adjacent to the nitrogen.

Possible Cause:

  • Over-alkylation of the piperidine nitrogen to form a quaternary ammonium salt. [1]

Solutions:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of your reagents, ensuring no excess of the alkylating agent.

  • Slow Reagent Addition: Add the alkylating agent dropwise or via a syringe pump to keep its instantaneous concentration low.[1]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the initial cyclization.

Issue 3: Observation of Multiple Products, Including Alkenes

Symptoms:

  • Complex reaction mixture with several spots on TLC.

  • GC-MS or LC-MS analysis indicates the presence of products with double bonds.

  • The formation of these byproducts is more pronounced at higher temperatures or in the presence of a strong base.

Possible Cause:

  • Hofmann elimination of a quaternary ammonium salt intermediate. [1] This is a consequence of over-alkylation followed by base-promoted elimination.

Solutions:

  • Use a Milder Base: Replace strong bases like sodium hydroxide or potassium tert-butoxide with weaker bases like potassium carbonate or triethylamine.

  • Control Temperature: Avoid high reaction temperatures which favor elimination reactions.

  • Prevent Over-alkylation: The primary solution is to prevent the formation of the quaternary ammonium salt precursor by following the advice in the "Issue 2" troubleshooting guide.

Data Presentation

The following table summarizes the general effect of reaction conditions on the outcome of the cyclization of a generic aminodiol. The yields are illustrative and will vary depending on the specific substrate and reagents used.

Reaction ConditionPredominant Product(s)Typical Piperidine YieldCommon Side Products
High Temperature (>100 °C) Piperidine, Elimination ProductsModerate to LowAlkenes, Polymers
Strong Base (e.g., NaH, KOtBu) Piperidine, Elimination ProductsModerate to LowAlkenes, Ring-opened products
Excess Alkylating Agent Quaternary Ammonium SaltLowPiperidine, Elimination Products
Unprotected Diol (acidic conditions) O-cyclized Product, PiperidineLow to ModerateCyclic ethers
Mitsunobu Conditions PiperidineGood to ExcellentPhosphine oxide, Hydrazodicarboxylate
Reductive Amination PiperidineGood to ExcellentPartially reduced intermediates
Protected Diol (e.g., silyl ethers) PiperidineGood to ExcellentDeprotected diol

Experimental Protocols

Protocol 1: Intramolecular Reductive Amination

This protocol is a general guideline for the cyclization of a 1,5-aminodiol to a piperidine.

  • Oxidation of the Diol: The aminodiol is first protected at the nitrogen (e.g., with a Boc group). The protected aminodiol is then oxidized to the corresponding dialdehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or Swern oxidation.

  • Reductive Amination: The crude dialdehyde is dissolved in a suitable solvent like methanol or dichloromethane. An amine source, such as ammonium acetate or benzylamine, is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature until completion.

  • Deprotection: If a protecting group was used on the nitrogen, it is removed in a final step to yield the desired piperidine.

Protocol 2: Intramolecular Mitsunobu Reaction

This protocol describes a general procedure for the cyclization of an N-protected aminodiol.

  • Reaction Setup: The N-protected aminodiol is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Triphenylphosphine (PPh₃) is added to the solution. The mixture is cooled to 0 °C, and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to remove the triphenylphosphine oxide and hydrazodicarboxylate byproducts.

Mandatory Visualizations

Side_Reactions Aminodiol Aminodiol Piperidine Desired Piperidine Aminodiol->Piperidine N-Cyclization (Desired Pathway) O_Cyclized O-Cyclized Byproduct (Cyclic Ether) Aminodiol->O_Cyclized O-Cyclization (Side Reaction) Quaternary_Salt Quaternary Ammonium Salt Piperidine->Quaternary_Salt Over-alkylation (Side Reaction) Elimination_Product Elimination Product (Alkene) Quaternary_Salt->Elimination_Product Elimination (Side Reaction)

Caption: Competing reaction pathways in piperidine synthesis from aminodiols.

Troubleshooting_Workflow Start Low Yield of Piperidine Identify_Byproduct Identify Major Byproduct(s) (LC-MS, NMR) Start->Identify_Byproduct Is_O_Cyclized Isomeric Cyclic Ether? Identify_Byproduct->Is_O_Cyclized Is_Quaternary Polar, Water-Soluble Salt? Identify_Byproduct->Is_Quaternary Is_Elimination Alkene Formation? Identify_Byproduct->Is_Elimination Sol_O_Cyclized Solutions: - Use Mitsunobu Reaction - Protect -OH groups - Optimize pH Is_O_Cyclized->Sol_O_Cyclized Yes Sol_Quaternary Solutions: - Control Stoichiometry (1:1) - Slow Reagent Addition - Lower Temperature Is_Quaternary->Sol_Quaternary Yes Sol_Elimination Solutions: - Use Milder Base - Lower Temperature - Prevent Quaternization Is_Elimination->Sol_Elimination Yes

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to improving stereoselectivity in piperidine synthesis.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler, Michael Addition)

Question: My piperidine synthesis via an intramolecular cyclization is resulting in a poor diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity?

Answer:

Low diastereoselectivity in cyclization reactions often stems from insufficient facial selectivity during the formation of a new stereocenter. Several factors can influence this outcome. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow: Improving Diastereoselectivity

G start Low Diastereoselectivity Observed temp Optimize Reaction Temperature start->temp Initial Step solvent Screen Different Solvents temp->solvent If no improvement result Improved Diastereoselectivity temp->result Success catalyst Evaluate Catalyst/Reagent solvent->catalyst If still low solvent->result Success substrate Modify Substrate catalyst->substrate Advanced Strategy catalyst->result Success substrate->result Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[1]

    • Troubleshooting Step: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance the kinetic preference for the desired diastereomer.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to different diastereomers.[1]

    • Troubleshooting Step: Experiment with a variety of solvents with different properties (e.g., non-polar like toluene, polar aprotic like dichloromethane or acetonitrile, or polar protic solvents).

  • Catalyst/Reagent Choice: The nature of the catalyst (acid, base, metal complex) or reagent is critical in controlling the stereochemical outcome.

    • Troubleshooting Step:

      • Acid/Base Catalysis: Screen different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[1] In some cases, milder bases like cesium carbonate have shown good results in intramolecular aza-Michael reactions.[2]

      • Metal Catalysis: For transition metal-catalyzed reactions, the choice of ligand is paramount. Chiral ligands can create a chiral environment around the metal center, influencing the stereochemical outcome. For example, palladium catalysts with novel pyridine-oxazoline ligands have been used for enantioselective cyclizations.[2]

      • Organocatalysis: Chiral organocatalysts, such as those derived from quinoline, can be highly effective. The ratio of the catalyst to a co-catalyst (like trifluoroacetic acid) can also be a key parameter to optimize.[2]

  • Substrate Control: Steric and electronic properties of the starting material can dictate the preferred pathway of cyclization.

    • Troubleshooting Step: If possible, modify protecting groups or other substituents on the starting materials. Introducing greater steric bulk can favor the formation of a specific isomer to relieve unfavorable steric interactions like 1,3-diaxial strain.[3][4]

Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation of Pyridine Derivatives

Question: I am attempting an asymmetric hydrogenation of a substituted pyridine to a chiral piperidine, but the enantiomeric excess (ee) is low. How can I improve this?

Answer:

Achieving high enantioselectivity in the hydrogenation of pyridines is a common challenge. The choice of catalyst system, including the metal precursor and the chiral ligand, along with reaction conditions, are critical for success.

Troubleshooting Workflow: Enhancing Enantioselectivity

G start Low Enantiomeric Excess (ee) ligand Screen Chiral Ligands start->ligand metal Vary Metal Precursor (Rh, Ir, Ru, Pd) ligand->metal If ee remains low result High Enantiomeric Excess ligand->result Success additives Optimize Additives/Acids metal->additives metal->result Success conditions Adjust H2 Pressure & Temperature additives->conditions additives->result Success conditions->result Success

Caption: Troubleshooting workflow for low enantioselectivity.

Potential Causes & Solutions:

  • Chiral Ligand: The chiral ligand is the primary source of stereochemical induction. Its structure and electronic properties must be well-matched to the substrate and metal.

    • Troubleshooting Step: Screen a library of chiral phosphine-based ligands (e.g., SEGPHOS, phosphoramidites) or other ligand classes. Even seemingly minor structural changes in the ligand can have a profound impact on enantioselectivity.[5][6]

  • Metal Catalyst: Different transition metals (e.g., Rhodium, Ruthenium, Iridium, Palladium) exhibit different catalytic activities and selectivities.[2]

    • Troubleshooting Step: Test various metal precursors. For instance, while rhodium catalysts are effective, iridium-catalyzed allylic substitution has also been used to generate enantioenriched piperidines.[5]

  • Additives and Co-catalysts: Acids or other additives can play a crucial role, often by activating the substrate or modifying the catalyst.

    • Troubleshooting Step: The use of an acid like trifluoroacetic acid with a quinoline organocatalyst has been shown to be effective.[2] For hydrogenations of pyridinium salts, the counter-ion can also influence the outcome.

  • Reaction Conditions: Hydrogen pressure and temperature can affect the reaction kinetics and, consequently, the selectivity.

    • Troubleshooting Step: Systematically vary the hydrogen pressure and reaction temperature. Milder conditions are often preferable to avoid side reactions or loss of selectivity.[2]

  • Substrate Form: In some cases, converting the pyridine to a pyridinium salt can enhance reactivity and selectivity in subsequent hydrogenations.[5]

    • Troubleshooting Step: If direct hydrogenation is problematic, consider forming a pyridinium salt before the reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to synthesize enantiomerically enriched 2-substituted piperidines?

A1: The main strategies include:

  • Asymmetric Hydrogenation: This is a widely studied method involving the hydrogenation of 2-substituted pyridines using a chiral catalyst system.[5]

  • Asymmetric Synthesis: This involves building the chiral piperidine ring from acyclic precursors using methods like intramolecular condensation followed by reduction, or intramolecular allylic substitution with chiral catalysts.[5]

  • Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture of 2-substituted piperidines, leaving the other enantiomer unreacted.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereocenter.[5]

Q2: My enzymatic reduction of a piperidinone is giving low enantiomeric excess. What should I do?

A2: Low ee in enzymatic reductions can be due to several factors:

  • Enzyme Selection: The chosen enzyme (e.g., a carbonyl reductase) may not have optimal substrate specificity. Solution: Screen a panel of different reductases or consider enzyme engineering to improve selectivity.

  • Cofactor Regeneration: Inefficient regeneration of the NADH or NADPH cofactor can limit the reaction. Solution: Ensure your cofactor regeneration system (e.g., using a glucose dehydrogenase/glucose system) is working efficiently.

  • Inhibition: High concentrations of the substrate or product can inhibit the enzyme. Solution: Optimize substrate loading and consider in-situ product removal.

  • Reaction Conditions: Enzyme activity and selectivity are highly dependent on pH and temperature. Solution: Optimize the pH of the buffer system and the reaction temperature.[1]

Q3: How can I achieve cis/trans selectivity in the synthesis of disubstituted piperidines?

A3: Controlling cis/trans diastereoselectivity depends heavily on the synthetic route:

  • Hydrogenation of Disubstituted Pyridines: This method often yields the cis-diastereomer as the major product due to the delivery of hydrogen from the less hindered face of the substrate adsorbed on the catalyst surface.[3]

  • Epimerization: A cis-isomer can sometimes be converted to the more thermodynamically stable trans-isomer by epimerization, typically using a base to deprotonate the α-position to a carbonyl or other activating group.[3]

  • Directed Lithiation-Trapping: Using a directing group on the nitrogen (e.g., Boc group), it's possible to achieve diastereoselective α-lithiation and subsequent trapping with an electrophile to favor the formation of trans-isomers.[3][4]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Asymmetric Piperidine Synthesis

EntryReaction TypeCatalyst SystemSubstrateProduct ConfigurationYield (%)dr / ee (%)Reference
1Intramolecular aza-MichaelTBAF (base)Alkene-bearing amide2,6-trans-piperidine8590:10 (dr)[2]
2Asymmetric HydrogenationPd/C, Rh/C, or PtO₂ with chiral auxiliaryPyridine with oxazolidinone auxiliarySubstituted Piperidine81-95up to 98.5:1.5 (er)[5]
3Asymmetric HydrogenationChiral phosphoramidite/phosphine ligand2-substituted pyridinium salt2-substituted piperidineFull conversionGood (er)[5]
4Asymmetric Carbometalation[Rh(cod)(OH)]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate3-phenyl-tetrahydropyridine8196 (ee)[6]
5Chemo-enzymatic Dearomatization6-HDNO / EneIREDN-substituted tetrahydropyridine(R)-piperidine>4296 (ee)[7]
6δ C-H CyanationChiral Cu catalystAcyclic amineδ-amino nitrile (piperidine precursor)-High (ee)[8]

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Pyridine using a Chiral Auxiliary

This protocol is a representative example based on the use of chiral oxazolidinones as auxiliaries for the diastereoselective hydrogenation of pyridine derivatives.[5]

  • Synthesis of the N-Acyloxazolidinone Pyridine:

    • To a solution of the 2-substituted pyridine derivative (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add a chiral oxazolidinone (1.1 eq).

    • Activate the carboxylic acid group of the pyridine derivative (if applicable) using a coupling agent like DCC or EDC, or convert it to an acid chloride.

    • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions (e.g., NaHCO₃, brine) and purify the product by column chromatography.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor (e.g., a Parr hydrogenator), dissolve the chiral N-acyloxazolidinone pyridine substrate in acetic acid.

    • Add the hydrogenation catalyst (e.g., 10 mol% PtO₂ or Pd/C).

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

    • Stir the reaction at room temperature or slightly elevated temperature for 16-48 hours.

    • After the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the crude product in a suitable solvent system (e.g., THF/H₂O).

    • Add a base (e.g., LiOH) to hydrolyze the amide bond.

    • Stir at room temperature until the cleavage is complete.

    • Extract the piperidine product into an organic solvent and purify by chromatography or distillation.

    • Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Rhodium-Catalyzed Asymmetric Carbometalation for 3-Substituted Piperidines

This protocol is based on the method developed for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-piperidines.[6]

  • Preparation of the Catalyst:

    • In a glovebox, to a vial, add [Rh(cod)(OH)]₂ (0.025 eq) and the chiral ligand (S)-Segphos (0.055 eq).

    • Add the solvent (e.g., a 1:1:1 mixture of THP:toluene:H₂O).

    • Stir the mixture at room temperature for 30 minutes.

  • Asymmetric Reaction:

    • To a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate substrate (1.0 eq), the arylboronic acid (1.5 eq), and aqueous CsOH solution.

    • Add the pre-formed catalyst solution to the reaction vessel.

    • Heat the reaction mixture to 70 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting 3-substituted tetrahydropyridine by flash column chromatography.

    • The enantiomeric excess can be determined by chiral HPLC.

  • Reduction to Piperidine:

    • The purified tetrahydropyridine can be reduced to the corresponding piperidine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C under H₂ atmosphere).

References

Preventing byproduct formation during Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc Deprotection. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues encountered during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. Here you will find troubleshooting guides and frequently asked questions to help prevent byproduct formation and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation during Boc deprotection?

A1: The primary cause of byproduct formation is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group, typically with trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can attack nucleophilic sites within your molecule, leading to undesired modifications, most commonly tert-butylation.[1][2][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass.[1][2][5] Methionine is also susceptible to oxidation.[2][5]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, forming an S-tert-butylated adduct.[1][2][6]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2]

Q3: What are scavengers and how do they prevent byproduct formation?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][3] By reacting with the carbocation at a much faster rate than the sensitive residues of your substrate, they prevent it from causing unwanted side reactions.[1][2] The choice of scavenger is critical and depends on the specific residues present in your compound.[1][2]

cluster_0 Boc Deprotection with Acid (TFA) cluster_1 Potential Side Reaction cluster_2 Protective Scavenger Pathway Boc-Protected Amine Boc-Protected Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Protected Amine->Protonated Boc-Amine + H+ Free Amine Free Amine Protonated Boc-Amine->Free Amine - CO2 tBu_cation tert-Butyl Cation (+) Protonated Boc-Amine->tBu_cation Nucleophilic Residue Sensitive Residue (Trp, Met, Cys, Tyr) tBu_cation->Nucleophilic Residue Attacks Scavenger Scavenger (e.g., TIS, EDT) tBu_cation->Scavenger Intercepts (Faster) Alkylated Byproduct tert-Butylated Byproduct (+56 Da) Nucleophilic Residue->Alkylated Byproduct Trapped Cation Trapped Species Scavenger->Trapped Cation

Caption: Mechanism of byproduct formation and prevention by scavengers.
Q4: I see an unexpected +56 Da mass shift in my analysis. What is it and how can I prevent it?

A4: An unexpected mass addition of 56 Da is the hallmark of tert-butylation, where a tert-butyl group has been added to your molecule.[2][7] This is caused by the reactive tert-butyl cation generated during Boc deprotection. To prevent this, you must incorporate an effective scavenger or a scavenger cocktail into your deprotection reagent.[2][7] Never use TFA alone for cleavage when tert-butyl-based protecting groups are present.[7]

Q5: How do I choose the right scavenger for my peptide or molecule?

A5: The optimal scavenger depends on the amino acids present in your sequence. A general-purpose cocktail is often effective, but specific residues require specific scavengers for maximum protection.

Target Residue(s)Recommended Scavenger(s)Typical Cocktail Composition (v/v/v)Notes
General Purpose Triisopropylsilane (TIS), Water (H₂O)TFA/TIS/H₂O (95:2.5:2.5)A widely used and effective cocktail for many standard peptides.[4] TIS is an excellent carbocation scavenger.
Tryptophan (Trp) 1,2-Ethanedithiol (EDT), TISTFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)EDT is highly effective at preventing indole ring alkylation and acid-catalyzed oxidation.[2][4]
Methionine (Met) Thioanisole, TISTFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5)Thioanisole helps suppress both S-alkylation and oxidation of the thioether side chain.[4][5]
Cysteine (Cys) 1,2-Ethanedithiol (EDT)TFA/TIS/EDT (95:2.5:2.5)EDT is an extremely good scavenger for preventing S-tert-butylation of the free thiol group.[1]
Tyrosine (Tyr) Phenol, Anisole, m-CresolTFA/Phenol/H₂O (90:5:5 w/v/v)Phenolic compounds act as decoys, competing with the tyrosine side chain for the tert-butyl cation.[2]
Multiple Sensitive Residues Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, multi-component cocktail for complex peptides with multiple sensitive residues.
Q6: Can Boc deprotection be incomplete? What are the signs and solutions?

A6: Yes, Boc deprotection can be sluggish or incomplete. Signs include the presence of starting material in your analytical data (e.g., HPLC, LC-MS) and a complex mixture of products.[3][8] In solid-phase peptide synthesis, this can lead to deletion sequences.[3]

Potential Causes & Solutions:

  • Insufficient Acid Strength/Concentration: The concentration of TFA may be too low.[8] Solution: Gradually increase the TFA concentration (e.g., from 25% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane for particularly resistant substrates.[1][8]

  • Low Temperature: Reactions at 0°C can be significantly slower.[8] Solution: Allow the reaction to warm to room temperature, monitoring progress carefully.[8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the reaction.[1][8] Solution: Increase reaction time, use a stronger acid system, or apply gentle warming, ensuring an effective scavenger cocktail is used to mitigate increased byproduct formation under these more forcing conditions.[1][8]

Q7: Are there alternatives to using strong acids like TFA for Boc deprotection?

A7: Yes, for substrates sensitive to strong acids, several milder methods can be employed. The choice depends on the stability of your compound.

Method/ReagentConditionsAdvantagesConsiderations
4M HCl in Dioxane 4M HCl in 1,4-Dioxane, RT, 30 min - 4 hPotent alternative to TFA; product often precipitates as the HCl salt, simplifying isolation.[8][9]Still strongly acidic; may not be suitable for all acid-labile groups.
TMSI in CH₃CN/DCM Trimethylsilyl iodide, Acetonitrile or DCM, RTVery mild and selective, especially when other methods are too harsh.[8][10]Reagent can be moisture-sensitive.
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT, 1 - 4 hMild conditions with good functional group tolerance.[11][12]The mechanism is different from acidolysis and may not be suitable for all substrates.[12]
Thermal (Boiling Water) Water, 100°C, 10 min - 2 hA "green" and catalyst-free method.[11][13]Requires the substrate to be thermally stable and can be slow for some compounds.

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow for addressing common issues and detailed protocols for implementing scavenger-based deprotection.

start Start: Boc Deprotection check_completion Analysis (LC-MS/HPLC): Reaction Complete? start->check_completion check_byproducts Byproducts Observed? (e.g., +56 Da) check_completion->check_byproducts Yes incomplete Issue: Incomplete Reaction check_completion->incomplete No byproducts Issue: Byproduct Formation check_byproducts->byproducts Yes success Success: Purify Product check_byproducts->success No solution_incomplete Troubleshoot: 1. Increase acid concentration/time 2. Increase temperature 3. Switch to stronger acid (e.g., HCl/Dioxane) incomplete->solution_incomplete solution_byproducts Troubleshoot: 1. Identify sensitive residues (Trp, Met, Cys) 2. Add/optimize scavenger cocktail 3. Use milder deprotection method byproducts->solution_byproducts solution_incomplete->start Re-run Experiment solution_byproducts->start Re-run Experiment

Caption: Troubleshooting workflow for Boc deprotection experiments.
Experimental Protocol 1: General Boc Deprotection with Scavengers (Solution Phase)

This protocol provides a general guideline for the solution-phase deprotection of a Boc-protected compound using a standard scavenger cocktail.

  • Preparation: Dissolve the Boc-protected compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger cocktail. For a general-purpose deprotection, add triisopropylsilane (TIS) (5-10 equivalents) and water (2.5% v/v of the final TFA volume).

  • Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture to a final concentration of 25-50%. For resistant substrates, neat TFA may be used cautiously.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by precipitation from cold diethyl ether or by column chromatography.[1]

Experimental Protocol 2: Cleavage from Resin with Scavengers (Solid-Phase Peptide Synthesis)

This protocol is for the simultaneous cleavage of a peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the dry peptide-resin with DCM and allow it to swell for 20 minutes.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail based on the peptide sequence (refer to the scavenger table above). For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the peptide.[4]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[4]

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent for analysis by HPLC and LC-MS.[4]

References

Technical Support Center: Purification of Crude (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the potential impurities?

A common and efficient synthesis starts from L-glutamic acid. This multi-step process involves:

  • Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, typically forming the dimethyl ester.

  • Boc-Protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride ((Boc)₂O).

  • Reduction: The di-ester is reduced to the diol using a reducing agent like sodium borohydride (NaBH₄).

Based on this pathway, potential impurities in the crude product include:

  • Starting Materials: Unreacted (S)-dimethyl 2-aminopentanedioate.

  • Incomplete Protection: (S)-dimethyl 2-aminopentanedioate (if Boc protection is not driven to completion).

  • Incomplete Reduction: (S)-5-methyl 1-((tert-butoxycarbonyl)amino)-5-oxopentan-1-yl formate or (S)-1-methyl 5-((tert-butoxycarbonyl)amino)-1-oxopentan-5-yl formate (partially reduced hydroxy-esters).

  • Side-products from Protection: N,N-diBoc protected diol (if excess (Boc)₂O is used under forcing conditions).

  • Reagent Residues: Residual salts from the workup (e.g., borate salts).

dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="L-Glutamic Acid"]; B [label="(S)-Dimethyl 2-aminopentanedioate"]; C [label="(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate"]; D [label="this compound"];

A -> B [label="MeOH, SOCl₂"]; B -> C [label="(Boc)₂O, Base"]; C -> D [label="NaBH₄, EtOH/THF"]; } caption: "Synthetic pathway for this compound."

Q2: My crude product is an oil and won't solidify. How can I induce crystallization?

"Oiling out" is a common issue with polar, protected amino alcohols. Here are several strategies to induce crystallization:

  • Trituration: Stirring the oil vigorously with a non-polar solvent in which the product is insoluble can cause it to precipitate as a solid.[1] Suitable solvents for trituration include n-hexane, diethyl ether, or cyclohexane.

  • Solvent Removal: Ensure all residual solvents from the reaction and workup (e.g., THF, ethanol, ethyl acetate) are completely removed under high vacuum, as they can inhibit crystallization. Gentle heating (e.g., 40 °C) may aid this process.

  • Seeding: If a small amount of solid product is available, adding a seed crystal to a supersaturated solution of the crude oil can initiate crystallization.

  • pH Adjustment: Since the starting material is an amino acid, ensuring the pH is neutral during workup is crucial to prevent the formation of salts that may be more soluble or hygroscopic.[2]

Q3: What are the recommended starting conditions for purification by column chromatography?

Due to the polarity of the two hydroxyl groups, standard silica gel chromatography can be challenging, often resulting in streaking and poor separation. Here are some suggested approaches:

  • Normal Phase Chromatography (Silica Gel):

    • Eluent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate is a good starting point. For example, a gradient of 0% to 10% methanol in DCM.

    • Additives: To reduce streaking of the polar compound, a small amount of a basic modifier like ammonium hydroxide (e.g., 0.5-2% in the methanol portion of the eluent) can be beneficial.

  • Alternative Stationary Phases:

    • Diol-bonded Silica: This stationary phase is less polar than bare silica and is well-suited for the purification of polar compounds like diols, often providing better peak shapes.[3][4][5][6][7]

    • Amine-functionalized Silica: This can be effective for purifying compounds with hydrogen-bond donating groups and can help mitigate issues with acidic impurities.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Product "oils out" during recrystallization Residual solvent from workup (e.g., THF, EtOH). Product is above its melting point in the chosen solvent. Presence of hygroscopic impurities.Ensure complete solvent removal under high vacuum. Try a different solvent system (see Protocol 1). Triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.[1]
Low yield after purification Incomplete reaction in one of the synthetic steps. Product loss during aqueous workup due to its polarity.Review the synthetic protocol; ensure sufficient reaction times and reagent stoichiometry. Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the product.
Streaking on TLC and column chromatography The compound is highly polar due to the two hydroxyl groups. Interaction with acidic sites on the silica gel.Use a more polar eluent system (e.g., higher percentage of methanol). Add a small amount of base (e.g., 0.5% triethylamine or ammonium hydroxide) to the eluent. Consider using a different stationary phase like diol-bonded or amine-bonded silica.[3][4][5][6][7]
Presence of a higher Rf impurity by TLC This could be the partially reduced hydroxy-ester or the fully protected diester.Ensure the reduction reaction goes to completion by monitoring with TLC. If necessary, add more reducing agent. Purify carefully by column chromatography, as these impurities are significantly less polar.
Presence of a lower Rf impurity by TLC This could be unreacted amino-diester starting material or L-glutamic acid.Ensure complete Boc-protection before the reduction step. These highly polar impurities can often be removed by a simple aqueous wash of the organic layer during workup.

Troubleshooting_Workflow start Crude Product is_oil Is the product an oil? start->is_oil triturate Triturate with hexane/ether is_oil->triturate Yes recrystallize Attempt Recrystallization (Protocol 1) is_oil->recrystallize No triturate->recrystallize solid_product Solid Product recrystallize->solid_product check_purity Check Purity (TLC/NMR) solid_product->check_purity column_chroma Column Chromatography (Protocol 2) column_chroma->check_purity pure_product Pure Product check_purity->pure_product Pure impurities Impurities Present? check_purity->impurities Not Pure impurities->column_chroma re_purify Re-purify using alternative method (e.g., Diol column) impurities->re_purify Yes, after first column re_purify->check_purity

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable if the crude product can be obtained as a solid or induced to solidify.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate or isopropanol) with stirring until the solid is fully dissolved.

  • Induce Cloudiness: Slowly add a "poor" or anti-solvent (e.g., n-hexane or diethyl ether) dropwise at an elevated temperature until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. The expected melting point is in the range of 59-62 °C.[8]

Table 1: Recrystallization Solvent Systems

"Good" Solvent (Higher Polarity)"Poor" Solvent (Lower Polarity)Comments
Ethyl Acetaten-HexaneA common and effective system for moderately polar compounds.
IsopropanolDiethyl EtherGood for compounds with hydroxyl groups.
Acetonen-HexaneAnother viable option; acetone is a good solvent for polar molecules.
Toluenen-HexaneMay be effective if other systems fail.
Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended if the crude product is an intractable oil or if recrystallization fails to remove impurities.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane or DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent or DCM. Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Start with a low polarity eluent (e.g., 100% DCM or 98:2 DCM:MeOH). Gradually increase the polarity of the eluent by increasing the percentage of methanol. A suggested gradient is from 2% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 2: Column Chromatography Eluent Systems

Stationary PhaseEluent System (Gradient)Target Impurities Removed
Silica Gel2-10% Methanol in DichloromethaneLess polar impurities (diester, hydroxy-ester) and more polar impurities (amino-diester).
Silica Gel20-60% Ethyl Acetate in HexanePrimarily for less polar impurities. May not be effective for highly polar impurities.
Diol-bonded Silica10-50% Acetonitrile in Water (HILIC mode)Effective for highly polar compounds and impurities, offering different selectivity than silica.[5][6]

References

Technical Support Center: Overcoming Poor Solubility of Zwitterionic Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of zwitterionic starting materials.

Troubleshooting Guides

Issue 1: Zwitterionic starting material is poorly soluble in a desired solvent.

Initial Steps:

  • Verify Purity: Impurities can significantly impact solubility. Confirm the purity of your zwitterionic starting material using appropriate analytical techniques (e.g., NMR, HPLC, elemental analysis).

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation.[1]

    • Action: Grind the material using a mortar and pestle. For more significant reduction, consider techniques like sonication or micronization.[1]

Advanced Troubleshooting:

  • Solvent Screening: The principle of "like dissolves like" is a good starting point. Zwitterions are generally more soluble in polar protic solvents like water and less soluble in non-polar organic solvents.[2][3]

    • Action: Test solubility in a range of solvents with varying polarities. (See Table 1 for examples).

  • pH Adjustment: The net charge of a zwitterion is highly dependent on the pH of the solution. Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero.[4][5] Adjusting the pH away from the pI can significantly increase solubility by converting the zwitterion into a cationic or anionic species.[4][5]

    • Action: For a zwitterion with a carboxylic acid and an amine group, adding an acid (lowering the pH) will protonate the carboxylate group, resulting in a net positive charge.[5] Adding a base (raising the pH) will deprotonate the ammonium group, resulting in a net negative charge.[5] (See Table 2 for the effect of pH on Glycine solubility).

  • Co-solvent Systems: A mixture of solvents can modulate the polarity of the medium to enhance solubility.

    • Action: Start with the solvent in which the zwitterion has some solubility and gradually add a miscible co-solvent. Common co-solvents for aqueous systems include ethanol, methanol, and DMSO.[1]

  • Use of Surfactants: Surfactants can form micelles that encapsulate non-polar parts of the zwitterionic molecule, increasing its solubility in aqueous solutions.[6]

    • Action: Screen different types of surfactants (anionic, cationic, non-ionic, or zwitterionic) at concentrations above their critical micelle concentration (CMC).

Issue 2: Starting material precipitates out of solution during the reaction.
  • Possible Cause: Change in temperature, pH, or solvent composition during the reaction.

    • Action:

      • Maintain a constant temperature throughout the reaction.

      • Buffer the reaction mixture to maintain a stable pH.

      • If adding reagents in a different solvent, add them slowly to avoid rapid changes in the overall solvent polarity.

  • Possible Cause: The reaction product is less soluble than the starting material.

    • Action:

      • Consider performing the reaction in a slurry.

      • If feasible, perform the reaction at a higher temperature to maintain solubility.

Frequently Asked Questions (FAQs)

Q1: Why are zwitterionic compounds often poorly soluble?

A1: Zwitterions contain both positive and negative charges within the same molecule. In the solid state, these charges lead to strong intermolecular ionic attractions, similar to a salt lattice, which require a significant amount of energy to overcome for dissolution.[2] Their solubility is highly dependent on the solvent's ability to solvate both charged groups effectively. They are most soluble in polar protic solvents like water and generally insoluble in non-polar organic solvents.[2][3]

Q2: What is the isoelectric point (pI) and why is it important for solubility?

A2: The isoelectric point (pI) is the pH at which a zwitterionic molecule has a net charge of zero.[4] At the pI, the intermolecular electrostatic attractions are at their maximum, and the repulsion between molecules is at its minimum, often leading to the lowest aqueous solubility.[5]

Q3: How do I choose the right co-solvent?

A3: The choice of co-solvent depends on the primary solvent and the nature of your zwitterionic compound. The co-solvent should be miscible with the primary solvent. For increasing the solubility of a zwitterion in water, polar, water-miscible organic solvents like ethanol, methanol, or DMSO are often effective.[1] The goal is to create a solvent mixture with a polarity that is optimal for solvating your specific compound.

Q4: When should I consider using a surfactant?

A4: Consider using a surfactant when other methods like pH adjustment or co-solvents are not effective or are incompatible with your reaction conditions. Surfactants are particularly useful for zwitterions with significant non-polar regions, as they can be encapsulated within the hydrophobic core of micelles.[6]

Q5: Can I use a combination of these techniques?

A5: Yes, a combination of techniques can be very effective. For example, you might use a co-solvent system while also adjusting the pH to achieve the desired solubility.

Data Presentation

Table 1: Qualitative Solubility of a Typical Amino Acid (Zwitterion)

Solvent TypeExample SolventsTypical Solubility
Polar ProticWater, Formic AcidGenerally Good
Polar AproticDMSO, DMFModerate to Low
Non-PolarHexane, TolueneGenerally Insoluble[2][3]

Table 2: Quantitative Solubility of Glycine in Water at Different pH Values (25 °C)

pHSolubility ( g/100 mL)Predominant Species
1.0> 50Cationic (H₃N⁺-CH₂-COOH)
3.0~25Cationic/Zwitterionic Mix
6.07 (pI)25Zwitterionic (H₃N⁺-CH₂-COO⁻)[7]
9.0~30Zwitterionic/Anionic Mix
11.0> 50Anionic (H₂N-CH₂-COO⁻)

Data is approximate and compiled from various sources for illustrative purposes.[7][8][9]

Experimental Protocols

Protocol 1: pH Adjustment for Solubilizing an Amino Acid
  • Determine the pKa values of the acidic and basic groups of your zwitterionic compound. The pI can be estimated as the average of the two pKa values.

  • Prepare a suspension of the zwitterionic compound in the desired aqueous solvent (e.g., water or a buffer).

  • To increase solubility by forming the cation: Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring and monitoring the pH. Continue adding acid until the solid dissolves. Aim for a pH at least 1-2 units below the pKa of the carboxylic acid group.

  • To increase solubility by forming the anion: Slowly add a dilute base (e.g., 1 M NaOH) dropwise while stirring and monitoring the pH. Continue adding base until the solid dissolves. Aim for a pH at least 1-2 units above the pKa of the ammonium group.

  • Note: Be aware that extreme pH values may not be suitable for all subsequent experimental steps.

Protocol 2: Co-solvent Solubilization
  • Attempt to dissolve the zwitterionic starting material in a small amount of the primary solvent (e.g., water).

  • Gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise while vigorously stirring or sonicating the mixture.[1]

  • Monitor the mixture for signs of dissolution.

  • Continue adding the co-solvent until the material is fully dissolved.

  • Record the final solvent ratio (primary solvent:co-solvent) to ensure reproducibility in your reaction setup.[1]

Visualizations

G Troubleshooting Workflow for Poor Solubility start Poorly Soluble Zwitterionic Starting Material purity Check Purity start->purity particle_size Reduce Particle Size (Grind/Sonicate) purity->particle_size If pure solvent_screen Solvent Screening (Polar Protic Preferred) particle_size->solvent_screen ph_adjust pH Adjustment (Away from pI) solvent_screen->ph_adjust If still insoluble cosolvent Use Co-solvent System ph_adjust->cosolvent If pH change is insufficient or not compatible soluble Material Soluble ph_adjust->soluble surfactant Use Surfactant cosolvent->surfactant If co-solvents fail cosolvent->soluble surfactant->soluble insoluble Still Insoluble surfactant->insoluble G Effect of pH on a Zwitterion (e.g., Amino Acid) low_ph Cationic Form H₃N⁺-CHR-COOH Net Charge: +1 pI Zwitterionic Form H₃N⁺-CHR-COO⁻ Net Charge: 0 low_ph->pI + OH⁻ - H⁺ pI->low_ph + H⁺ - OH⁻ high_ph Anionic Form H₂N-CHR-COO⁻ Net Charge: -1 pI->high_ph + OH⁻ - H⁺ high_ph->pI + H⁺ - OH⁻

References

Technical Support Center: Selective N-Boc Deprotection in the Presence of Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective removal of the N-Boc protecting group while preserving ester functionalities.

Frequently Asked Questions (FAQs)

Q1: My ester is being cleaved during N-Boc deprotection with Trifluoroacetic Acid (TFA). What can I do?

A1: Cleavage of ester groups is a common side reaction during TFA-mediated N-Boc deprotection due to the harsh acidic conditions. To mitigate this, you can:

  • Modify the Acidic Conditions: Use a milder acid or a different solvent system. For example, aqueous phosphoric acid is effective for N-Boc deprotection while being compatible with acid-sensitive groups like benzyl and methyl esters.[1][2] Another approach is using methanesulfonic acid or concentrated sulfuric acid in tert-butyl acetate (tBuOAc), sometimes with dichloromethane (CH2Cl2) as a co-solvent.[1][2]

  • Control Reaction Parameters: Lowering the reaction temperature (e.g., to 0 °C) and closely monitoring the reaction progress by TLC or LC-MS can help minimize ester cleavage by allowing you to stop the reaction as soon as the N-Boc group is removed.[1]

  • Use Non-Acidic Reagents: Several alternatives to strong acids can selectively remove the N-Boc group.

Q2: What are some milder, non-TFA reagents for N-Boc deprotection that are compatible with esters?

A2: Yes, several milder reagents can be used:

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient method for the deprotection of N-Boc groups on a wide range of substrates, including those with acid-labile functionalities.[1][3][4] The reaction is typically performed at room temperature.[1][3]

  • Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid is an effective and environmentally benign reagent for the selective deprotection of N-Boc groups in the presence of esters.[1][2][5]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for any acid, showing broad functional group tolerance, including esters.[1][6]

Q3: How can I selectively deprotect an N-Boc group in the presence of a tert-butyl ester?

A3: This is a particularly challenging transformation as both groups are acid-labile. However, selective deprotection of the N-Boc group has been achieved using specific conditions:

  • Methanesulfonic acid in tBuOAc/CH2Cl2: A mixture of methanesulfonic acid in tert-butyl acetate and dichloromethane has been reported to selectively remove the N-Boc group.[1][2]

  • Concentrated H2SO4 in tBuOAc: Using concentrated sulfuric acid in tert-butyl acetate is another reported method.[1][2] Careful control of the reaction conditions is critical for success in these cases.[1]

Q4: Can I selectively deprotect a tert-butyl ester in the presence of an N-Boc group?

A4: While the usual selectivity under acidic conditions favors N-Boc removal, a reversal of this selectivity is possible. The CeCl₃·7H₂O-NaI system in refluxing acetonitrile can selectively cleave tert-butyl esters while leaving the N-Boc group intact.[1][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Ester Cleavage The deprotection conditions are too acidic.- Switch to a milder acidic system like aqueous phosphoric acid.[1][2] - Use a non-acidic deprotection method such as oxalyl chloride in methanol or thermal deprotection.[1][3][6] - Lower the reaction temperature and carefully monitor the reaction to minimize reaction time.[1]
Incomplete Deprotection The deprotection conditions are too mild or the reaction time is too short.- Increase the reaction time and continue to monitor by TLC or LC-MS. - If using a mild acid, a slight increase in temperature may be beneficial. - For sterically hindered substrates, a stronger acid system may be necessary, but with careful monitoring to avoid ester cleavage.
Side Reactions (e.g., t-butylation of nucleophilic residues) The tert-butyl cation generated during deprotection is reacting with other functional groups in the molecule.- Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[8]
Low Yield Product loss during workup or purification.- If the deprotected amine salt is water-soluble, saturate the aqueous phase with NaCl during extraction to improve recovery in the organic layer.[9] - Consider alternative purification methods to column chromatography, such as crystallization, if the product is unstable on silica gel.

Data Presentation: Comparison of N-Boc Deprotection Methods

Method Reagents Solvent Temperature Reaction Time Yield (%) Compatibility with Esters Reference(s)
Standard Acidic 20-50% TFADCM0 °C to RT0.5 - 2 hHighCan cleave sensitive esters[3][8]
Modified Acidic 85 wt% aq. H₃PO₄TolueneRT to 50 °CVariableHighGood with methyl and benzyl esters[1][2]
Modified Acidic MeSO₃HtBuOAc/CH₂Cl₂ (4:1)25 °CVariable70 - 100Good, even with t-butyl esters[2]
Modified Acidic conc. H₂SO₄tBuOAc25 °CVariable70 - 100Good, even with t-butyl esters[2]
Mild, Non-Acidic Oxalyl Chloride (3 eq.)Methanol0 °C to RT1 - 4 hUp to 90Excellent[1][3][4]
Thermal NoneMethanol or TFE120 - 230 °C0.5 - 1 hHighExcellent[6]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Aqueous Phosphoric Acid[1]
  • Dissolve the N-Boc protected substrate in a suitable solvent (e.g., toluene).

  • Add 85 wt% aqueous phosphoric acid (e.g., 5 equivalents).

  • Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol[1][3]
  • Dissolve the N-Boc protected substrate in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 2-3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

Deprotection_Decision_Tree start Start: N-Boc protected substrate with ester functionality ester_type What type of ester is present? start->ester_type acid_sensitivity Are other acid-sensitive groups present? ester_type->acid_sensitivity Methyl, Ethyl, Benzyl Ester mild_acidic Mild Acidic Conditions: - Aqueous H3PO4 - MeSO3H in tBuOAc/CH2Cl2 ester_type->mild_acidic tert-Butyl Ester non_acidic Non-Acidic/Very Mild Conditions: - Oxalyl Chloride in MeOH - Thermal Deprotection acid_sensitivity->non_acidic Yes tfa_conditions Standard TFA Conditions: - TFA in DCM - Use scavengers - Low temperature & short time acid_sensitivity->tfa_conditions No end Deprotected Amine mild_acidic->end non_acidic->end tfa_conditions->end

Caption: Decision tree for selecting an N-Boc deprotection method.

Experimental_Workflow start 1. Substrate Dissolution reagent_addition 2. Reagent Addition (e.g., Acid or other deprotecting agent) start->reagent_addition reaction 3. Reaction Monitoring (TLC or LC-MS) reagent_addition->reaction workup 4. Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification 5. Purification (e.g., Column Chromatography) workup->purification product 6. Isolated Product purification->product

Caption: General experimental workflow for N-Boc deprotection.

References

Technical Support Center: Suppression of t-Butyl Cation Alkylation During Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of scavengers to prevent t-butyl cation-mediated side reactions during the deprotection of tert-butyl (t-Bu) and tert-butyloxycarbonyl (Boc) protecting groups.

Troubleshooting Guides

This section addresses common issues encountered during deprotection reactions and provides actionable solutions in a question-and-answer format.

Issue 1: My analytical data (LC-MS/HPLC) shows an unexpected peak with a mass increase of +56 Da.

  • Question: What is the likely cause of a +56 Da mass increase in my product after deprotection?

  • Answer: A mass increase of 56 Da is a strong indicator of t-butylation, where the reactive tert-butyl cation generated during acid-catalyzed deprotection has alkylated a nucleophilic site on your molecule.[1][2] This is a common side reaction when using acids like trifluoroacetic acid (TFA) to remove t-butyl or Boc protecting groups.[3][4]

  • Question: How can I prevent this t-butylation side reaction?

  • Answer: The most effective method to prevent t-butylation is to incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture.[1][4] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive residues of your substrate, effectively "trapping" the carbocation before it can cause unwanted modifications.[4][5]

Issue 2: The yield of my desired product is low, and I observe multiple side products.

  • Question: Besides t-butylation, what other side reactions can occur during deprotection, and how can scavengers help?

  • Answer: Depending on the amino acid residues present in your peptide or molecule, other side reactions can include oxidation of methionine or tryptophan, or reattachment of other protecting groups.[4] A well-chosen scavenger cocktail can address multiple potential side reactions simultaneously. For instance, scavengers with reducing properties can prevent oxidation.[6]

  • Question: My deprotection reaction seems to be incomplete. Could this be related to my scavenger choice?

  • Answer: While scavengers are crucial for preventing side reactions, incomplete deprotection is more likely due to insufficient acid strength or concentration, inadequate reaction time, or steric hindrance at the reaction site.[4] However, under the more forcing conditions that might be required for complete deprotection (e.g., higher temperature or longer reaction time), the use of an effective scavenger cocktail becomes even more critical to suppress the increased potential for side product formation.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanism and application of scavengers in deprotection reactions.

  • Question: What is the mechanism of t-butyl cation formation during deprotection?

  • Answer: During acid-catalyzed deprotection with an acid like TFA, the oxygen atom of the t-butyl or Boc group is protonated.[3][7] This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and the desired deprotected molecule (or a carbamic acid intermediate in the case of Boc, which then decarboxylates).[3][8]

  • Question: Which amino acid residues are most susceptible to alkylation by the t-butyl cation?

  • Answer: Amino acid residues with nucleophilic side chains are particularly vulnerable to t-butylation. These include:

    • Tryptophan (Trp): The indole ring is highly nucleophilic.[4]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4]

    • Cysteine (Cys): The free thiol group is a prime target for S-t-butylation.[4]

    • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[4]

  • Question: How do I select the appropriate scavenger for my specific experiment?

  • Answer: The choice of scavenger depends on the specific nucleophilic residues present in your substrate.[9] For molecules with multiple sensitive residues, a scavenger cocktail is often employed. The tables below provide guidance on common scavengers and their primary targets.

Data Presentation

Table 1: Common Scavengers for Suppressing t-Butyl Cation Alkylation
ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)A highly effective and common carbocation scavenger.[7]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective in protecting tryptophan and methionine residues.[7]
Water (H₂O)General carbocations2.5-5% (v/v)Acts as a scavenger and helps hydrolyze t-butyl trifluoroacetate.[6]
ThioanisoleMet, Trp5% (v/v)Effective in preventing S-alkylation of methionine.[6][7]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.[6] Has a strong odor.[6]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[6][7]
PhenolTyr, general carbocations5% (v/v)Acts as a decoy for the t-butyl cation.[10]
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency

The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>98%<2%

Note: This data is illustrative and based on literature reports.[4][7] The optimal scavenger cocktail will depend on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution using TFA and a Scavenger

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Selected scavenger (e.g., Triisopropylsilane - TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask.[3]

  • Scavenger Addition: Add the chosen scavenger to the solution. For example, add TIS to a final concentration of 2.5-5% (v/v).[7]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA to the stirred solution.[3][4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[3]

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Be cautious of CO₂ evolution.[3]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.[3] Further purification can be performed by chromatography if necessary.

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS v/v/v)

  • Cold diethyl ether

  • Reaction vessel with a filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM and then dry it thoroughly under vacuum.[1]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7][9]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin).[9] Agitate the mixture at room temperature for 2-3 hours.[7]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.[7]

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery and combine the filtrates.[9]

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[7]

  • Collection:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

    • Dry the final peptide product under vacuum.

Mandatory Visualizations

Deprotection_Mechanism Boc_Protected Boc-Protected Substrate Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ (TFA) Deprotected Deprotected Substrate Protonated->Deprotected tButyl_Cation t-Butyl Cation (+) Protonated->tButyl_Cation Cleavage Alkylated_Product Alkylated Side Product tButyl_Cation->Alkylated_Product Unwanted Alkylation Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Scavenging Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of t-butyl cation formation and scavenging during deprotection.

Experimental_Workflow Start Start: Boc-Protected Substrate Dissolve 1. Dissolve in DCM Start->Dissolve Add_Scavenger 2. Add Scavenger(s) Dissolve->Add_Scavenger Add_TFA 3. Add TFA at 0°C Add_Scavenger->Add_TFA React 4. React at RT (1-4 hours) Add_TFA->React Monitor 5. Monitor by LC-MS/TLC React->Monitor Workup 6. Aqueous Work-up & Solvent Removal Monitor->Workup Purify 7. Purify Product Workup->Purify End End: Pure Deprotected Product Purify->End

Caption: General experimental workflow for solution-phase Boc deprotection with scavengers.

Troubleshooting_Logic rect_node rect_node Start Problem with Deprotection? Check_LCMS Unexpected peak (+56 Da) in LC-MS? Start->Check_LCMS Check_Completion Incomplete Reaction? Check_LCMS->Check_Completion No Sol_Scavenger Cause: t-Butylation Solution: Add/Optimize Scavenger Cocktail Check_LCMS->Sol_Scavenger Yes Sol_Conditions Cause: Insufficient Acid/Time/Temp Solution: Increase Acid Conc., Extend Reaction Time Check_Completion->Sol_Conditions Yes Sol_Success Reaction Successful Check_Completion->Sol_Success No

Caption: A logical workflow for troubleshooting common deprotection issues.

References

Technical Support Center: Copper-Catalyzed A3 Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing copper-catalyzed A3 coupling reactions. The following sections offer troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to guide your reaction setup.

Troubleshooting Guide

This guide addresses common problems encountered during the copper-catalyzed A3 coupling reaction. For a visual representation of the troubleshooting workflow, refer to the diagram below.

G start Problem Encountered low_yield Low or No Yield start->low_yield side_products Significant Side Products start->side_products poor_selectivity Poor Enantioselectivity start->poor_selectivity check_catalyst Verify Catalyst Activity - Use fresh Cu(I) salt - Consider a different Cu source - Increase catalyst loading low_yield->check_catalyst Is the catalyst active? optimize_solvent Optimize Solvent - Screen polar aprotic (e.g., MeCN, THF) and nonpolar (e.g., Toluene) solvents - Consider solvent-free conditions low_yield->optimize_solvent Is the solvent optimal? adjust_temp Adjust Temperature - Incrementally increase temperature - Consider microwave heating low_yield->adjust_temp Is the temperature appropriate? check_reagents Check Reagent Quality - Purify aldehyde and amine - Ensure alkyne is terminal low_yield->check_reagents Are the reagents pure? glaser_coupling Alkyne Homocoupling (Glaser) - Ensure anaerobic conditions - Use a coordinating solvent side_products->glaser_coupling other_side_reactions Other Side Reactions - Lower reaction temperature - Decrease reaction time side_products->other_side_reactions chiral_ligand Introduce/Optimize Chiral Ligand - Screen different ligand classes (e.g., BOX, PYBOX) - Adjust ligand-to-metal ratio poor_selectivity->chiral_ligand temp_selectivity Lower Reaction Temperature poor_selectivity->temp_selectivity

Caption: Troubleshooting workflow for the A3 coupling reaction.

Question: My reaction is showing low to no yield of the desired propargylamine. What should I do?

Answer:

Low or no product formation can be attributed to several factors. Follow these steps to troubleshoot the issue:

  • Verify Catalyst Activity: The copper catalyst is crucial for the reaction.[1][2]

    • Use Fresh Catalyst: Copper(I) salts can oxidize over time. It is recommended to use a freshly opened bottle or to purify the catalyst before use.

    • Consider a Different Copper Source: If a particular Cu(I) salt is not effective, try others such as CuI, CuBr, or CuCl. In some cases, Cu(II) salts like Cu(OTf)₂ can also be effective.[3][4]

    • Increase Catalyst Loading: While typically 1-5 mol% is sufficient, increasing the catalyst loading to 10 mol% may improve the yield, especially for less reactive substrates.

  • Optimize the Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Screen Solvents: A range of solvents should be tested. Toluene, acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.[5] For certain substrates, polar solvents may be more effective.[1]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to higher yields and shorter reaction times.[5][6]

  • Adjust the Reaction Temperature:

    • Increase Temperature: Many A3 coupling reactions are performed at room temperature, but some substrate combinations require heating.[3] Incrementally increase the temperature to 50-80 °C.

    • Microwave Heating: The use of a microwave reactor can sometimes accelerate the reaction and improve yields.

  • Check Reagent Quality:

    • Aldehyde and Amine Purity: Ensure that the aldehyde and amine are free of impurities, as these can interfere with the reaction. Distillation or recrystallization may be necessary.

    • Terminal Alkyne: The A3 coupling reaction requires a terminal alkyne with a C-H bond.[3] Verify that your alkyne is not internally substituted.

Question: I am observing significant formation of side products, particularly the homocoupling of my alkyne. How can I minimize this?

Answer:

The most common side reaction is the Glaser coupling of the terminal alkyne, which forms a diyne.[2] To suppress this and other side reactions:

  • Ensure Anaerobic Conditions: The Glaser coupling is often promoted by the presence of oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side product.[2]

  • Use a Coordinating Solvent: Solvents that can coordinate to the copper center, such as acetonitrile, can sometimes disfavor the homocoupling pathway.

  • Lower the Reaction Temperature: Higher temperatures can sometimes lead to the formation of byproducts. If you are heating the reaction, try running it at a lower temperature for a longer period.

  • Decrease Reaction Time: Monitor the reaction by TLC or GC-MS. Once the desired product is formed, work up the reaction to prevent further decomposition or side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the copper-catalyzed A3 coupling reaction?

A1: The A3 coupling reaction is a three-component reaction between an aldehyde, an alkyne, and an amine to form a propargylamine. The generally accepted mechanism involves the following key steps:[1][7]

  • Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine (from a primary amine) or an iminium ion (from a secondary amine) in situ.

  • Copper-Acetylide Formation: The copper(I) catalyst activates the terminal alkyne by coordinating to the triple bond, which increases the acidity of the terminal proton. A base (often the amine reactant) then deprotonates the alkyne to form a copper-acetylide intermediate.

  • Nucleophilic Attack: The copper-acetylide then acts as a nucleophile and attacks the electrophilic carbon of the imine or iminium ion, forming the new C-C bond and yielding the propargylamine product. The copper catalyst is regenerated in this step.

For a visual representation of the general reaction workflow, see the diagram below.

G reactants Aldehyde + Amine + Alkyne imine_formation In situ Imine/ Iminium Ion Formation reactants->imine_formation cu_acetylide Copper-Acetylide Formation reactants->cu_acetylide catalyst Cu(I) Catalyst catalyst->cu_acetylide coupling Nucleophilic Attack imine_formation->coupling cu_acetylide->coupling product Propargylamine coupling->product

Caption: General workflow of the A3 coupling reaction.

Q2: Which copper catalyst is best for the A3 coupling reaction?

A2: The choice of catalyst can depend on the specific substrates and desired reaction conditions. Simple copper(I) salts like CuI, CuBr, and CuCl are the most commonly used due to their low cost and high efficiency.[1] In some cases, copper(II) salts such as Cu(OTf)₂ and CuCl₂ have also been shown to be effective. For enantioselective reactions, a chiral ligand must be used in conjunction with the copper catalyst.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence the reaction in several ways, including the solubility of the reactants and catalyst, and the stabilization of intermediates. Non-coordinating solvents are often preferred to achieve high yields.[3] However, in some cases, polar aprotic solvents like MeCN can be beneficial. It is often necessary to screen a variety of solvents to find the optimal conditions for a particular set of substrates. Some protocols have also demonstrated high efficiency under solvent-free conditions.[6]

Q4: Can I use a primary amine in the A3 coupling reaction?

A4: Yes, primary amines can be used in the A3 coupling reaction. However, the intermediate formed is a neutral imine, which is generally less reactive than the iminium ion formed from a secondary amine. As a result, reactions with primary amines may require higher temperatures or longer reaction times.

Data Presentation

Table 1: Comparison of Copper Catalysts in the A3 Coupling of Benzaldehyde, Piperidine, and Phenylacetylene

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuI (5)Toluene1002292[8]
2CuBr (5)MeCN801285N/A
3CuCl (5)Dioxane902487[9]
4Cu(OTf)₂ (5)Neat80295[4]
5Cu₂O (0.5)Neat600.585[10]

Table 2: Effect of Solvent on the A3 Coupling Reaction

EntryAldehydeAmineAlkyneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeMorpholinePhenylacetyleneCuCl (10)TolueneReflux1245[5]
2BenzaldehydeMorpholinePhenylacetyleneCuCl (10)MeCNReflux1265[5]
3BenzaldehydeMorpholinePhenylacetyleneCuCl (10)Dioxane902487[9]
4BenzaldehydeMorpholinePhenylacetyleneCuCl (10)Neat801290[5]

Experimental Protocols

Representative Protocol for the Copper-Catalyzed A3 Coupling of Benzaldehyde, Piperidine, and Phenylacetylene

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Benzaldehyde (1.0 mmol, 106.12 mg)

  • Piperidine (1.2 mmol, 102.18 mg, 0.12 mL)

  • Phenylacetylene (1.3 mmol, 132.81 mg, 0.15 mL)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.52 mg)

  • Toluene (2 mL)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add CuI (0.05 mmol).

  • The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This process is repeated three times.

  • Under the inert atmosphere, add toluene (2 mL), followed by benzaldehyde (1.0 mmol), piperidine (1.2 mmol), and phenylacetylene (1.3 mmol) via syringe.

  • The reaction mixture is then stirred at the desired temperature (e.g., 100 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction (as indicated by the consumption of the limiting reagent), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure propargylamine.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.

  • Copper salts can be toxic; avoid inhalation and skin contact.

  • Organic solvents are flammable; keep away from ignition sources.

References

Challenges in scaling up piperidine synthesis from chiral synthons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of piperidine synthesis from chiral synthons.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (e.e.) and poor diastereoselectivity (d.r.) upon scaling up our asymmetric hydrogenation. What are the common causes and solutions?

A1: Low stereoselectivity on a larger scale often points to issues with catalyst efficacy, reaction conditions, or substrate stability.

  • Inappropriate Catalyst or Ligand: The choice of catalyst and chiral ligand is critical. An ineffective catalyst may not create a sufficient energy difference between the transition states leading to the desired and undesired stereoisomers.[1] On scale-up, impurities in starting materials or solvents can also poison sensitive catalysts.

    • Troubleshooting:

      • Screen a panel of catalysts (e.g., Iridium, Rhodium-based) and chiral ligands (e.g., BINAP, SegPhos) to find the optimal combination for your specific substrate.[2][3]

      • Ensure all reagents and solvents are of high purity and rigorously dried, as water and other impurities can deactivate the catalyst.

      • Consider activating the pyridine ring by converting it to a pyridinium salt, which can enhance reactivity and stereoselectivity.[2][4]

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence stereochemical outcomes. Conditions optimized on a small scale may not be optimal for larger batches due to differences in heat and mass transfer.

    • Troubleshooting:

      • Re-optimize the reaction temperature. Lowering the temperature can sometimes improve selectivity by reducing the kinetic energy of the system, favoring the lower-energy transition state.[5]

      • Adjust hydrogen pressure. While high pressures are often needed, the optimal pressure for stereoselectivity can be substrate-dependent.[6]

      • Screen different solvents or solvent mixtures. For instance, a biphasic system like DCM/H₂O has been shown to be effective in some rhodium-catalyzed reactions.[7][8]

  • Epimerization: The desired chiral center may be susceptible to epimerization under the reaction conditions or during workup and purification.[9][10] This is especially a risk with base- or acid-labile stereocenters.

    • Troubleshooting:

      • Analyze the reaction mixture at different time points to determine if stereoselectivity erodes over time.

      • Modify the workup procedure to use milder acids or bases and minimize exposure time.

      • Consider downstream light-mediated epimerization techniques, which can selectively convert the undesired diastereomer to the more stable, often desired, product.[9][10]

Q2: Our reaction yield has dropped significantly after moving from a 1g to a 100g scale. What should we investigate?

A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors.

  • Poor Solubility of Reagents: Reagents that are soluble on a small scale may not fully dissolve in larger volumes, leading to a heterogeneous mixture and incomplete reaction. For example, bases like cesium carbonate have poor solubility, which can hinder large-scale reactions.[11]

    • Troubleshooting:

      • Switch to a more soluble base or reagent.

      • Modify the solvent system to improve solubility.

      • Improve agitation to ensure the suspension is well-mixed, though this may not fully compensate for poor solubility.

  • Catalyst Deactivation: Heteroarenes like pyridine can act as poisons to metal catalysts.[6] This effect can be more pronounced on a larger scale where catalyst-to-substrate ratios might be lower or reaction times longer.

    • Troubleshooting:

      • Increase catalyst loading, although this adds cost.

      • A more effective strategy is to activate the pyridine as an N-iminopyridinium ylide or a pyridinium salt, which enhances reactivity and prevents catalyst poisoning.[2][4][6]

  • Side Reactions: At higher concentrations or with longer reaction times typical of scale-up, side reactions like polymerization or decomposition can become more prevalent.[5]

    • Troubleshooting:

      • Monitor the reaction closely by TLC or LC-MS to identify the formation of side products.

      • Adjust the reaction temperature or concentration to minimize side reactions.[5]

      • Ensure efficient removal of byproducts that may interfere with the reaction.

  • Transition to Flow Chemistry: For significant scale-up, transitioning from batch to a continuous flow process can provide better control over reaction parameters, improve heat transfer, and enhance safety and reproducibility.[12][13]

Q3: We are using a chiral auxiliary-mediated synthesis. What are the main challenges in scaling up this approach?

A3: While reliable, chiral auxiliary methods have their own set of scale-up challenges.

  • Stoichiometric Reagents: The auxiliary is used in stoichiometric amounts, which is not atom-economical and increases costs, especially for expensive auxiliaries like Evans oxazolidinones.[1]

  • Additional Synthetic Steps: The process requires separate steps for attaching and removing the auxiliary, which adds to the overall process time and can lower the overall yield.[1]

  • Cleavage Conditions: The conditions required to cleave the auxiliary must be carefully chosen to avoid racemization or decomposition of the final product.[1]

  • Purification: Removing the cleaved auxiliary from the product can be challenging on a large scale.

Recommendation: For large-scale industrial synthesis, catalytic enantioselective methods are often preferred over chiral auxiliaries due to better atom economy and fewer synthetic steps.[1] However, auxiliaries remain a valuable and robust option for complex molecules or when suitable catalytic systems are not available.

Troubleshooting Guides

Guide 1: Low Stereoselectivity in Asymmetric Hydrogenation

This workflow helps diagnose and resolve issues with poor enantiomeric or diastereomeric excess.

G start Low e.e. or d.r. Observed check_catalyst Step 1: Verify Catalyst System start->check_catalyst sub_catalyst1 Is the catalyst/ligand known to be effective for this substrate class? check_catalyst->sub_catalyst1 check_conditions Step 2: Analyze Reaction Conditions sub_conditions1 Has temperature been re-optimized on scale? check_conditions->sub_conditions1 check_stability Step 3: Assess Product Stability sub_stability1 Does stereoselectivity decrease over time? check_stability->sub_stability1 solution High Stereoselectivity Achieved sub_catalyst2 Screen alternative catalysts (Ir, Rh) and ligands (e.g., BINAP, SegPhos). sub_catalyst1->sub_catalyst2 No sub_catalyst3 Are reagents/solvents anhydrous and pure? sub_catalyst1->sub_catalyst3 Yes sub_catalyst2->sub_catalyst3 sub_catalyst3->check_conditions Yes sub_catalyst4 Purify starting materials. Use rigorous drying techniques. sub_catalyst3->sub_catalyst4 No sub_catalyst4->check_conditions sub_conditions2 Perform a temperature screen. Lower temperatures often improve selectivity. sub_conditions1->sub_conditions2 No sub_conditions3 Is H₂ pressure optimal? sub_conditions1->sub_conditions3 Yes sub_conditions2->sub_conditions3 sub_conditions3->check_stability Yes sub_conditions4 Screen a range of pressures. sub_conditions3->sub_conditions4 No sub_conditions4->check_stability sub_stability2 Epimerization is likely. Shorten reaction time. Use milder workup conditions. sub_stability1->sub_stability2 Yes sub_stability3 No change over time. sub_stability1->sub_stability3 No sub_stability2->solution sub_stability3->solution

Troubleshooting workflow for low stereoselectivity.
Guide 2: Decision Matrix: Chiral Auxiliary vs. Asymmetric Catalysis

This diagram outlines the decision-making process when choosing a synthetic strategy.

G start Select Chiral Strategy q1 Is a known, effective catalyst available for the substrate? start->q1 auxiliary Use Chiral Auxiliary q1->auxiliary No q2 Are atom economy and step count critical for scale-up? q1->q2 Yes asym_cat Pursue Asymmetric Catalysis asym_cat_pros Advantages: - High atom economy - Fewer synthetic steps - Lower cost at scale asym_cat->asym_cat_pros q3 Is the product sensitive to auxiliary cleavage conditions? auxiliary->q3 q2->asym_cat Yes q2->auxiliary No q4 Is the chiral auxiliary readily available and recoverable? q3->q4 No auxiliary_pros Advantages: - Often highly reliable and predictable - Broad substrate scope - Well-established literature q3->auxiliary_pros Yes, robust q4->asym_cat No, too expensive/difficult q4->auxiliary_pros Yes

Decision matrix for choosing a chiral strategy.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation

Catalyst SystemSubstrate TypeYielde.e. (%)d.r.Reference
Ir/SegPhos2-Aryl-3-phthalimidopyridinium SaltsHighHighHigh[3]
Iridium-BINAP ComplexPyridines (one-pot)Good--[2]
Iridium Catalyst5-Hydroxypicolinate Pyridinium Saltsup to 96%up to 97%>20:1[12]
[Cp*RhCl₂]₂N-Benzylpyridinium Salts95%96%-[7]
Rhodium(I)/Pinacol BoraneFluoropyridines--High[11]

Table 2: Common Chiral Auxiliaries in Piperidine Synthesis

Chiral AuxiliaryTypical ApplicationKey FeaturesReference
Evans OxazolidinonesAsymmetric alkylation, conjugate additionHighly effective stereocontrol, well-documented[1][14]
Camphor-based AuxiliariesDiels-Alder reactions, alkylationsReadily available from the chiral pool[1]
Carbohydrate-derivedDomino Mannich-Michael reactionsCan introduce multiple stereocenters[15]
PhenylglycinolSynthesis of alkaloids like (+)-coniineUsed to build the piperidine ring via cyclization[16]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This protocol is representative of a modern, highly selective method for accessing chiral piperidines.[6][7][8]

Materials:

  • Pyridinium salt (1.0 equiv, e.g., 0.5 mmol)

  • Chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv)

  • Rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1 mol%)

  • Formic acid (24.0 equiv)

  • Dichloromethane (DCM) / Water (H₂O) mixture (15:1)

Procedure:

  • To a reaction vial, add the pyridinium salt, the chiral primary amine, and the rhodium catalyst.

  • Seal the vial and add the DCM/H₂O (15:1) solvent mixture.

  • Add formic acid to the reaction mixture.

  • Stir the reaction at 40 °C for 22-24 hours. The reaction is typically run in air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral piperidine.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This protocol describes a general approach for the highly enantioselective reduction of activated pyridines.[4][12]

Materials:

  • Substituted Pyridinium Salt (1.0 equiv)

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., a SegPhos or BINAP derivative)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Hydrogen gas (H₂) source and a high-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with the pyridinium salt, iridium precursor, and the chiral ligand.

  • Add the degassed solvent to the vessel.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor to the desired H₂ pressure (e.g., 50-100 bar).

  • Stir the reaction at the optimized temperature (e.g., 25-60 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction by taking aliquots (if the reactor allows) for LC-MS or GC-MS analysis.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or crystallization to yield the enantioenriched piperidine.

References

Validation & Comparative

Chiral HPLC Analysis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol: A Comparative Guide to Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of (S)-(-)-2-(Boc-amino)-1,5-pentanediol, a key intermediate in the synthesis of various pharmaceutical compounds.

This document outlines two primary methodologies, leveraging polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs), respectively. Each method is detailed with experimental protocols and supported by comparative data to aid in the selection of the most suitable analytical approach for your laboratory.

Comparative Analysis of Chiral HPLC Methods

The selection of an appropriate chiral HPLC method is critical for achieving accurate and robust enantiomeric separation. Below is a comparison of two recommended methods based on different chiral stationary phases.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Chiralpak® AD-H (or equivalent)Chirobiotic™ T (or equivalent)
Chromatographic Mode Normal PhaseReversed-Phase
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Water / Methanol (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 210 nm
Typical Retention Times (S)-enantiomer: ~8 min, (R)-enantiomer: ~10 min(S)-enantiomer: ~6 min, (R)-enantiomer: ~7.5 min
Resolution (Rs) > 2.0> 1.8
Advantages Excellent resolution for many Boc-protected amino alcohols.Good compatibility with mass spectrometry (MS).
Considerations Requires non-polar solvents.Resolution may be more sensitive to mobile phase pH.

Experimental Protocols

Detailed methodologies for the two compared chiral HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and laboratory conditions.

Method 1: Normal-Phase HPLC with Polysaccharide-Based CSP

This method utilizes a polysaccharide-based chiral stationary phase, which is widely effective for the separation of N-protected amino alcohols.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.

  • UV-Vis detector.

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times. The elution order should be confirmed with an analytical standard of the racemate.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100 Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

Method 2: Reversed-Phase HPLC with Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide-based CSPs, such as Chirobiotic™ T, offer a versatile alternative and are often compatible with mass spectrometric detection.[3][4][5][6][7]

Instrumentation:

  • HPLC system as described in Method 1.

Chromatographic Conditions:

  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Mobile Phase: Water / Methanol (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Filter the solution using a 0.45 µm syringe filter.

Analysis:

  • Equilibrate the Chirobiotic™ T column with the mobile phase until a stable baseline is observed.

  • Inject the sample and record the chromatogram.

  • Determine the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess as described in Method 1.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for chiral HPLC analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate report Report Results calculate->report

Caption: General workflow for chiral HPLC analysis.

Method_Comparison_Logic cluster_methods Chiral HPLC Method Selection cluster_outcomes Expected Outcomes start Select Analyte: This compound method1 Method 1: Polysaccharide CSP (Normal Phase) start->method1 method2 Method 2: Glycopeptide CSP (Reversed-Phase) start->method2 outcome1 High Resolution Good for preparative work method1->outcome1 outcome2 MS Compatibility Good for complex matrices method2->outcome2

Caption: Logical relationship for selecting a chiral HPLC method.

References

Comprehensive NMR Characterization of (S)-(-)-2-(Boc-amino)-1,5-pentanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of chiral building blocks is paramount. This guide provides a framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (S)-(-)-2-(Boc-amino)-1,5-pentanediol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental NMR data for this specific molecule, this document serves as a template, outlining the necessary data presentation, experimental protocols, and structural visualization. To provide context, comparative data for a structurally related compound, (S)-2-amino-1,5-pentanediol, is included where available.

Structural and Spectroscopic Overview

This compound possesses a chiral center at the second carbon, bearing a tert-butyloxycarbonyl (Boc) protected amine, and two primary alcohol functionalities. These features give rise to a distinct NMR spectrum that is crucial for its identification and purity assessment.

Key Structural Features for NMR Analysis:

  • Chiral Center (C2): The proton attached to this carbon (H2) is expected to show complex splitting patterns due to coupling with adjacent non-equivalent protons.

  • Boc Protecting Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the ¹H NMR spectrum, while the quaternary and carbonyl carbons will have characteristic shifts in the ¹³C NMR spectrum.

  • Diol Functionality: The protons of the two hydroxymethyl groups (CH₂OH) and the protons on the carbon chain will exhibit specific chemical shifts and coupling patterns.

Data Presentation: ¹H and ¹³C NMR

A clear and structured presentation of NMR data is essential for comparative analysis. The following tables provide a template for summarizing the ¹H and ¹³C NMR data for this compound. In the absence of specific experimental data for the title compound, predicted chemical shift ranges and data for the related compound (S)-2-amino-1,5-pentanediol are provided for illustrative purposes.

Table 1: ¹H NMR Data

Assignment This compound (S)-2-amino-1,5-pentanediol (Comparative)
Solvent e.g., CDCl₃e.g., D₂O
Chemical Shift (δ) ppm Data not availableData not available
Multiplicity Data not availableData not available
Coupling Constant (J) Hz Data not availableData not available
Integration Data not availableData not available

Table 2: ¹³C NMR Data

Assignment This compound (S)-2-amino-1,5-pentanediol (Comparative)
Solvent e.g., CDCl₃e.g., D₂O
Chemical Shift (δ) ppm Data not availableData not available

Note: The actual chemical shifts and coupling constants are highly dependent on the solvent used and the concentration of the sample.

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for polar organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans or more may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quaternary carbons.

    • Acquisition Time (aq): 1-2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Figure 1. Structure of this compound with key proton environments highlighted.

Navigating the Labyrinth: A Comparative Guide to Mass Spectrometry of Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool in peptide synthesis, medicinal chemistry, and natural product elaboration. However, its inherent lability can present a significant challenge during mass spectrometry (MS) analysis, often leading to ambiguous results. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of Boc-protected compounds, supported by experimental data and detailed protocols, to empower researchers in obtaining clear and reliable characterization of their molecules.

The Boc Conundrum: Stability vs. Analysis

Comparing Ionization Techniques: A Balancing Act

The choice of ionization technique is paramount in mitigating the unwanted fragmentation of Boc-protected compounds. Here, we compare the performance of three common ionization methods: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI).

Data Presentation: Ionization Technique Performance
Ionization TechniqueKey CharacteristicsSuitability for Boc-CompoundsCommon Observations & Caveats
Electrospray Ionization (ESI) Soft ionization, suitable for polar and large molecules. Prone to in-source fragmentation.Widely used but requires careful optimization.The energy of the ESI source (e.g., fragmentor or capillary voltage) must be minimized to preserve the Boc group. The presence of acidic mobile phase additives like trifluoroacetic acid (TFA) can exacerbate cleavage.[1]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Generally considered a "softer" ionization technique than ESI.[1] Suitable for a wide range of molecular weights.Often preferred for minimizing Boc-cleavage, especially for peptides and other large molecules.[1]Can provide a clearer molecular ion peak with less fragmentation compared to ESI.[1][2] Matrix selection and sample preparation are critical for optimal results.
Atmospheric Pressure Chemical Ionization (APCI) Suitable for less polar and smaller molecules. Can be less prone to in-source decay for certain compounds compared to ESI.A viable alternative to ESI for smaller, less polar Boc-protected molecules.May offer a better-preserved molecular ion for compounds that are not amenable to ESI.

Deciphering the Fragments: Characteristic Fragmentation Patterns

While the goal is often to preserve the molecular ion, the fragmentation of the Boc group itself provides valuable diagnostic information. Understanding these characteristic losses is key to confirming the presence of the Boc group and interpreting the mass spectrum correctly.

Data Presentation: Common Fragment Ions of Boc-Protected Amines
Fragmentation PathwayNeutral Loss (Da)Resulting IonTypical Observation
Loss of isobutylene56[M - C4H8 + H]+A very common and often abundant fragment ion.
Loss of tert-butanol74[M - C4H9OH + H]+Another frequently observed neutral loss.
Loss of the entire Boc group100[M - C5H8O2 + H]+Represents the fully deprotected amine.
Formation of the tert-butyl cation-[C4H9]+A small, but often diagnostic, fragment at m/z 57.

The relative abundance of these fragments can vary depending on the ionization technique and the structure of the analyte.[3] Tandem mass spectrometry (MS/MS) can be used to further probe these fragmentation pathways and gain more detailed structural information, which is particularly useful for differentiating isomers of Boc-protected peptides.[4][5]

Experimental Protocols: A Roadmap to Reliable Analysis

The following is a generalized protocol for the analysis of Boc-protected compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

Protocol: LC-MS Analysis of a Boc-Protected Compound

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid. Note: While formic acid is generally preferred over TFA to minimize Boc-cleavage, its effect should be evaluated.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions (ESI):

  • Ionization Mode: Positive ion mode is typically used.

  • Capillary Voltage: 3.0-4.0 kV.

  • Drying Gas Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-40 psi.

  • Fragmentor/Capillary Exit Voltage: This is a critical parameter. Start with a low voltage (e.g., 70-100 V) and optimize to maximize the molecular ion signal and minimize in-source fragmentation.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its fragments.

4. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]+.

  • Examine the mass spectrum of the corresponding peak to identify the molecular ion and any characteristic fragment ions (e.g., [M-56+H]+, [M-100+H]+, m/z 57).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL) dilute Dilute with Mobile Phase (1-10 µg/mL) dissolve->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation esi_ionization ESI Ionization (Optimized Voltage) lc_separation->esi_ionization ms_detection MS Detection esi_ionization->ms_detection extract_xic Extract Ion Chromatogram ms_detection->extract_xic analyze_spectrum Analyze Mass Spectrum extract_xic->analyze_spectrum

Caption: A generalized workflow for the LC-MS analysis of Boc-protected compounds.

fragmentation_pathway cluster_fragments Characteristic Fragments M [M+H]+ (Boc-Protected Amine) M_56 [M - 56 + H]+ (Loss of Isobutylene) M->M_56 - C4H8 M_74 [M - 74 + H]+ (Loss of tert-Butanol) M->M_74 - C4H9OH M_100 [M - 100 + H]+ (Deprotected Amine) M->M_100 - C5H8O2 tBu [C4H9]+ (tert-Butyl Cation, m/z 57) M->tBu

Caption: Common fragmentation pathways of a Boc-protected amine in mass spectrometry.

Conclusion: A Strategic Approach to Analysis

The successful mass spectrometric analysis of Boc-protected compounds hinges on a strategic approach that prioritizes the preservation of this labile protecting group. By selecting a softer ionization technique like MALDI when available, or by carefully optimizing ESI source conditions, researchers can significantly enhance the abundance of the molecular ion. Furthermore, a thorough understanding of the characteristic fragmentation patterns of the Boc group can turn a potential analytical pitfall into a valuable source of structural confirmation. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and drug development professionals to navigate the complexities of analyzing these important molecules, ultimately leading to more reliable and insightful results.

References

A Comparative Guide to Alternative Chiral Building Blocks for Enantioselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The precise stereochemical control during synthesis is paramount, as the enantiomeric form of a molecule can dictate its efficacy, selectivity, and safety profile. This guide provides an objective comparison of prominent chiral building blocks and synthetic strategies for the enantioselective synthesis of piperidines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Chiral Piperidines

The enantioselective synthesis of piperidines can be broadly categorized into three main strategies, each utilizing a different conceptual approach to introduce chirality.

  • Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive, and enantiomerically pure starting materials such as amino acids (e.g., L-lysine, L-pipecolic acid) or terpenes. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final piperidine product.[1][2]

  • Chiral Auxiliary-Based Synthesis: In this approach, a temporary chiral group (auxiliary) is attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantioenriched product. Phenylglycinol-derived lactams are a classic example of this methodology.[3][4]

  • Asymmetric Catalysis: This modern and highly efficient approach uses a small amount of a chiral catalyst (metal-based or organocatalyst) to convert a prochiral substrate into a chiral product with high enantioselectivity. Methods like asymmetric hydrogenation of pyridines or catalytic C-H functionalization fall into this category.[5][6]

G cluster_main Major Strategies for Enantioselective Piperidine Synthesis cluster_approaches Start Prochiral or Achiral Starting Materials ChiralAux Chiral Auxiliary (e.g., Phenylglycinol) Start->ChiralAux Attach Auxiliary AsymCat Asymmetric Catalysis (e.g., Chiral Rh-catalyst) Start->AsymCat Catalytic Reaction ChiralPool Chiral Pool (e.g., Amino Acids) Result Enantioenriched Piperidine ChiralPool->Result Multi-step Transformation ChiralAux->Result Diastereoselective Reaction & Auxiliary Removal AsymCat->Result Enantioselective Transformation

Caption: Overview of primary strategies for asymmetric piperidine synthesis.

Performance Comparison: The Synthesis of (+)-Coniine

To provide a standardized comparison, we evaluate different strategies using the synthesis of the toxic hemlock alkaloid, (+)-coniine, a classic benchmark for 2-substituted piperidines.[7][8]

Chiral Building Block / StrategyKey TransformationOverall YieldEnantiomeric Excess (e.e.) / Enantiomeric Ratio (er)Key Advantages
L-Pipecolic Acid (Chiral Pool)Decarboxylation & Side-Chain Installation~30-40%>99% e.e.Readily available, inexpensive starting material; absolute stereochemistry is pre-defined.
Phenylglycinol-derived Lactam (Chiral Auxiliary)Diastereoselective Alkylation~50-60%>98% e.e.High stereocontrol; versatile for creating various substitution patterns.[3][9]
2-Propylpyridine (Asymmetric Catalysis)Ir-Catalyzed Asymmetric Hydrogenation~70-85%93:7 er (before recrystallization)High atom economy; direct and efficient route from simple precursors.[5]
Chemo-enzymatic Dearomatization (Biocatalysis)Amine Oxidase / Ene-Imine Reductase Cascade~61% (for a key intermediate)99% e.e.Environmentally benign (mild conditions); very high enantioselectivity.[10]

Experimental Protocols

Detailed methodologies for key transformations are provided below as representative examples of each strategy.

Protocol 1: Diastereoselective Alkylation of a Phenylglycinol-Derived Lactam

This protocol is a general representation of the alkylation step used in chiral auxiliary-based syntheses.[3][9]

  • Deprotonation: To a solution of the phenylglycinol-derived bicyclic lactam (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution for 1 hour at -78 °C.

  • Alkylation: Add the electrophile (e.g., propyl iodide for coniine synthesis) (1.5 equiv) to the enolate solution at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically pure alkylated lactam. The subsequent removal of the chiral auxiliary (e.g., via hydrogenolysis or acid hydrolysis) yields the chiral piperidine.

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol describes the direct enantioselective reduction of an activated pyridine, a hallmark of modern asymmetric catalysis.[5]

  • Catalyst Preparation: In a glovebox, add the iridium precursor [Ir(COD)Cl]₂ (2 mol %) and the chiral ligand (e.g., MeO-BoQPhos) (4.4 mol %) to a vial. Add the solvent (e.g., degassed THF) and stir for 15 minutes.

  • Reaction Setup: In a separate vial, dissolve the N-benzyl-2-propylpyridinium salt (1.0 equiv) and iodine (I₂) (5 mol %) in the solvent.

  • Hydrogenation: Transfer the substrate solution to a hydrogenation autoclave. Add the pre-formed catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas (3 times), and pressurize to the desired pressure (e.g., 450 psi H₂).

  • Reaction and Analysis: Stir the reaction at a controlled temperature (e.g., 30 °C) for 24 hours. After releasing the pressure, take an aliquot of the crude reaction mixture, concentrate it, and determine the enantiomeric ratio by chiral HPLC analysis.

  • Work-up and Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the enantioenriched N-benzyl piperidine.

Protocol 3: Chemo-Enzymatic Dearomatization

This protocol outlines a one-pot, two-enzyme cascade for producing chiral 3-substituted piperidines from tetrahydropyridines (THPs), which are readily made from pyridines.[10]

  • Buffer and Cofactor Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5) containing glucose (100 mM) and NADP⁺ (1 mM).

  • Enzyme and Substrate Addition: To the buffer solution, add glucose dehydrogenase (for cofactor recycling), the desired ene-imine reductase (EneIRED), and a monoamine oxidase (AmOx).

  • Reaction Initiation: Add the N-substituted tetrahydropyridine substrate (e.g., 10 mM final concentration), typically dissolved in a minimal amount of a co-solvent like DMSO.

  • Incubation: Shake the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or LC-MS. The reaction typically runs for 24 hours.

  • Work-up and Extraction: Once the reaction is complete, saturate the aqueous layer with NaCl and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_workflow Comparative Workflow: Synthesis of (+)-Coniine P1_Start L-Pipecolic Acid (Chiral Pool) P1_Mid1 Functional Group Manipulation P1_Start->P1_Mid1 P2_Start Achiral δ-Oxo Acid + (R)-Phenylglycinol P2_Mid1 Cyclocondensation P2_Start->P2_Mid1 P3_Start 2-Propylpyridine (Prochiral Substrate) P3_Mid1 N-Benzylation & Activation P3_Start->P3_Mid1 P1_Mid2 Side-Chain Installation (e.g., Grignard) P1_Mid1->P1_Mid2 P2_Mid2 Chiral Bicyclic Lactam (Auxiliary Attached) P2_Mid1->P2_Mid2 P3_Mid2 Asymmetric Hydrogenation (Chiral Ir-Catalyst) P3_Mid1->P3_Mid2 End (+)-Coniine P1_Mid2->End P2_Mid3 Diastereoselective Alkylation (LDA, Pr-I) P2_Mid2->P2_Mid3 P3_Mid3 Enantioenriched N-Bn-Piperidine P3_Mid2->P3_Mid3 P2_Mid4 Auxiliary Removal (Hydrogenolysis) P2_Mid3->P2_Mid4 P3_Mid4 N-Deprotection P3_Mid3->P3_Mid4 P2_Mid4->End P3_Mid4->End

Caption: Parallel synthetic routes to (+)-coniine using different chiral strategies.

Conclusion

The selection of an optimal synthetic strategy for constructing chiral piperidines is a multifactorial decision.

  • Chiral pool synthesis is robust and reliable, especially when the target molecule's stereocenter corresponds directly to an available starting material like an amino acid.[2]

  • Chiral auxiliaries offer excellent stereocontrol and versatility for building complex substitution patterns, though they often require additional steps for attachment and removal.[4]

  • Asymmetric catalysis represents the most modern and atom-economical approach, enabling direct conversion of simple, readily available prochiral feedstocks into valuable chiral products with high efficiency and enantioselectivity.[5][11]

  • Biocatalysis is an emerging powerful alternative that provides exceptional selectivity under environmentally friendly conditions, aligning with green chemistry principles.[10][12]

For drug development professionals and researchers, a thorough evaluation of factors such as substrate availability, scalability, cost-effectiveness, and the desired level of stereochemical purity will guide the choice of the most suitable chiral building block and synthetic methodology.

References

A Comparative Guide to the Enantioselective Synthesis of (R)- and (S)-2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2-phenylpiperidine represent a critical structural motif in a variety of biologically active compounds and pharmaceutical agents. The precise stereochemical control in their synthesis is paramount, as different enantiomers often exhibit distinct pharmacological profiles. This guide provides a detailed comparison of a highly effective method for the enantioselective synthesis of both (R)- and (S)-2-phenylpiperidine: the kinetic resolution of racemic N-Boc-2-phenylpiperidine using a chiral base.

Comparison of Synthetic Methods

The kinetic resolution of N-Boc-2-phenylpiperidine via asymmetric deprotonation with a chiral base offers a reliable route to access both enantiomers with high purity. This method relies on the differential rate of deprotonation of the two enantiomers of the starting material by a chiral lithium amide base. Depending on the chirality of the diamine ligand used, one enantiomer is preferentially deprotonated and can be subsequently quenched with an electrophile, leaving the unreacted enantiomer in high enantiomeric excess.

Quantitative Data Summary

The following table summarizes the typical results obtained for the kinetic resolution of (±)-N-Boc-2-phenylpiperidine using n-butyllithium (n-BuLi) in combination with either (-)-sparteine or a (+)-sparteine surrogate. This process allows for the isolation of the unreacted N-Boc-2-phenylpiperidine, which can then be deprotected to yield the desired enantiomer of 2-phenylpiperidine.

LigandTarget Enantiomer ((unreacted))Yield of Recovered Starting Material (%)Enantiomeric Ratio (e.r.)
(-)-Sparteine(R)-N-Boc-2-phenylpiperidine39 - 48up to 97:3
(+)-Sparteine Surrogate(S)-N-Boc-2-phenylpiperidine39 - 48up to 97:3

Experimental Protocols

The following are detailed experimental protocols for the kinetic resolution of racemic N-Boc-2-phenylpiperidine to obtain both the (R)- and (S)-enantiomers.

Synthesis of (R)-2-Phenylpiperidine via Kinetic Resolution with n-BuLi/(-)-Sparteine

This protocol is based on the kinetic resolution of racemic N-Boc-2-phenylpiperidine where the (S)-enantiomer is preferentially deprotonated by the n-BuLi/(-)-sparteine complex.

Materials:

  • Racemic N-Boc-2-phenylpiperidine

  • (-)-Sparteine

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Hydrochloric acid (HCl) in diethyl ether or methanol

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous toluene. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Formation of Chiral Base: Add (-)-sparteine to the cooled toluene, followed by the slow, dropwise addition of n-BuLi solution. Stir the resulting solution at -78 °C for 15 minutes.

  • Addition of Substrate: A solution of racemic N-Boc-2-phenylpiperidine in anhydrous toluene is added dropwise to the chiral base solution at -78 °C. The reaction mixture is stirred at this temperature for the specified time (typically several hours, monitored by TLC or in-situ IR).

  • Quenching: The reaction is quenched by the addition of an electrophile (e.g., ethyl chloroformate) to react with the deprotonated (S)-enantiomer.

  • Workup: The reaction is allowed to warm to room temperature and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to separate the unreacted (R)-N-Boc-2-phenylpiperidine from the quenched product.

  • Deprotection: The enantioenriched (R)-N-Boc-2-phenylpiperidine is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl to remove the Boc protecting group. The solvent is then evaporated to yield (R)-2-phenylpiperidine hydrochloride.

Synthesis of (S)-2-Phenylpiperidine via Kinetic Resolution with n-BuLi/(+)-Sparteine Surrogate

This protocol is analogous to the one above, but utilizes a (+)-sparteine surrogate to preferentially deprotonate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Materials:

  • Racemic N-Boc-2-phenylpiperidine

  • (+)-Sparteine surrogate (e.g., a commercially available chiral diamine that mimics the effect of (+)-sparteine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Hydrochloric acid (HCl) in diethyl ether or methanol

Procedure:

  • Reaction Setup: Follow the same procedure as for the (R)-enantiomer, setting up a flame-dried flask under argon and cooling to -78 °C.

  • Formation of Chiral Base: Add the (+)-sparteine surrogate to the cooled toluene, followed by the slow, dropwise addition of n-BuLi solution. Stir the resulting solution at -78 °C for 15 minutes.

  • Addition of Substrate: A solution of racemic N-Boc-2-phenylpiperidine in anhydrous toluene is added dropwise to the chiral base solution at -78 °C and stirred for several hours.

  • Quenching: The reaction is quenched with an electrophile (e.g., ethyl chloroformate).

  • Workup: The workup procedure is identical to that for the (R)-enantiomer.

  • Purification: The unreacted (S)-N-Boc-2-phenylpiperidine is isolated by flash column chromatography.

  • Deprotection: The enantioenriched (S)-N-Boc-2-phenylpiperidine is deprotected using HCl to afford (S)-2-phenylpiperidine hydrochloride.

Visualizations

The following diagrams illustrate the workflow for the enantioselective synthesis of (R)- and (S)-2-phenylpiperidine via kinetic resolution.

G cluster_R Synthesis of (R)-2-Phenylpiperidine racemate_R (±)-N-Boc-2-phenylpiperidine kr_R Kinetic Resolution n-BuLi, (-)-Sparteine, Toluene, -78 °C racemate_R->kr_R separation_R Chromatographic Separation kr_R->separation_R unreacted_R (R)-N-Boc-2-phenylpiperidine (enantioenriched) separation_R->unreacted_R Unreacted quenched_S Quenched (S)-Product separation_R->quenched_S Reacted deprotection_R Deprotection HCl unreacted_R->deprotection_R product_R (R)-2-Phenylpiperidine deprotection_R->product_R

Caption: Workflow for the synthesis of (R)-2-phenylpiperidine.

G cluster_S Synthesis of (S)-2-Phenylpiperidine racemate_S (±)-N-Boc-2-phenylpiperidine kr_S Kinetic Resolution n-BuLi, (+)-Sparteine Surrogate, Toluene, -78 °C racemate_S->kr_S separation_S Chromatographic Separation kr_S->separation_S unreacted_S (S)-N-Boc-2-phenylpiperidine (enantioenriched) separation_S->unreacted_S Unreacted quenched_R Quenched (R)-Product separation_S->quenched_R Reacted deprotection_S Deprotection HCl unreacted_S->deprotection_S product_S (S)-2-Phenylpiperidine deprotection_S->product_S

Caption: Workflow for the synthesis of (S)-2-phenylpiperidine.

Alternative Approaches

While kinetic resolution is a robust method, other strategies for the enantioselective synthesis of 2-phenylpiperidine exist. These include:

  • Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of N-protected 2-phenylpyridinium salts can provide direct access to enantioenriched 2-phenylpiperidines. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

  • Synthesis from Chiral Pool: Chiral starting materials, such as phenylglycinol, can be used to construct the piperidine ring in a stereocontrolled manner. This often involves the formation of a chiral lactam intermediate which is then further elaborated to the final product.

These alternative methods may offer advantages in terms of atom economy or may be more suitable for specific substitution patterns on the phenyl ring or the piperidine nucleus. A thorough evaluation of each method is recommended based on the specific synthetic goals and available resources.

A Comparative Guide to LC-MS Compatible Mobile Phases for Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of amino acids is critical in various scientific fields, from pharmaceutical development to clinical research. The biological functions of D- and L-amino acids can differ significantly, necessitating accurate and robust analytical methods to distinguish between them. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) compatible mobile phases for the direct chiral analysis of underivatized amino acids, supported by experimental data and detailed protocols.

Key Chiral Stationary Phases and Mobile Phase Strategies

The direct separation of amino acid enantiomers by LC-MS is primarily achieved using chiral stationary phases (CSPs). Two of the most successful and widely used CSPs for this purpose are crown ether-based and macrocyclic glycopeptide-based columns. The choice of mobile phase is paramount for achieving optimal separation and ensuring compatibility with mass spectrometric detection. Key considerations for mobile phase selection include the organic modifier, the presence and type of acidic or basic additives, and the overall pH.

This guide focuses on two prominent chiral columns:

  • CROWNPAK CR-I(+) : A crown ether-based CSP known for its excellent enantioselectivity towards primary amino groups.

  • CHIROBIOTIC T : A macrocyclic glycopeptide-based CSP that offers broad selectivity for a wide range of molecules, including amino acids.

Performance Comparison of Mobile Phases

The following tables summarize the performance of different LC-MS compatible mobile phases for the chiral separation of amino acids on CROWNPAK CR-I(+) and a comparable macrocyclic glycopeptide column.

Table 1: Performance of Mobile Phases on Crown Ether-Based Columns (CROWNPAK CR-I(+))
Mobile Phase CompositionAmino AcidRetention Time (tR) D-Enantiomer (min)Retention Time (tR) L-Enantiomer (min)Resolution (Rs)Reference
Method 1 (Isocratic HPLC) Alanine5.86.5>1.5[1]
Acetonitrile/Water/TFA (96/4/0.5, v/v/v)Valine6.27.1>1.5[1]
Leucine7.58.9>1.5[1]
Isoleucine7.89.4>1.5[1]
Phenylalanine9.811.8>1.5[1]
Tryptophan12.515.2>1.5[1]
Method 2 (Gradient HPLC) Alanine4.54.9-[2]
A: Water/TFA (99.5/0.5, v/v)Valine5.15.6-[2]
B: ACN/EtOH/TFA (85/15/0.5, v/v/v)Leucine6.27.0-[2]
Aspartic Acid3.94.2-[2]
Glutamic Acid4.14.4-[2]
Method 3 (Isocratic SFC) Alanine1.51.86.3[3]
CO2/(Methanol/Water/TFA)Valine1.62.07.8[3]
(70/(29.4/0.6/0.1), v/v/v/v)Leucine1.82.39.3[3]
Phenylalanine2.12.810.5[3]
Histidine2.53.02.0[4]

TFA: Trifluoroacetic Acid, ACN: Acetonitrile, EtOH: Ethanol. Note: Proline, a secondary amino acid, is generally not well-separated on crown ether columns.[2][4]

Table 2: Performance of Mobile Phases on Macrocyclic Glycopeptide-Based Columns (e.g., CHIROBIOTIC T, InfinityLab Poroshell 120 Chiral-T)
Mobile Phase CompositionAmino AcidRetention Time (tR) L-Enantiomer (min)Retention Time (tR) D-Enantiomer (min)Resolution (Rs)Reference
Method 4 (Isocratic) Alanine2.402.652.01[5]
Methanol/0.1 M Ammonium Formate (90/10, v/v)Valine2.552.952.45[5]
Leucine2.803.403.05[5]
Isoleucine3.304.003.21[5]
Method 5 (Isocratic) ß²-homo-Alanine4.55.11.2[6]
0.1% TEAA (pH 4.1)/Methanol (30/70, v/v)ß²-homo-Valine5.26.01.4[6]
ß³-homo-Phenylalanine6.87.91.6[6]

TEAA: Triethylammonium Acetate. Note: The elution order on CHIROBIOTIC T is typically L-enantiomer before the D-enantiomer.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Method 1: Isocratic HPLC with CROWNPAK CR-I(+)
  • Column: CROWNPAK CR-I(+) (e.g., 150 mm x 3.0 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water/Trifluoroacetic Acid (96/4/0.5, v/v/v)[1]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometer (e.g., TOF-MS)

  • Sample Preparation: Standard amino acids are dissolved in the mobile phase.

Method 2: Gradient HPLC with CROWNPAK CR-I(+)
  • Column: CROWNPAK CR-I(+) (150 mm x 2.1 mm, 5 µm) serially connected with a HILIC column (e.g., 50 mm x 2.1 mm, 3.5 µm)[2]

  • Mobile Phase A: Water with 0.5% Trifluoroacetic Acid[2]

  • Mobile Phase B: Acetonitrile/Ethanol/Trifluoroacetic Acid (85/15/0.5, v/v/v)[2]

  • Gradient Program:

    • 0-3 min: 95% B

    • 3-6 min: 95% to 25% B

    • 6-7 min: 25% to 95% B

    • 7-10 min: 95% B[2]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: Tandem Mass Spectrometer (MS/MS)

  • Sample Preparation: Samples are deproteinized with a suitable organic solvent (e.g., methanol), centrifuged, and the supernatant is injected.

Method 3: Isocratic SFC with CROWNPAK CR-I(+)
  • Column: CROWNPAK CR-I(+) (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ and a modifier of Methanol/Water/Trifluoroacetic Acid (modifier composition: 29.4/0.6/0.1, v/v/v) at a ratio of 70:30 (CO₂:modifier)[3]

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 15 MPa

  • Column Temperature: 40 °C

  • Detection: Mass Spectrometer

  • Sample Preparation: Amino acid standards are dissolved in a suitable solvent like methanol.

Method 4: Isocratic HPLC with a Macrocyclic Glycopeptide Column
  • Column: Agilent InfinityLab Poroshell 120 Chiral-T (e.g., 100 mm x 2.1 mm, 2.7 µm)[5]

  • Mobile Phase: Methanol/0.1 M Ammonium Formate (90/10, v/v)[5]

  • Flow Rate: 0.4 mL/min[5]

  • Column Temperature: 25 °C[5]

  • Detection: ELSD or Mass Spectrometer[5]

  • Sample Preparation: Amino acids are dissolved in the mobile phase.

Visualizing the Workflow and Separation Principles

The following diagrams illustrate the general workflow for chiral amino acid analysis by LC-MS and the fundamental principle of chiral recognition on a CSP.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Deproteinization Deproteinization (e.g., with ACN or MeOH) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_System HPLC/UHPLC System Chiral_Column Chiral Column (e.g., CROWNPAK CR-I(+) or CHIROBIOTIC T) LC_System->Chiral_Column MS_Detector Mass Spectrometer Chiral_Column->MS_Detector Data_Acquisition Data Acquisition Peak_Integration Peak Integration & Enantiomer Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for chiral amino acid analysis by LC-MS.

chiral_recognition cluster_column Chiral Stationary Phase (CSP) CSP Chiral Selector L_Amino_Acid L-Amino Acid L_Amino_Acid->CSP Stronger Interaction (Slower Elution) D_Amino_Acid D-Amino Acid D_Amino_Acid->CSP Weaker Interaction (Faster Elution)

Caption: Principle of chiral recognition on a stationary phase.

References

Efficacy comparison of different chiral synthons for (+)-coniine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of piperidine alkaloids, such as the neurotoxin (+)-coniine found in poison hemlock (Conium maculatum), is a critical endeavor in organic chemistry and drug development. The choice of a chiral synthon is a pivotal decision that dictates the efficiency, stereoselectivity, and overall viability of a synthetic route. This guide provides an objective comparison of prominent chiral synthons for the asymmetric synthesis of (+)-coniine, supported by experimental data to inform strategic synthetic planning.

Efficacy Comparison of Chiral Synthons

The selection of a chiral starting material significantly influences the synthetic pathway's length, overall yield, and the enantiomeric purity of the final product. Here, we compare four distinct and effective chiral synthons for the synthesis of (+)-coniine: L-Pipecolic Acid, a Phenylglycinol-derived Lactam (chiral auxiliary approach), (S)-Piperidin-2-ylmethanol, and a biocatalytic approach involving deracemization.

Chiral SynthonKey StrategyOverall Yield (%)Enantiomeric Excess (e.e.) (%)Number of StepsReference
L-Pipecolic Acid Chiral Pool~35>98~6[1]
Phenylglycinol-derived Lactam Chiral Auxiliary~45>99 (as diastereomer)~5[2][3]
(S)-Piperidin-2-ylmethanol Chiral Building BlockNot explicitly stated>984[4]
Biocatalytic Deracemization Enzymatic Resolution~40 (for the resolved amine)>99Multi-step including resolution[4]

Synthetic Strategies and Methodologies

The diverse origins of these chiral synthons lead to distinct synthetic approaches, each with its own set of advantages and challenges.

L-Pipecolic Acid: A Chiral Pool Approach

L-Pipecolic acid, a non-proteinogenic amino acid, serves as a readily available and inexpensive chiral starting material. The synthesis leverages the inherent stereocenter of L-pipecolic acid, which is carried through a series of transformations to ultimately yield (+)-coniine.

Experimental Protocol:

A representative synthesis involves the protection of the amine and carboxylic acid functionalities of L-pipecolic acid, followed by a reduction and subsequent chain elongation to introduce the propyl side chain. A key step often involves the conversion of the carboxylic acid to a suitable precursor for carbon-carbon bond formation.

  • Protection: L-pipecolic acid is first protected, for example, as its N-Boc derivative.

  • Reduction: The carboxylic acid is reduced to the corresponding primary alcohol.

  • Activation: The alcohol is then activated, for instance, by conversion to a tosylate or mesylate.

  • Chain Elongation: The activated alcohol undergoes nucleophilic substitution with a propyl nucleophile (e.g., propylmagnesium bromide).

  • Deprotection: The protecting group is removed to yield (+)-coniine.

L_Pipecolic_Acid_to_Coniine L_Pipecolic_Acid L-Pipecolic Acid Protected_Pipecolic_Acid N-Protected L-Pipecolic Acid L_Pipecolic_Acid->Protected_Pipecolic_Acid Protection Protected_Alcohol N-Protected (S)-Piperidin-2-ylmethanol Protected_Pipecolic_Acid->Protected_Alcohol Reduction Activated_Alcohol Activated Alcohol Protected_Alcohol->Activated_Alcohol Activation Protected_Coniine N-Protected (+)-Coniine Activated_Alcohol->Protected_Coniine C-C Coupling Coniine (+)-Coniine Protected_Coniine->Coniine Deprotection

Synthetic approach to (+)-coniine from L-pipecolic acid.

Phenylglycinol-derived Lactam: A Chiral Auxiliary-Based Strategy

This approach utilizes a chiral auxiliary, (R)-phenylglycinol, to direct the stereoselective alkylation of a piperidone precursor.[2][3] The auxiliary is later removed, yielding the enantiomerically enriched product.

Experimental Protocol:

The synthesis commences with the condensation of a suitable keto-acid with (R)-phenylglycinol to form a bicyclic lactam.[2] This lactam then undergoes diastereoselective alkylation to introduce the propyl side chain.

  • Lactam Formation: Condensation of a δ-keto acid with (R)-phenylglycinol to form a chiral bicyclic lactam.

  • Alkylation: Diastereoselective alkylation of the lactam enolate with a propyl halide.

  • Auxiliary Removal: Reductive cleavage of the chiral auxiliary to unmask the piperidine ring and yield an intermediate that is converted to (+)-coniine.

Phenylglycinol_Auxiliary_to_Coniine Keto_Acid δ-Keto Acid Chiral_Lactam Phenylglycinol-derived Lactam Keto_Acid->Chiral_Lactam Phenylglycinol (R)-Phenylglycinol Phenylglycinol->Chiral_Lactam Alkylated_Lactam Alkylated Lactam Chiral_Lactam->Alkylated_Lactam Diastereoselective Alkylation Intermediate Piperidine Intermediate Alkylated_Lactam->Intermediate Auxiliary Removal Coniine (+)-Coniine Intermediate->Coniine Final Transformations

Synthetic approach to (+)-coniine using a phenylglycinol chiral auxiliary.

(S)-Piperidin-2-ylmethanol: A Versatile Chiral Building Block

(S)-Piperidin-2-ylmethanol, accessible from L-pipecolic acid, serves as a versatile chiral building block. Its hydroxyl group provides a convenient handle for the introduction of the propyl side chain.

Experimental Protocol:

This strategy is similar to the latter part of the L-pipecolic acid route but starts from the pre-formed chiral alcohol.

  • Protection: The secondary amine of (S)-piperidin-2-ylmethanol is protected (e.g., with a Boc group).

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde.

  • Wittig Reaction: A Wittig reaction with a propyl-derived ylide extends the carbon chain.

  • Reduction and Deprotection: Hydrogenation of the resulting double bond and removal of the protecting group affords (+)-coniine.[4]

Piperidinylmethanol_to_Coniine Piperidinylmethanol (S)-Piperidin-2-ylmethanol Protected_Aldehyde N-Protected Piperidine-2-carbaldehyde Piperidinylmethanol->Protected_Aldehyde Protection & Oxidation Unsaturated_Intermediate Unsaturated Intermediate Protected_Aldehyde->Unsaturated_Intermediate Wittig Reaction Coniine (+)-Coniine Unsaturated_Intermediate->Coniine Hydrogenation & Deprotection

Synthetic approach to (+)-coniine from (S)-piperidin-2-ylmethanol.

Biocatalytic Deracemization: An Enzymatic Approach

Biocatalysis offers a powerful and environmentally benign method for accessing enantiopure compounds. In the context of (+)-coniine synthesis, enzymatic kinetic resolution of a racemic intermediate is a key strategy.

Experimental Protocol:

A common approach involves the enzymatic acylation of a racemic amine, where one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomer.

  • Racemic Amine Synthesis: A racemic precursor to coniine, such as 2-propylpiperidine, is synthesized.

  • Enzymatic Resolution: The racemic amine is subjected to enzymatic acylation (e.g., using a lipase and an acyl donor). The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

  • Separation: The unreacted (S)-amine ((+)-coniine) is separated from the acylated (R)-enantiomer.

Biocatalytic_Deracemization Racemic_Amine Racemic 2-Propylpiperidine Separation Separation Racemic_Amine->Separation Enzyme Lipase + Acyl Donor Enzyme->Separation S_Coniine (+)-Coniine Separation->S_Coniine R_Acylated_Amine (R)-N-Acyl-2-propylpiperidine Separation->R_Acylated_Amine

Biocatalytic deracemization approach to (+)-coniine.

Conclusion

The choice of a chiral synthon for the synthesis of (+)-coniine is a strategic decision that balances factors such as cost, availability, number of synthetic steps, and desired stereochemical purity.

  • L-Pipecolic Acid represents a cost-effective chiral pool approach, though it may require a greater number of synthetic transformations.

  • The Phenylglycinol-derived Lactam offers high diastereoselectivity in the key alkylation step, providing excellent control over the stereochemistry.[2][3]

  • (S)-Piperidin-2-ylmethanol serves as a more advanced chiral building block, potentially shortening the synthetic sequence.

  • Biocatalytic Deracemization provides an elegant and highly enantioselective route, though it requires the initial synthesis of a racemic mixture and subsequent enzymatic resolution.

Ultimately, the optimal choice will depend on the specific requirements of the research or development program, including scale, cost constraints, and the synthetic chemist's expertise. This guide provides a framework for making an informed decision by comparing the key performance indicators of these prominent chiral synthons.

References

Chiral Chromatography: A Comparative Guide to Validating Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. The presence of even minute quantities of unintended stereoisomers can significantly impact a drug's efficacy and safety. This guide provides a comprehensive comparison of chiral chromatography techniques for the validation of synthetic peptides, offering insights into their performance, supported by experimental data and detailed protocols.

The therapeutic activity of a synthetic peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[1] During synthesis, various factors can lead to the formation of diastereomers or the inversion of stereocenters (epimerization), creating impurities that are often isobaric and thus challenging to detect using standard analytical techniques like mass spectrometry alone. Chiral chromatography offers a robust solution for separating these stereoisomers, enabling accurate quantification and ensuring the quality of synthetic peptides.

This guide will delve into the three primary chiral chromatography techniques used for peptide analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC). We will compare their performance characteristics, provide detailed experimental protocols, and illustrate the analytical workflow.

Performance Comparison of Chiral Chromatography Techniques

Choosing the optimal chiral chromatography technique depends on various factors, including the specific peptide characteristics, the required sensitivity, and the desired throughput. The following table summarizes the key performance indicators for chiral HPLC, GC-MS, and SFC in the context of synthetic peptide validation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation of enantiomers in a liquid mobile phase using a chiral stationary phase (CSP).Separation of volatile and thermally stable enantiomers in a gaseous mobile phase using a chiral capillary column, with mass spectrometry for detection.Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.
Sample Preparation Hydrolysis of the peptide into constituent amino acids, often in deuterated acid to correct for racemization during the process. Direct analysis of small peptides is sometimes possible.[2][3]Requires hydrolysis of the peptide followed by derivatization of the amino acids to increase volatility and thermal stability.[4][5]Similar to HPLC, typically requires hydrolysis. Derivatization is generally not necessary.
Typical Analysis Time 15 - 60 minutes per sample.20 - 40 minutes per sample.5 - 15 minutes per sample, often significantly faster than HPLC.[6][7][8]
Resolution Generally provides excellent resolution of enantiomers, highly dependent on the choice of chiral stationary phase.High resolution is achievable, particularly with specialized chiral capillary columns.Can offer superior or complementary selectivity to HPLC, sometimes resolving enantiomers that are difficult to separate by HPLC.[6]
Sensitivity (LOD/LOQ) High sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) often in the low ng/mL to pg/mL range, especially when coupled with mass spectrometry. A reporting limit of 0.1% for D-isomer impurities has been demonstrated.[9]Very high sensitivity, capable of detecting trace-level enantiomeric impurities down to 0.1% of the unnatural enantiomer.[4]Sensitivity is generally comparable to HPLC, particularly when coupled with a mass spectrometer.
Instrumentation Cost Moderate to high, depending on the detector (UV vs. MS).High, due to the requirement of both a gas chromatograph and a mass spectrometer.High, as it requires specialized equipment to handle supercritical fluids.
Solvent Consumption Moderate to high, depending on the flow rate and run time.Low, as it primarily uses carrier gases.Significantly lower organic solvent consumption compared to HPLC, making it a "greener" alternative.[6]
Method Development Can be complex, requiring screening of different chiral stationary phases and mobile phase compositions.Method development can be intricate due to the need for optimizing both the derivatization and the GC temperature program.Can be faster than HPLC due to the rapid equilibration times and the ability to quickly screen columns and modifiers.

Experimental Workflow for Chiral Peptide Validation

The general workflow for validating the chiral purity of a synthetic peptide using chromatography involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis peptide Synthetic Peptide Sample hydrolysis Acid Hydrolysis (with Deuterated Acid) peptide->hydrolysis derivatization Derivatization (for GC-MS) hydrolysis->derivatization Optional hplc Chiral HPLC hydrolysis->hplc sfc Chiral SFC hydrolysis->sfc gcms Chiral GC-MS derivatization->gcms separation Separation of Enantiomers hplc->separation gcms->separation sfc->separation detection Detection (UV/MS) separation->detection quantification Quantification of Enantiomeric Purity detection->quantification report Final Report quantification->report G start Start: Chiral Purity Analysis Required peptide_props Assess Peptide Properties (Size, Polarity, Volatility) start->peptide_props method_selection Select Primary Technique (HPLC, GC-MS, or SFC) peptide_props->method_selection csp_screening Screen Chiral Stationary Phases method_selection->csp_screening mobile_phase_opt Optimize Mobile Phase / Temperature Program csp_screening->mobile_phase_opt validation Method Validation (LOD, LOQ, Linearity, Accuracy) mobile_phase_opt->validation routine_analysis Routine Analysis validation->routine_analysis

References

TFA vs. HCl for Boc Deprotection: A Comparative Guide for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step. The choice of acidic reagent for this deprotection, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can significantly impact the yield, purity, and integrity of the final product, especially when dealing with sensitive substrates. This guide provides an objective comparison of TFA and HCl for Boc deprotection, supported by experimental data, to inform the selection of the optimal deprotection strategy.

The decision between TFA and HCl is often dictated by the specific characteristics of the substrate, including the presence of other acid-labile functional groups, and the desired final salt form of the deprotected amine.[1] While both are strong acids effective at cleaving the Boc group, they exhibit key differences in reaction kinetics, selectivity, and handling.[1]

Quantitative Comparison

To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative differences between TFA and HCl for Boc deprotection based on published experimental data.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM), or neat TFA.[1]4M in Dioxane, 1M-4M in various organic solvents (e.g., MeOH, EtOAc), or aqueous solutions.[1]
Reaction Time Generally fast, from 30 minutes to a few hours at room temperature.[1]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1]
Yield Typically high to quantitative.[1]Typically high to quantitative.[1]
Product Purity Generally high, but the resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize.[1]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1][2]
Selectivity Can be less selective and may cleave other acid-sensitive groups.[1]Often considered milder and more selective, particularly 4M HCl in dioxane.[3]
Side Reactions The intermediate tert-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine). Scavengers like anisole or thioanisole are often used to prevent this.[1]Similar potential for tert-butyl cation side reactions, though the choice of solvent can influence this.[1]

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[2] The process begins with the protonation of the carbamate's carbonyl oxygen by the acid (TFA or HCl).[2][4][5] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][4] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[4][5] Under the acidic conditions, the liberated amine is protonated, forming an ammonium salt.[4]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation & Protonation BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc + H+ ProtonatedBoc2 R-NH-Boc(H+) Hplus H+ CarbamicAcid R-NH-COOH CarbamicAcid2 R-NH-COOH tBu (CH3)3C+ ProtonatedBoc2->CarbamicAcid ProtonatedBoc2->tBu Loss of t-butyl cation Amine R-NH2 Ammonium R-NH3+ Amine->Ammonium + H+ CO2 CO2 CarbamicAcid2->Amine CarbamicAcid2->CO2 Loss of CO2 experimental_workflow start Start: Boc-Protected Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acid (TFA or HCl) dissolve->add_acid reaction Stir at Room Temperature add_acid->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Work-up & Purification monitor->workup Reaction Complete product Final Product: Deprotected Amine workup->product

References

Safety Operating Guide

Proper Disposal of (S)-(-)-2-(Boc-amino)-1,5-pentanediol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-(-)-2-(Boc-amino)-1,5-pentanediol (CAS 162955-48-8), a common reagent in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is classified as a skin and eye irritant, and may cause respiratory tract irritation.[1] Therefore, it must be managed as hazardous chemical waste. Improper disposal can pose risks to human health and the environment.

I. Chemical and Hazard Identification

A clear understanding of the substance's properties is the first step in safe disposal. All waste containers must be accurately labeled with the information below to ensure proper handling by your institution's Environmental Health and Safety (EHS) department.

Identifier Value
Chemical Name This compound
CAS Number 162955-48-8[1]
Molecular Formula C₁₀H₂₁NO₄[2]
Molecular Weight 219.28 g/mol [1][2]
Appearance Solid[1]
Hazard Classifications Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system)[1]
Signal Word Warning[1]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following personal protective equipment:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling the solid form where dust may be generated.[1]

  • Protective Clothing: A standard laboratory coat.

III. Step-by-Step Disposal Protocol

Follow this protocol for the safe disposal of this compound and its associated waste.

Step 1: Waste Collection

  • Solid Waste:

    • Collect unused or contaminated this compound in a designated, compatible, and sealable container.[3]

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[3][4]

    • Do not mix this waste with other incompatible chemicals.[3][5]

  • Contaminated Labware:

    • Disposable items such as weigh boats, gloves, and wipes that are contaminated with the chemical should be placed in a sealed bag or container and disposed of as solid hazardous waste.[6]

Step 2: Disposal of Empty Containers

  • Empty containers of this compound must be managed as hazardous waste.

  • Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • Collect all three rinses as liquid hazardous waste in a separate, properly labeled container.[3][6]

  • Once triple-rinsed, deface or remove the original label from the container.[6][7] The container may then be disposed of in the regular trash or recycled, depending on your institution's policies.

Step 3: Storage and Labeling of Waste

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]

  • Ensure the container is kept closed except when adding waste.[3][5]

  • The hazardous waste label must be fully completed with the chemical name, concentration, and the date the waste was first added to the container.[8][9]

Step 4: Arranging for Disposal

  • Once the waste container is full or you have finished generating this type of waste, arrange for a pickup by your institution's EHS department.[3][4]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a formal request form.[4][5]

Important Considerations:

  • NEVER dispose of this compound down the sink or in the regular trash.[3][8]

  • Treat all chemical waste as hazardous unless explicitly determined to be non-hazardous by EHS personnel.[6]

  • Consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path start This compound Waste is_hazardous Hazardous? start->is_hazardous triple_rinse Triple-Rinse Empty Container start->triple_rinse Empty Container collect_waste Collect in Labeled, Compatible Container is_hazardous->collect_waste Yes (Irritant) store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash Dispose of Rinsed Container in Trash/Recycling triple_rinse->trash collect_rinsate->store_saa request_pickup Request EHS Pickup store_saa->request_pickup

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-(Boc-amino)-1,5-pentanediol
Reactant of Route 2
(S)-(-)-2-(Boc-amino)-1,5-pentanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.